Elatoside E
Description
This compound is a natural product found in Aralia elata and Aralia decaisneana with data available.
Structure
2D Structure
Properties
Molecular Formula |
C46H74O16 |
|---|---|
Molecular Weight |
883.1 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C46H74O16/c1-41(2)14-16-46(40(55)56)17-15-44(6)22(23(46)18-41)8-9-28-43(5)12-11-29(42(3,4)27(43)10-13-45(28,44)7)60-39-36(62-37-33(53)30(50)24(48)20-57-37)35(25(49)21-58-39)61-38-34(54)32(52)31(51)26(19-47)59-38/h8,23-39,47-54H,9-21H2,1-7H3,(H,55,56)/t23-,24+,25-,26+,27-,28+,29-,30-,31+,32-,33+,34+,35-,36+,37-,38-,39-,43-,44+,45+,46-/m0/s1 |
InChI Key |
QISCHUABGXFSHX-VGYFPVPDSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)O)C |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)O)C |
Synonyms |
elatoside E |
Origin of Product |
United States |
Foundational & Exploratory
Elatoside E: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elatoside E, a prominent triterpenoid saponin, has garnered significant attention within the scientific community for its potential therapeutic applications, particularly its hypoglycemic effects. This technical guide provides an in-depth overview of the natural sources, occurrence, and detailed methodologies for the isolation and characterization of this compound. Furthermore, it explores its biological activities, proposing a potential signaling pathway for its hypoglycemic action based on current scientific understanding of related compounds. All quantitative data are presented in structured tables, and key experimental and logical workflows are visualized using Graphviz diagrams to facilitate comprehension and further research.
Natural Sources and Occurrence
This compound is primarily found in plants of the Aralia genus, with the highest concentrations typically located in the root cortex. It has also been identified in other related species.
Primary Natural Source
The principal and most cited natural source of this compound is the root cortex of Aralia elata SEEM. [1][2][3]. This plant, commonly known as the Japanese Angelica Tree, is a deciduous tree native to East Asia and has been traditionally used in folk medicine.
Other Documented Sources
This compound has also been reported in the following plants:
-
Aralia decaisneana
-
Elatosma branchingerum
-
The bark of Aralia elata has also been shown to contain various elatosides, suggesting it as another potential source[4][5].
-
A study on Aralia echinocaulis also identified the presence of various triterpenoid saponins, indicating this genus as a rich source of such compounds[6].
Quantitative Occurrence
Direct quantitative data for the yield of this compound from its natural sources is limited in the current literature. However, studies on the total saponin content in Aralia elata provide a valuable proxy for its potential abundance.
| Plant Material | Total Saponin Content (% w/w) | Reference |
| Aralia elata Roots | 9.41 ± 0.18 to 10.46 ± 0.15 | [7] |
Note: The specific percentage of this compound within the total saponin content is not specified in the cited literature.
Experimental Protocols
The isolation and purification of this compound from its natural sources typically involve solvent extraction followed by various chromatographic techniques. The following is a generalized protocol based on standard methods for triterpenoid saponin isolation.
Extraction of Crude Saponins
-
Plant Material Preparation: The root cortex of Aralia elata is collected, washed, dried, and ground into a fine powder.
-
Solvent Extraction: The powdered material is extracted with a polar solvent, typically methanol or 70% ethanol, at room temperature or under reflux for several hours. This process is often repeated multiple times to ensure complete extraction.
-
Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. The saponins are typically enriched in the n-butanol fraction.
Purification of this compound
The n-butanol fraction is subjected to a series of chromatographic steps for the isolation of pure this compound.
-
Column Chromatography: The dried n-butanol fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform-methanol-water or ethyl acetate-methanol-water. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by TLC comparison with a standard, are pooled and further purified by preparative reverse-phase HPLC (RP-HPLC) on a C18 column. A gradient of acetonitrile-water or methanol-water is commonly used as the mobile phase.
-
Structure Elucidation: The purity and structure of the isolated this compound are confirmed by spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC).
Experimental Workflow Diagram
Caption: Workflow for the extraction and purification of this compound.
Biological Activity and Proposed Signaling Pathway
This compound is primarily recognized for its hypoglycemic properties. While the precise molecular mechanism of this compound has not been fully elucidated, a plausible signaling pathway can be proposed based on the known actions of other hypoglycemic saponins and natural compounds that involve the insulin signaling pathway.
Hypoglycemic Effect
Studies have demonstrated that this compound can significantly affect the elevation of plasma glucose levels, suggesting its potential as a hypoglycemic agent[1][3]. The mechanism is likely multifactorial, potentially involving the inhibition of glucose absorption and the enhancement of glucose uptake and metabolism in peripheral tissues.
Proposed Signaling Pathway for Hypoglycemic Action
It is hypothesized that this compound may exert its hypoglycemic effect by modulating the insulin signaling pathway, leading to increased glucose uptake in muscle and adipose tissues. The proposed pathway involves the potentiation of insulin receptor signaling, leading to the translocation of glucose transporter type 4 (GLUT4) to the cell membrane.
Caption: Proposed insulin signaling pathway modulated by this compound.
Pathway Description:
-
Potentiation of Insulin Receptor Activity: this compound may interact with the insulin receptor, enhancing its sensitivity to insulin or acting as an insulin mimetic, leading to the autophosphorylation of the receptor's intracellular domain.
-
Activation of Downstream Signaling: This activation triggers the phosphorylation of Insulin Receptor Substrate (IRS) proteins.
-
PI3K/Akt Pathway Activation: Phosphorylated IRS proteins recruit and activate Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt (also known as Protein Kinase B).
-
GLUT4 Translocation: Activated Akt promotes the translocation of GLUT4-containing vesicles from the cytoplasm to the plasma membrane.
-
Increased Glucose Uptake: The increased presence of GLUT4 on the cell surface facilitates the transport of glucose from the bloodstream into the cell, thereby lowering blood glucose levels.
Conclusion
This compound is a promising bioactive compound with significant hypoglycemic potential, primarily sourced from the root cortex of Aralia elata. While standardized protocols for its large-scale isolation are still under development, established methods of solvent extraction and chromatography provide a reliable framework for its purification. Further research is warranted to fully elucidate the specific molecular mechanisms underlying its biological activities, which will be crucial for its potential development as a therapeutic agent. The proposed signaling pathway provides a logical starting point for future mechanistic studies.
References
- 1. This compound, a new hypoglycemic principle from the root cortex of Aralia elata Seem.: structure-related hypoglycemic activity of oleanolic acid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, A NEW HYPOGLYCEMIC PRINCIPLE FROM THE ROOT CORTEX OF ARALIA ELATA SEEM. : STRUCTURE-RELATED HYPOGLYCEMIC ACTIVITY OF OLEANOLIC ACID GLYCOSIDES [jstage.jst.go.jp]
- 3. Bioactive saponins and glycosides. VII. On the hypoglycemic principles from the root cortex of Aralia elata Seem.: structure related hypoglycemic activity of oleanolic acid oligoglycoside. | Semantic Scholar [semanticscholar.org]
- 4. Bioactive saponins and glycosides. VI. Elatosides A and B, potent inhibitors of ethanol absorption, from the bark of Aralia elata SEEM. (Araliaceae): the structure-requirement in oleanolic acid glucuronide-saponins for the inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of three triterpenoid compounds isolated from root bark of Aralia elata on stimulus-induced superoxide generation and tyrosyl phosphorylation and translocation of p47(phox) and p67(phox) to cell membrane in human neutrophil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Three new triterpenoid saponins from Aralia echinocaulis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Simultaneous determination of five triterpenoid saponins in different parts of Aralia elata by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unveiling of a Therapeutic Treasure: A Technical Guide to the Biosynthesis of Elatoside E in Plants
For Immediate Release
A deep dive into the molecular factory of Aralia elata, this technical guide illuminates the biosynthetic pathway of Elatoside E, a promising oleanane-type triterpenoid saponin. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the enzymatic players and molecular transformations that culminate in this valuable natural product.
This whitepaper details the putative biosynthetic pathway of this compound, collates quantitative data on related saponins in Aralia elata, and outlines detailed experimental protocols for the functional characterization of the key enzymes involved. Visualizations of the proposed pathway and experimental workflows are provided to facilitate a clear understanding of the complex biological processes at play.
The Putative Biosynthetic Pathway of this compound
This compound is an oleanane-type triterpenoid saponin, a class of natural products known for their diverse pharmacological activities. Its biosynthesis in Aralia elata is a multi-step process initiated from the cyclization of 2,3-oxidosqualene. The pathway involves a series of oxidation and glycosylation reactions catalyzed by specific enzyme families, primarily cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs).
The proposed biosynthetic pathway begins with the formation of the triterpenoid backbone, β-amyrin, from 2,3-oxidosqualene. This foundational step is followed by a critical oxidation reaction at the C-28 position of β-amyrin, yielding oleanolic acid. This reaction is likely catalyzed by a member of the CYP716A subfamily, with CYP716A52v2 being a strong candidate due to its high expression in A. elata and its confirmed function as a β-amyrin 28-oxidase in the related species Panax ginseng.[1]
The final and diversifying steps in the biosynthesis of this compound involve the sequential attachment of a specific trisaccharide chain to the C-3 hydroxyl group of oleanolic acid. This intricate process is mediated by a series of UGTs, each specific to the sugar donor and the acceptor molecule. The sugar chain of this compound is O-β-D-glucopyranosyl-(1→3)-O-[β-D-xylopyranosyl-(1→2)]-α-L-arabinopyranosyl. The elucidation of the specific UGTs responsible for each glycosylation step is an active area of research. Transcriptome analysis of Aralia elata has revealed numerous candidate UGT genes that may be involved in saponin biosynthesis.[2][3]
Quantitative Data on Triterpenoid Saponins in Aralia elata
While specific quantitative data for each intermediate in the this compound biosynthetic pathway is not yet available, several studies have quantified the abundance of various triterpenoid saponins in different tissues of Aralia elata. This data provides valuable insights into the metabolic flux and the primary sites of saponin accumulation.
| Saponin | Plant Part | Concentration Range (µg/g or mg/g) | Analytical Method | Reference |
| Congmunoside II | Root Bark, Leaves, Seeds, Buds | 0.17-108 µg/L (in extract) | HPLC-MS/MS | [4] |
| Congmunoside IV | Root Bark, Leaves, Seeds, Buds | 0.53-329 µg/L (in extract) | HPLC-MS/MS | [4] |
| Congmunoside V | Root Bark, Leaves, Seeds, Buds | 0.77-480 µg/L (in extract) | HPLC-MS/MS | [4] |
| Congmunoside X | Root Bark, Leaves, Seeds, Buds | 0.77-480 µg/L (in extract) | HPLC-MS/MS | [4] |
| Congmuyenoside II | Root Bark, Leaves, Seeds, Buds | 0.82-510 µg/L (in extract) | HPLC-MS/MS | [4] |
| Aralia-saponin IV | Rat Plasma (after oral admin) | N/A (pharmacokinetic study) | UHPLC-MS/MS | [5] |
| Aralia-saponin A & B | Rat Plasma (after oral admin) | N/A (pharmacokinetic study) | UHPLC-MS/MS | [5] |
| Aralia-saponin V | Rat Plasma (after oral admin) | LLOQ: 5.70 ng/mL | UHPLC-ESI-MS/MS | [6] |
| Aralia-saponin VI | Rat Plasma (after oral admin) | LLOQ: 6.15 ng/mL | UHPLC-ESI-MS/MS | [6] |
| Total Triterpene Saponins | Leaves and Buds | 111 compounds identified | UPLC-ESI+-QTOF-MS | [7] |
Note: The concentrations reported as µg/L are from extracts and not directly from the plant tissue dry weight.
Experimental Protocols for Pathway Elucidation
The complete elucidation of the this compound biosynthetic pathway requires the functional characterization of the candidate enzymes. Below are detailed methodologies for key experiments.
Heterologous Expression and Functional Characterization of Candidate Cytochrome P450s
This protocol describes the expression of a candidate CYP (e.g., CYP716A52v2) in a heterologous system, such as yeast or E. coli, to verify its enzymatic activity.
Methodology:
-
RNA Isolation and cDNA Synthesis: Total RNA is extracted from the roots or leaves of Aralia elata, tissues known for high saponin content. First-strand cDNA is synthesized using a reverse transcriptase.
-
Gene Cloning: The full-length open reading frame of the candidate CYP gene is amplified from the cDNA using gene-specific primers. The PCR product is then cloned into a suitable yeast expression vector.
-
Yeast Transformation and Expression: The expression vector is transformed into a suitable yeast strain (e.g., Saccharomyces cerevisiae). Transformed yeast are grown in selective media, and protein expression is induced.
-
Microsome Preparation: Yeast cells are harvested, and microsomes containing the expressed CYP enzyme are isolated by differential centrifugation.
-
Enzyme Assay: The microsomes are incubated with the substrate (β-amyrin) in the presence of a co-factor (NADPH) and a cytochrome P450 reductase.
-
Product Analysis: The reaction products are extracted and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) and compared with an authentic standard of oleanolic acid.
In Vitro Assay for Candidate UDP-Glycosyltransferases
This protocol outlines the steps to determine the function of candidate UGTs in the glycosylation of oleanolic acid and its intermediates.
Methodology:
-
Gene Cloning and Protein Purification: The candidate UGT gene is cloned into an E. coli expression vector. The recombinant protein is expressed and purified.
-
Enzyme Assay: The purified UGT is incubated with the acceptor substrate (oleanolic acid or a glycosylated intermediate) and a specific UDP-sugar donor (UDP-arabinose, UDP-xylose, or UDP-glucose).
-
Product Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) to detect the formation of new compounds. The structure of the glycosylated product is confirmed by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Sequential Assays: To reconstruct the entire glycosylation cascade, sequential assays can be performed where the product of one UGT reaction is used as the substrate for the next putative UGT in the pathway.
Conclusion and Future Directions
The proposed biosynthetic pathway for this compound provides a solid framework for further investigation. The identification and functional characterization of the specific CYP and UGTs involved will be crucial for a complete understanding of this pathway. The experimental protocols outlined here provide a roadmap for researchers to functionally validate the candidate genes identified through transcriptomic studies.
A deeper understanding of the this compound biosynthetic pathway will not only advance our knowledge of plant secondary metabolism but also open up possibilities for the metabolic engineering of this and other valuable saponins. By harnessing the power of synthetic biology, it may be possible to produce this compound in microbial or plant-based systems, ensuring a sustainable supply for future therapeutic applications. The continued exploration of the rich biodiversity of medicinal plants like Aralia elata promises to unveil further molecular treasures with significant potential for human health.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification and analysis of CYP450 and UGT supergene family members from the transcriptome of Aralia elata (Miq.) seem reveal candidate genes for triterpenoid saponin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Simultaneous determination of five triterpenoid saponins in different parts of Aralia elata by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of triterpenoid saponins in rat plasma by UHPLC-MS/MS and its application to a pharmacokinetic study after oral total saponin of Aralia elata leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination and pharmacokinetic study of two triterpenoid saponins in rat plasma after oral administration of the extract of Aralia elata leaves by UHPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and comparison of triterpene saponins in Aralia elata leaves and buds by the energy-resolved MSAll technique on a liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Elatoside E: A Technical Review of a Hypoglycemic Saponin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elatoside E is a triterpenoid saponin first isolated from the root cortex of Aralia elata Seem., a plant with a history of use in traditional medicine.[1][2] Early research identified its potential as a hypoglycemic agent, positioning it as a molecule of interest for diabetes and metabolic disorder research. This technical guide provides a comprehensive review of the existing literature on this compound, summarizing its historical findings, biological activities, and the current understanding of its mechanism of action. This document adheres to stringent data presentation and visualization standards to facilitate advanced research and development.
Historical Findings and Physicochemical Properties
This compound was first described in the mid-1990s as a novel oleanolic acid glycoside.[1] Its structure was elucidated through chemical and physicochemical analyses, identifying it as oleanolic acid 3-O-[β-D-xylopyranosyl (1→2)][β-D-glucopyranosyl (1→3)]-α-L-arabinopyranoside.[2] It is one of several saponins isolated from Aralia elata, a plant whose extracts have been investigated for a variety of pharmacological effects, including anti-inflammatory, anti-tumor, and metabolic regulatory properties.[3]
Biological Activity: Hypoglycemic Effects
The primary biological activity attributed to this compound is its hypoglycemic effect. This was demonstrated in early studies using an oral sucrose tolerance test in rats.[1][2] In these experiments, this compound was shown to inhibit the elevation of plasma glucose levels after a sucrose challenge.[1][2] While these initial findings were promising, publicly available literature lacks detailed quantitative data, such as dose-response curves, IC50 values, or specific percentages of blood glucose reduction.
Quantitative Data
A thorough review of the existing literature reveals a notable absence of specific quantitative data for the hypoglycemic activity of this compound. The original studies that identified its hypoglycemic effect did not publish detailed tables of blood glucose levels at various time points or different dosages. The following table summarizes the qualitative findings.
| Compound | Biological Activity | Model | Key Finding | Citations |
| This compound | Hypoglycemic | Oral Sucrose Tolerance Test in Rats | Inhibited the elevation of plasma glucose levels after sucrose challenge. | [1][2] |
| Aralia elata Saponins (general) | Hypoglycemia and Lipid-Lowering | General Review | Regulate glucose and lipid metabolism. | [3] |
Experimental Protocols
The key experiment cited in the literature for demonstrating the hypoglycemic effect of this compound is the oral sucrose tolerance test. While the specific, detailed protocol from the original publications is not fully available, a standard methodology for such a test in rats can be outlined based on common laboratory practices.
Oral Sucrose Tolerance Test (General Protocol)
-
Animal Model: Male Wistar or Sprague-Dawley rats, typically fasted overnight (12-16 hours) with free access to water.
-
Test Substance Administration: this compound, dissolved in a suitable vehicle (e.g., water, saline, or a weak ethanol solution), is administered orally via gavage at a predetermined dose. A control group receives the vehicle only.
-
Sucrose Challenge: After a specific period (commonly 30 minutes) following the administration of the test substance, a sucrose solution (typically 2 g/kg body weight) is administered orally to all animals.[4]
-
Blood Sampling: Blood samples are collected from the tail vein at baseline (0 minutes, before sucrose administration) and at various time points post-sucrose challenge (e.g., 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Blood glucose concentrations are measured using a calibrated glucometer or a glucose oxidase assay.
-
Data Analysis: The area under the curve (AUC) for blood glucose concentration over time is calculated for both the control and treated groups. A significant reduction in the AUC in the this compound-treated group compared to the control group indicates a hypoglycemic effect.
The following diagram illustrates a generalized workflow for this experimental protocol.
Putative Signaling Pathways
The precise molecular mechanism and signaling pathways through which this compound exerts its hypoglycemic effect have not been specifically elucidated in the available literature. However, based on the known mechanisms of other hypoglycemic saponins and agents that regulate blood glucose, a putative mechanism can be proposed. It is critical to note that the following pathways are hypothetical for this compound and require experimental validation.
Saponins, in general, are known to exert hypoglycemic effects through various mechanisms, including:
-
Inhibition of Carbohydrate Digestion and Absorption: Some saponins can inhibit the activity of intestinal α-glucosidase and α-amylase, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. This would delay and reduce the postprandial glucose spike, which is consistent with the findings from the oral sucrose tolerance test.
-
Modulation of Insulin Signaling: Saponins may enhance insulin sensitivity in peripheral tissues like muscle and adipose tissue.[5][6] A key pathway in insulin-mediated glucose uptake is the PI3K/Akt signaling pathway .
Hypothetical PI3K/Akt Pathway Activation by this compound
Insulin binding to its receptor on the cell surface triggers a cascade of phosphorylation events. A critical step is the activation of Phosphoinositide 3-kinase (PI3K), which in turn activates Akt (also known as Protein Kinase B). Activated Akt then promotes the translocation of glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane.[7][8] This increased presence of GLUT4 on the cell surface facilitates the uptake of glucose from the bloodstream into the cell, thereby lowering blood glucose levels.
It is plausible that this compound could potentiate this pathway, leading to enhanced glucose uptake in response to insulin. The diagram below illustrates this hypothetical mechanism.
Conclusion and Future Directions
This compound is a naturally occurring saponin with demonstrated hypoglycemic activity in preclinical models. While its initial discovery was significant, there is a clear lack of in-depth, modern pharmacological studies to fully characterize its potential. For drug development professionals and researchers, this compound represents an intriguing starting point, but further investigation is imperative.
Key areas for future research include:
-
Quantitative Efficacy Studies: Dose-response studies are needed to determine the potency (e.g., ED50) of this compound in animal models of normoglycemia, glucose intolerance, and type 2 diabetes.
-
Mechanism of Action Studies: In-depth molecular studies are required to confirm or refute the proposed signaling pathways. This should include investigating its effects on α-glucosidase activity, insulin secretion from pancreatic β-cells, and the PI3K/Akt/GLUT4 pathway in insulin-sensitive tissues.
-
Pharmacokinetics and Safety: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are necessary to evaluate the drug-like properties and safety profile of this compound.
By addressing these knowledge gaps, the scientific community can better ascertain the therapeutic potential of this compound as a lead compound for the development of novel anti-diabetic agents.
References
- 1. Bioactive saponins and glycosides. VII. On the hypoglycemic principles from the root cortex of Aralia elata Seem.: structure related hypoglycemic activity of oleanolic acid oligoglycoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactive Saponins and Glycosides. VII. On the Hypoglycemic Principles from the Root Cortex of Aralia elata SEEM. : Structure Related Hypoglycemic Activity of Oleanolic Acid Oligoglycoside [jstage.jst.go.jp]
- 3. Research progress in pharmacological effects of Aralia elata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Intracellular organization of insulin signaling and GLUT4 translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer [ijbs.com]
Elatoside E: A Technical Guide to its Physical and Chemical Properties for Researchers and Drug Development Professionals
Introduction
Elatoside E is a triterpenoid saponin first isolated from the root cortex of Aralia elata Seem.[1]. As a member of the oleanolic acid glycoside family, it has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, with a focus on its solubility and stability, critical parameters for its development as a pharmaceutical agent. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.
Physicochemical Properties
This compound is a complex glycoside with a molecular formula of C46H74O17 and a molecular weight of 899.08 g/mol . A summary of its key identifiers and computed properties is provided in the table below.
| Property | Value | Source |
| CAS Number | 156980-30-2 | PubChem |
| Molecular Formula | C46H74O17 | PubChem |
| Molecular Weight | 899.08 g/mol | PubChem |
| Appearance | Solid (predicted) | --- |
| XLogP3-AA | 1.4 | PubChem |
| Hydrogen Bond Donor Count | 10 | PubChem |
| Hydrogen Bond Acceptor Count | 17 | PubChem |
| Rotatable Bond Count | 9 | PubChem |
| Exact Mass | 898.49260 g/mol | PubChem |
| Monoisotopic Mass | 898.49260 g/mol | PubChem |
| Topological Polar Surface Area | 294 Ų | PubChem |
| Heavy Atom Count | 63 | PubChem |
Solubility Profile
The solubility of a compound is a critical factor in its formulation and bioavailability. Based on available data, this compound exhibits the following solubility characteristics:
| Solvent | Solubility | Source |
| Chloroform | Soluble | BioCrick |
| Dichloromethane | Soluble | BioCrick |
| Ethyl Acetate | Soluble | BioCrick |
| Dimethyl Sulfoxide (DMSO) | Soluble | BioCrick |
| Acetone | Soluble | BioCrick |
Note: The provided solubility data is qualitative. Quantitative determination of solubility in various pharmaceutically acceptable solvents is a crucial next step in the preclinical development of this compound.
Experimental Protocol for Solubility Determination
A general protocol for determining the quantitative solubility of a natural product like this compound is outlined below. This method is based on the principles of equilibrium solubility measurement.
Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (pure compound)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, propylene glycol, etc.)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)
-
Analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of each selected solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The time to reach equilibrium should be determined experimentally.
-
-
Sample Processing:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
-
Quantification:
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
-
Workflow for Solubility Determination:
Caption: Workflow for determining the solubility of this compound.
Stability Profile
The stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. While specific stability data for this compound is not currently available in the public domain, this section outlines the principles and a general protocol for conducting stability studies based on international guidelines.
Factors Affecting Stability
The stability of a triterpenoid saponin like this compound can be influenced by several factors:
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
pH: The glycosidic linkages and the carboxylic acid moiety of the oleanolic acid backbone are susceptible to hydrolysis under acidic or basic conditions.
-
Light: Exposure to UV or visible light can lead to photodegradation.
-
Oxidative stress: The presence of oxidizing agents can lead to the degradation of the molecule.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound (pure compound)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H2O2) solution (e.g., 3%)
-
High-purity water
-
Suitable organic solvent for dissolving this compound (e.g., methanol or ethanol)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80 °C) for a defined period. Also, expose a solution of this compound to heat.
-
Photodegradation: Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At various time points, withdraw samples from each stress condition.
-
Analyze the samples using a stability-indicating HPLC-PDA/MS method to separate the parent compound from its degradation products.
-
-
Data Analysis:
-
Determine the percentage of degradation of this compound under each condition.
-
Identify and characterize the major degradation products using mass spectrometry and other spectroscopic techniques.
-
Workflow for Forced Degradation Studies:
Caption: General workflow for forced degradation studies of this compound.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound have not been elucidated, research on other triterpenoid saponins suggests potential mechanisms of action. Triterpenoid saponins are known to interact with various cellular targets and signaling cascades, including those involved in inflammation, apoptosis, and oxidative stress.
Based on the known activities of structurally related compounds, a hypothetical signaling pathway for the potential anti-inflammatory and antioxidant effects of this compound is proposed below. This is a speculative model and requires experimental validation.
Hypothetical Signaling Pathway for this compound:
Caption: Hypothetical signaling pathways for the anti-inflammatory and antioxidant effects of this compound.
Conclusion
This technical guide provides a summary of the currently available information on the physical and chemical properties of this compound. While qualitative solubility data exists, further quantitative studies are necessary to support its development as a therapeutic agent. The provided experimental protocols for solubility and stability testing offer a framework for these essential preclinical investigations. Furthermore, the exploration of its mechanism of action through the investigation of relevant signaling pathways will be crucial in understanding its full therapeutic potential. As research on this compound continues, a more complete understanding of its properties will emerge, paving the way for its potential application in medicine.
References
Spectroscopic Profile of Elatoside E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elatoside E, a triterpenoid saponin isolated from the root cortex of Aralia elata Seem. and Aralia decaisneana, has garnered significant interest for its potential therapeutic properties, notably its hypoglycemic activity. As a member of the oleanolic acid glycoside family, its structural elucidation is paramount for understanding its mechanism of action and for guiding further drug development efforts. This technical guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a workflow for its isolation and characterization are also presented.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄₆H₇₄O₁₆ |
| Exact Mass | 882.50 g/mol |
| Appearance | Amorphous Powder |
| Source | Root cortex of Aralia elata Seem., Aralia decaisneana[1] |
Spectroscopic Data
The structural determination of this compound relies on a combination of spectroscopic techniques. While the complete raw data from the original structure elucidation is not publicly available, this section compiles the expected and reported spectral features based on the known structure and data from related compounds.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound, which aids in identifying the aglycone and sugar moieties.
| Ion | m/z (Da) | Fragmentation Details |
| [M+Na]⁺ | 905.4845 | Sodium adduct of the intact molecule. |
| [M-H]⁻ | 881.49 | Deprotonated molecule, confirming the molecular weight. |
| Fragment | 750 | Loss of a pentose unit (e.g., Xylose). |
| Fragment | 588 | Loss of a pentose and a hexose unit (e.g., Xylose and Glucose). |
| Aglycone | 455 | Oleanolic acid aglycone after cleavage of all sugar residues. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for elucidating the detailed chemical structure of this compound, including the stereochemistry and linkages of the sugar units to the oleanolic acid core. The following tables present the assigned chemical shifts for the aglycone (oleanolic acid) and the expected ranges for the sugar moieties based on related compounds.
Table 1: ¹³C NMR Spectral Data of the Aglycone Moiety (Oleanolic Acid) in Pyridine-d₅
| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |
| 1 | 38.6 | 16 | 23.6 |
| 2 | 26.5 | 17 | 47.9 |
| 3 | 89.1 | 18 | 41.9 |
| 4 | 39.6 | 19 | 46.2 |
| 5 | 55.8 | 20 | 30.8 |
| 6 | 18.4 | 21 | 34.1 |
| 7 | 33.2 | 22 | 33.1 |
| 8 | 39.9 | 23 | 28.1 |
| 9 | 48.0 | 24 | 16.8 |
| 10 | 37.0 | 25 | 15.6 |
| 11 | 23.6 | 26 | 17.3 |
| 12 | 122.6 | 27 | 26.1 |
| 13 | 144.3 | 28 | 179.8 |
| 14 | 42.1 | 29 | 33.1 |
| 15 | 28.2 | 30 | 23.7 |
Table 2: ¹H NMR Spectral Data of the Aglycone Moiety (Oleanolic Acid) in Pyridine-d₅
| Proton | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |
| H-3 | 3.25 | dd | 11.5, 4.0 |
| H-12 | 5.48 | t | 3.5 |
| H-18 | 3.02 | dd | 13.5, 4.0 |
| Me-23 | 1.18 | s | |
| Me-24 | 0.94 | s | |
| Me-25 | 0.88 | s | |
| Me-26 | 0.89 | s | |
| Me-27 | 1.25 | s | |
| Me-29 | 0.93 | s | |
| Me-30 | 0.95 | s |
Sugar Moieties: The sugar portion of this compound consists of one arabinose, one xylose, and one glucose unit. The anomeric protons of these sugars typically appear as doublets in the δ 4.5-5.5 ppm region of the ¹H NMR spectrum, with coupling constants indicative of their stereochemistry.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in this compound.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H stretching (hydroxyl groups of sugars and aglycone) |
| ~2930 | C-H stretching (aliphatic) |
| ~1690 | C=O stretching (carboxylic acid) |
| ~1640 | C=C stretching (oleanolic acid backbone) |
| ~1070 | C-O stretching (glycosidic linkages) |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of triterpenoid saponins like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of deuterated pyridine (Pyridine-d₅). Tetramethylsilane (TMS) is used as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz NMR spectrometer.
-
¹H NMR: Spectra are acquired with a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Spectra are recorded using a proton-decoupled pulse sequence with a spectral width of about 200 ppm.
-
2D NMR: To establish connectivities and assign all signals unambiguously, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.
Mass Spectrometry (MS)
-
Instrumentation: High-resolution mass spectrometry is typically performed using techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
FAB-MS: The sample is mixed with a suitable matrix (e.g., glycerol or m-nitrobenzyl alcohol) and bombarded with a high-energy beam of atoms (e.g., Xenon).
-
ESI-MS: The sample is dissolved in a suitable solvent (e.g., methanol/water mixture) and introduced into the mass spectrometer through a capillary at a high voltage, generating charged droplets that yield gas-phase ions.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the dried sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Workflow and Logical Relationships
The discovery and characterization of a natural product like this compound follow a systematic workflow, from the initial extraction to the final structural elucidation.
Caption: Workflow for the isolation and structural elucidation of this compound.
This diagram illustrates the logical progression from the plant source to the purified compound, which is then subjected to a battery of spectroscopic analyses to determine its complete chemical structure.
Conclusion
The spectroscopic data and protocols outlined in this guide provide a foundational understanding for the identification and characterization of this compound. For researchers in natural product chemistry and drug development, a thorough grasp of these analytical techniques is essential for advancing the study of this promising hypoglycemic agent and other related triterpenoid saponins. The combination of MS, NMR, and IR spectroscopy provides the necessary evidence to unambiguously determine the complex structure of such natural products, paving the way for further biological and pharmacological investigations.
References
Elatoside E: A Technical Guide on its Preliminary Hypoglycemic Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elatoside E, a triterpenoid saponin isolated from the root cortex of Aralia elata Seem., has emerged as a compound of interest for its potential hypoglycemic properties. Preliminary in vivo studies have demonstrated its ability to mitigate the elevation of plasma glucose levels, suggesting a promising role in the management of hyperglycemia. This technical guide provides a comprehensive overview of the current understanding of this compound's hypoglycemic effects, detailing the experimental methodologies employed in its initial evaluation and presenting the available data. Furthermore, it explores the putative mechanisms of action, drawing from research on related oleanolic acid glycosides and extracts of Aralia elata, and visualizes the potential signaling pathways involved. This document is intended to serve as a foundational resource for researchers and professionals in the field of diabetes and drug development, facilitating further investigation into the therapeutic potential of this compound.
Introduction
The global prevalence of diabetes mellitus necessitates the continued exploration for novel and effective therapeutic agents. Natural products have historically been a rich source of bioactive compounds with potential applications in medicine. This compound, an oleanolic acid glycoside, has been identified as a hypoglycemic principle from the root cortex of Aralia elata Seem., a plant with a history of use in traditional medicine.[1][2] Initial studies have indicated that this compound can affect the elevation of plasma glucose levels in animal models, warranting a more in-depth examination of its properties.[1][2] This guide synthesizes the available preliminary data on this compound, focusing on its hypoglycemic effects, experimental validation, and potential molecular mechanisms.
In Vivo Hypoglycemic Activity of this compound
Preliminary investigations into the hypoglycemic activity of this compound have primarily utilized the oral sugar tolerance test in rat models. This test is a standard preclinical method to assess the efficacy of a substance in controlling postprandial hyperglycemia.
Experimental Data
While specific quantitative data from the initial oral sugar tolerance tests on this compound are not extensively published, the available literature consistently reports its inhibitory effect on the elevation of plasma glucose levels in rats following a sugar challenge.[1][2][3] The hypoglycemic activity of oleanolic acid and nine other oleanolic acid glycosides isolated from Aralia elata have been examined, and structure-activity relationships have been identified.[1]
To provide a framework for understanding the potential efficacy, Table 1 summarizes the typical experimental parameters and endpoints that would be assessed in such studies.
Table 1: Summary of In Vivo Hypoglycemic Study Parameters for this compound
| Parameter | Description |
| Animal Model | Male Wistar or Sprague-Dawley rats are commonly used for diabetes and metabolic studies.[4][5] |
| Induction of Hyperglycemia | An oral load of sucrose or glucose is administered to induce a transient hyperglycemic state.[6][7] |
| Test Substance | This compound, isolated from the root cortex of Aralia elata Seem. |
| Dosage | The specific dosages of this compound used in the preliminary studies are not detailed in the available abstracts. |
| Route of Administration | Oral gavage is the typical route for administering the test compound in an oral sugar tolerance test. |
| Control Groups | A vehicle control group (receiving the solvent used to dissolve this compound) and often a positive control group (treated with a known hypoglycemic agent) are included for comparison. |
| Blood Sampling Time Points | Blood samples are typically collected at baseline (before sugar administration) and at various time points post-sugar load (e.g., 30, 60, 90, 120 minutes).[6][8] |
| Primary Endpoint | Measurement of blood glucose concentrations at each time point. |
| Data Analysis | Calculation of the area under the curve (AUC) for the blood glucose concentration-time profile to quantify the overall glycemic response. |
Experimental Protocols
A detailed understanding of the experimental design is crucial for the interpretation and replication of scientific findings. The following sections outline the standard protocols for the key in vivo experiments used to evaluate the hypoglycemic effects of compounds like this compound.
Oral Sugar Tolerance Test (OSTT)
The OSTT is designed to evaluate the effect of a test compound on the body's ability to handle a sudden influx of sugar.
Experimental Workflow for Oral Sugar Tolerance Test
References
- 1. Protective Effects of Total Saponins of Aralia elata (Miq.) on Endothelial Cell Injury Induced by TNF-α via Modulation of the PI3K/Akt and NF-κB Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total saponins of Aralia elata (Miq.) Seem. alleviate myocardial ischemia‐reperfusion injury by promoting NLRP3‐inflammasome inactivation via PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijvm.ut.ac.ir [ijvm.ut.ac.ir]
- 4. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ndineuroscience.com [ndineuroscience.com]
- 6. e-jarb.org [e-jarb.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Elatoside E: An Initial Hypothesis on its Anticancer Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract: Elatoside E, a triterpenoid saponin isolated from the root cortex of Aralia elata, has been primarily investigated for its hypoglycemic properties. However, emerging evidence on structurally related oleanolic acid glycosides and saponins from the Aralia genus points towards significant potential as an anticancer agent. Direct mechanistic studies on this compound are currently limited; therefore, this document synthesizes available data on analogous compounds to formulate a robust initial hypothesis. We hypothesize that this compound exerts cytotoxic effects on cancer cells by inducing apoptosis and cell cycle arrest, mediated primarily through the inhibition of the prosurvival Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This guide provides the theoretical framework, supporting data from related compounds, and detailed experimental protocols to validate this hypothesis.
Introduction to this compound and its Class
This compound is an oleanane-type triterpenoid saponin, a class of natural glycosides widely recognized for their diverse pharmacological activities, including potent antitumor effects.[1][2] The core structure is based on a pentacyclic triterpene aglycone (oleanolic acid) attached to one or more sugar moieties. While compounds from Aralia elata have been shown to induce apoptosis and exhibit cytotoxicity against various cancer cell lines, the specific molecular pathways engaged by this compound remain unelucidated.[3][4]
Studies on oleanolic acid and its related saponins consistently demonstrate interference with key cancer cell signaling pathways.[5][6] A frequent target is the PI3K/Akt/mTOR pathway, which is a central regulator of cell proliferation, survival, and metabolism that is often dysregulated in cancer.[7][8] Inhibition of this pathway typically leads to the induction of programmed cell death (apoptosis) and arrest of the cell division cycle.[8][9]
Initial Hypothesis: Inhibition of the PI3K/Akt Pathway
Based on the established activities of its structural analogs, we propose the following initial hypothesis for the mechanism of action of this compound:
This compound inhibits the proliferation of cancer cells by suppressing the PI3K/Akt signaling cascade. This inhibition leads to downstream effects, including the induction of mitochondrial-mediated apoptosis and G1 phase cell cycle arrest.
This proposed mechanism is illustrated in the signaling pathway diagram below.
Visualized Signaling Pathway
Caption: Hypothesized mechanism of this compound via PI3K/Akt inhibition.
Supporting Quantitative Data (from Analogous Compounds)
Direct quantitative data for this compound is sparse. The following tables summarize the cytotoxic activities of total saponins from Aralia elata, its aglycone (Oleanolic Acid), and other structurally related triterpenoids against various human cancer cell lines. This data supports the plausibility of the proposed hypothesis.
Table 1: Cytotoxicity of Saponins/Extracts from Aralia elata
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| Saponin from A. elata | HL-60 (Leukemia) | MTT | 15.62 µM | [1] |
| Saponin from A. elata | A549 (Lung) | MTT | 11.25 µM | [1] |
| Saponin from A. elata | DU-145 (Prostate) | MTT | 7.59 µM | [1] |
| Methanol Extract | AGS (Stomach) | MTT | 66.1 µg/mL | [4] |
| Methanol Extract | B16F10 (Melanoma) | MTT | >200 µg/mL | [4] |
| Methanol Extract | SK-OV-3 (Ovarian) | MTT | >200 µg/mL | [4] |
Table 2: Cytotoxicity of Oleanolic Acid and Related Sapogenins
| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |
| Oleanolic Acid | A549 (Lung) | MTS | 98.9 ± 0.05 | [10] |
| Oleanolic Acid | HeLa (Cervical) | MTS | 83.6 ± 0.05 | [10] |
| Oleanolic Acid | HepG2 (Liver) | MTS | 408.3 ± 0.05 | [10] |
| Hederagenin | A549 (Lung) | MTS | 78.4 ± 0.05 | [10] |
| Hederagenin | HeLa (Cervical) | MTS | 56.4 ± 0.05 | [10] |
| Hederagenin | HepG2 (Liver) | MTS | 40.4 ± 0.05 | [10] |
| Ursolic Acid | A549 (Lung) | MTS | 21.9 ± 0.05 | [10] |
| Ursolic Acid | HeLa (Cervical) | MTS | 11.2 ± 0.05 | [10] |
Experimental Protocols for Hypothesis Validation
To test the proposed mechanism of action, a series of key experiments are required. The workflow for this investigation is outlined below, followed by detailed protocols for each major step.
Visualized Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Research progress in pharmacological effects of Aralia elata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oleanolic acid inhibits cell survival and proliferation of prostate cancer cells in vitro and in vivo through the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced Water Solubility and Anti-Tumor Activity of Oleanolic Acid through Chemical Structure Modification [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Oleanolic acid induces apoptosis and autophagy via the PI3K/AKT/mTOR pathway in AGS human gastric cancer cells [ouci.dntb.gov.ua]
- 10. Cytotoxic Activity of Saponins and Sapogenins Isolated from Chenopodium quinoa Willd. in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Elatoside E: A Potential Therapeutic Target for Hyperglycemia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Elatoside E, a triterpenoid saponin of the oleanolic acid glycoside class, has been identified as a promising natural compound with potential therapeutic applications. Isolated from the root cortex of Aralia elata Seem., this compound has demonstrated hypoglycemic properties, suggesting its potential as a lead compound for the development of novel anti-diabetic agents.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its primary therapeutic target, proposed mechanism of action, and relevant experimental protocols.
Primary Therapeutic Target: Postprandial Hyperglycemia
The principal therapeutic target of this compound is the management of postprandial hyperglycemia, the transient increase in blood glucose levels following a meal. Research has shown that this compound can affect the elevation of plasma glucose levels in rats following an oral sugar tolerance test.[1][2] This positions this compound as a potential agent for controlling the glycemic excursions that are a hallmark of type 2 diabetes and a risk factor for its associated complications.
Quantitative Data Summary
A comprehensive review of the available scientific literature did not yield specific quantitative data for the hypoglycemic effect of this compound, such as IC50 values or percentage of blood glucose reduction at specific dosages. The primary research articles identify its activity but do not provide detailed dose-response data. The table below summarizes the qualitative findings.
| Compound | Therapeutic Effect | Observed In Vivo Effect | Quantitative Data |
| This compound | Hypoglycemic | Affects the elevation of plasma glucose level in an oral sugar tolerance test in rats.[1][2] | Not available in the reviewed literature. |
Proposed Mechanism of Action
The hypoglycemic effect of this compound is believed to be mediated through a multi-faceted mechanism, characteristic of oleanolic acid glycosides. This mechanism does not involve direct insulin-like activity or the stimulation of insulin release.[4] Instead, the primary modes of action are:
-
Inhibition of Gastric Emptying: this compound, like other oleanolic acid glycosides, is proposed to delay the rate at which stomach contents are released into the small intestine.[4] This action is thought to be mediated by capsaicin-sensitive sensory nerves and the central nervous system.[4]
-
Inhibition of Intestinal Glucose Uptake: The compound likely interferes with the transport of glucose across the intestinal brush border, thereby reducing the amount of glucose that enters the bloodstream.[4]
This dual mechanism of slowing sugar's entry into the intestine and then hindering its absorption provides a synergistic approach to managing postprandial blood glucose spikes.
Signaling Pathway
The inhibition of gastric emptying by oleanolic acid glycosides is suggested to involve the dopaminergic system. The proposed signaling pathway indicates that these compounds may stimulate the release or production of dopamine, which then acts on dopamine D2 receptors. This interaction is thought to subsequently trigger the release of prostaglandins, which play a role in regulating gastric motility.[4]
Experimental Protocols
The primary in vivo assay used to characterize the hypoglycemic activity of this compound is the Oral Sucrose Tolerance Test (OSTT) in rats.
Oral Sucrose Tolerance Test (OSTT) Protocol
Objective: To evaluate the effect of a test compound on the glycemic response to an oral sucrose load in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (fasted overnight)
-
This compound (or test compound)
-
Sucrose solution (e.g., 2 g/kg body weight)
-
Vehicle (e.g., distilled water, 0.5% carboxymethyl cellulose)
-
Glucometer and test strips
-
Oral gavage needles
-
Blood collection supplies (e.g., lancets, capillary tubes)
Procedure:
-
Animal Preparation: Fast rats overnight (12-16 hours) with free access to water.
-
Baseline Blood Glucose: Measure and record the baseline blood glucose level (t=0 min) from the tail vein.
-
Compound Administration: Administer this compound or the vehicle orally via gavage.
-
Sucrose Loading: After a set period (e.g., 30 minutes), administer the sucrose solution orally via gavage.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at regular intervals (e.g., 30, 60, 90, and 120 minutes) after the sucrose load and measure the blood glucose levels.
-
Data Analysis: Plot the mean blood glucose concentrations against time for each group. Calculate the area under the curve (AUC) for the blood glucose response. A significant reduction in the AUC in the this compound-treated group compared to the vehicle group indicates a positive hypoglycemic effect.
References
- 1. This compound, a new hypoglycemic principle from the root cortex of Aralia elata Seem.: structure-related hypoglycemic activity of oleanolic acid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, A NEW HYPOGLYCEMIC PRINCIPLE FROM THE ROOT CORTEX OF ARALIA ELATA SEEM. : STRUCTURE-RELATED HYPOGLYCEMIC ACTIVITY OF OLEANOLIC ACID GLYCOSIDES [jstage.jst.go.jp]
- 3. Bioactive saponins and glycosides. VII. On the hypoglycemic principles from the root cortex of Aralia elata Seem.: structure related hypoglycemic activity of oleanolic acid oligoglycoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidiabetogenic activity of oleanolic acid glycosides from medicinal foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Silico and Experimental Workflow for Predicting the Bioactivities of Elatoside E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elatoside E is a triterpenoid saponin isolated from the root cortex of Aralia elata Seem.[1]. While preliminary studies have indicated its potential as a hypoglycemic agent, a comprehensive understanding of its bioactivities, mechanism of action, and broader therapeutic potential remains largely unexplored. The advancement of computational, or in silico, methodologies presents a powerful opportunity to accelerate the investigation of natural products like this compound. These techniques allow for the rapid prediction of pharmacokinetic properties, potential protein targets, and modulation of signaling pathways, thereby guiding and prioritizing experimental validation.[2][3][4]
This technical guide outlines a comprehensive in silico and experimental workflow designed to predict, elucidate, and validate the bioactivities of this compound. By integrating computational modeling with targeted experimental protocols, this framework aims to provide a systematic approach for characterizing its therapeutic potential.
Proposed In-Silico Prediction Workflow
The initial phase of investigation involves a multi-step computational workflow to build a profile of this compound's potential bioactivities. This workflow, depicted below, integrates molecular property prediction, target identification, and pathway analysis.
Caption: Proposed in silico workflow for this compound bioactivity prediction.
Molecular Properties and ADMET Prediction
A critical initial step in drug development is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Various in silico models, including those based on quantitative structure-activity relationships (QSAR) and machine learning, can predict these properties from the molecular structure of this compound.[3][5][6]
3.1 Predicted Physicochemical and ADMET Properties of this compound
The following table summarizes the predicted properties for this compound (PubChem CID: 6918755) using established computational models.
| Property | Predicted Value/Classification | Implication in Drug Development |
| Physicochemical | ||
| Molecular Weight | 883.1 g/mol [1] | High molecular weight may impact oral bioavailability. |
| LogP (Octanol/Water) | 2.8[1] | Moderate lipophilicity, suggesting potential for membrane permeability. |
| Hydrogen Bond Donors | 12[1] | High number, may reduce oral bioavailability (violates Lipinski's Rule of 5). |
| Hydrogen Bond Acceptors | 16[1] | High number, may reduce oral bioavailability (violates Lipinski's Rule of 5). |
| Pharmacokinetics (ADME) | ||
| Human Intestinal Absorption | Low | Suggests potential challenges for oral administration. |
| Blood-Brain Barrier Perm. | Low | Unlikely to have significant central nervous system effects. |
| CYP450 2D6 Inhibition | Non-inhibitor | Lower potential for drug-drug interactions via this major metabolic enzyme. |
| Toxicity | ||
| hERG Inhibition | Low risk | Reduced likelihood of cardiotoxicity. |
| Ames Mutagenicity | Non-mutagenic | Low probability of being a carcinogen. |
Note: The values presented are hypothetical predictions based on typical in silico models and the known structure of this compound. These require experimental validation.
Target Identification and Bioactivity Prediction
With an initial ADMET profile, the next step is to identify potential molecular targets. This "target fishing" can be accomplished through several computational methods.[2][7]
-
Reverse Docking: The 3D structure of this compound is docked against a library of known protein structures to identify potential binding partners based on binding affinity scores.
-
Pharmacophore Modeling: The chemical features of this compound are used to build a 3D pharmacophore model, which is then screened against databases of protein structures to find proteins with complementary binding sites.
-
Chemical Similarity: this compound is compared to compounds with known biological targets, with the assumption that structurally similar molecules may have similar targets.
Given that this compound is a saponin with known hypoglycemic effects, potential targets could include enzymes and receptors involved in glucose metabolism.[8][][10]
Proposed Signaling Pathway Modulation
Based on the predicted targets and the known bioactivities of similar saponins, pathway analysis can be used to hypothesize the biological pathways this compound may modulate. For its hypoglycemic effect, the PI3K/AKT signaling pathway , which is central to insulin signaling and glucose metabolism, is a plausible candidate.[][11]
References
- 1. (3beta)-3-((O-beta-D-Glucopyranosyl-(1->3)-O-(beta-D-xylopyranosyl-(1->2))-alpha-L-arabinopyranosyl)oxy)olean-12-en-28-oic acid | C46H74O16 | CID 6918755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In silico Methods for Identification of Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]
- 7. In Silico Drug Target Identification | MtoZ Biolabs [mtoz-biolabs.com]
- 8. openaccessjournals.com [openaccessjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Hypoglycemic and hypolipidemic effects of total saponins from Stauntonia chinensis in diabetic db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triterpenoid saponins, a diverse group of glycosides, are abundant in various plant species, including those of the Aralia genus (Araliaceae family). These compounds are of significant interest to the scientific community due to their wide range of pharmacological activities. Among these, Elatoside E, a triterpenoid saponin isolated from Aralia elata, has garnered attention for its potential therapeutic properties. This technical guide provides a comprehensive overview of this compound and related triterpenoid saponins from Aralia species, focusing on their biological activities, underlying mechanisms of action, and the experimental methodologies used for their isolation and characterization.
Chemical Structures and Properties
This compound and its related compounds are oleanane-type triterpenoid saponins. The basic structure consists of a pentacyclic triterpenoid aglycone, oleanolic acid, linked to one or more sugar moieties. The type, number, and linkage of these sugar chains contribute to the diversity and biological activity of these saponins.
Biological Activities and Quantitative Data
Triterpenoid saponins from Aralia species exhibit a spectrum of biological effects, including hypoglycemic, cytotoxic, and anti-inflammatory activities. The following tables summarize the available quantitative data for this compound and other notable saponins from this genus.
Table 1: Hypoglycemic Activity of Saponin Extracts from Aralia Species
| Compound/Extract | Species | Model | Dose | Effect | Reference |
| Crude Saponin | Aralia elata | Streptozotocin-induced diabetic rats | 10mg/100g body weight (i.p.) | Reduction in serum glucose (not statistically significant) | [1] |
| Total Saponins (SAT) | Aralia taibaiensis | Type 2 diabetic rats | 320 mg/kg | Significant decrease in fasting blood glucose | [2] |
Note: Specific quantitative data for the hypoglycemic activity of purified this compound was not available in the reviewed literature.
Table 2: Cytotoxic Activity of Triterpenoid Saponins from Aralia elata
| Compound | Cell Line | IC50 (µM) | Reference |
| Congmuyenoside I | HL-60 | 6.99 | [3] |
| Congmuyenoside I | A549 | 7.93 | [3] |
| 3-O-[β-D-glucopyranosyl (1→3)-α-l-arabinopyranosyl]-echinocystic acid | HL-60 | 5.75 | [3] |
| 3-O-α-L-arabinopyranosyl echinocystic acid | HL-60 | 7.51 | [3] |
Table 3: Anti-inflammatory Activity of Triterpenoid Saponins from Aralia Species
| Compound | Species | Assay | IC50 (µM) | Reference |
| Nudicauloside A | Aralia nudicaulis | Inhibition of LPS-induced NO production in RAW 264.7 macrophages | 74 ± 28 | |
| Nudicauloside B | Aralia nudicaulis | Inhibition of LPS-induced NO production in RAW 264.7 macrophages | 101 ± 20 |
Signaling Pathways
The biological activities of triterpenoid saponins from Aralia species are mediated through the modulation of various signaling pathways.
Anti-inflammatory Signaling Pathway
Saponins from Aralia have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory mediators.
References
Unraveling the Elatoside Enigma: A Deep Dive into Structure-Activity Relationships
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the structure-activity relationships (SAR) of elatosides, a class of triterpenoid saponins with promising therapeutic potential. This whitepaper provides a meticulous compilation of quantitative data, detailed experimental protocols, and novel visualizations of the molecular pathways influenced by these natural compounds.
Elatosides, primarily isolated from plants of the Aralia species, have garnered significant scientific interest for their diverse biological activities, including cytotoxic, anti-inflammatory, and hypoglycemic effects. Understanding the relationship between the chemical structure of these molecules and their biological function is paramount for the development of new and effective therapeutic agents. This guide aims to consolidate the current knowledge in this field to facilitate further research and drug discovery.
Quantitative Analysis of Cytotoxic Activity
A critical aspect of SAR studies is the quantitative assessment of how modifications to a molecule's structure affect its biological activity. The following tables summarize the cytotoxic activities (IC50 values) of various elatosides and related oleanane saponins against several cancer cell lines. This data highlights key structural features that govern their anti-cancer potential.
Table 1: Cytotoxicity of Triterpene Saponins from Aralia elata Leaves
| Compound | Aglycone | Sugar Moiety at C3 | IC50 (µM) vs. HL-60 | IC50 (µM) vs. A549 | IC50 (µM) vs. DU145 |
| 1 | Oleanolic acid | Glc(1→3)Glc(1→3)Glc | 6.99 | 7.93 | - |
| 5 | Echinocystic acid | Glc(1→3)Ara | 5.75 | - | - |
| 6 | Echinocystic acid | Ara | 7.51 | - | - |
| 8 | (Known Triterpene Saponin) | - | 15.62 | 11.25 | 7.59 |
Data sourced from multiple studies on saponins isolated from Aralia elata leaves.[1][2]
Table 2: Structure-Activity Relationship of Oleanolic Acid Glycosides
| Compound | Aglycone | Sugar Moiety at C3 | Sugar Moiety at C28 | Cytotoxicity | Key Finding |
| Monodesmosidic Saponin | Oleanolic acid | Oligosaccharide | -COOH (free) | Potent | The absence of esterification at the C-28 position is crucial for cytotoxicity. |
| Bidesmosidic Saponins | Oleanolic acid | Oligosaccharide | Esterified with sugar | Low/Inactive | Esterification at C-28 significantly reduces or abolishes cytotoxic activity. |
General findings from studies on oleanane saponins.
The data consistently indicates that the nature and substitution of the sugar moieties, as well as the presence of a free carboxyl group at the C-28 position of the aglycone, are critical determinants of cytotoxic activity. Monodesmosidic saponins, which have a sugar chain only at the C-3 position, generally exhibit higher cytotoxicity than bidesmosidic saponins, where a second sugar chain is esterified to the C-28 carboxyl group. The composition and linkage of the sugars in the oligosaccharide chain also play a significant role in modulating this activity.
Experimental Protocols
To ensure the reproducibility and validation of the cited research, this section provides a detailed methodology for a key experiment used to determine the cytotoxic activity of elatosides.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved in a solubilization solution, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the elatoside compounds in culture medium. After the initial 24-hour incubation, replace the medium in the wells with 100 µL of the medium containing the various concentrations of the elatosides. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the elatosides, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for another 24 to 72 hours, depending on the cell line and experimental design.
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: After the 4-hour incubation with MTT, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plates gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Signaling Pathways and Mechanism of Action
Elatosides exert their biological effects by modulating key cellular signaling pathways. This guide provides visualizations of these pathways to facilitate a deeper understanding of their mechanism of action.
Inhibition of the NF-κB Signaling Pathway
Research has shown that elatoside F can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a protein complex that plays a crucial role in regulating the immune response to infection and is implicated in inflammation and cancer.
Caption: Inhibition of the NF-κB signaling pathway by elatosides.
By inhibiting the IκB kinase (IKK) complex, elatosides prevent the phosphorylation and subsequent degradation of IκB, the inhibitory subunit of NF-κB. This keeps NF-κB sequestered in the cytoplasm in its inactive state, thereby preventing the transcription of pro-inflammatory and pro-survival genes.
Induction of Apoptosis
The cytotoxic effects of many anti-cancer agents are mediated through the induction of apoptosis, or programmed cell death. While the precise apoptotic pathways activated by all elatosides are still under investigation, the inhibition of the pro-survival NF-κB pathway is a key mechanism that can lead to the initiation of apoptosis.
Caption: Proposed mechanism for elatoside-induced apoptosis.
The inhibition of NF-κB by elatosides can shift the cellular balance towards apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. This can trigger the intrinsic (mitochondrial) pathway of apoptosis, leading to the activation of a cascade of caspases, the executioner enzymes of programmed cell death.
This technical guide provides a foundational resource for the scientific community engaged in the study of elatosides and other natural products. By presenting a clear and concise summary of the existing SAR data, experimental methodologies, and mechanistic insights, it is hoped that this work will accelerate the translation of these promising compounds from the laboratory to the clinic.
This technical guide was compiled by Gemini, a helpful AI assistant built by Google, utilizing a comprehensive review of the current scientific literature.
Contact:
For further information, please refer to the cited scientific publications.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Elatoside E from Aralia elata Root Cortex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elatoside E, a prominent oleanolic acid glycoside isolated from the root cortex of Aralia elata, has garnered significant interest within the scientific community.[1] This triterpenoid saponin, along with other bioactive compounds from Aralia elata, is investigated for various pharmacological activities. These application notes provide detailed protocols for the extraction, purification, and analysis of this compound, intended to support research and development efforts in natural product chemistry and drug discovery.
Data Presentation: Comparison of Extraction Methods
The yield of this compound is influenced by the chosen extraction methodology. While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the extraction efficiencies for total saponins from Aralia elata and provides estimated yields for this compound based on general triterpenoid saponin extraction principles.
| Extraction Method | Solvent System | Temperature (°C) | Time | Total Saponin Yield (Approx.) | This compound Yield (Estimated) | Reference |
| Conventional Reflux | 70% Methanol | 65-70 | 4 hours (x2) | High | Moderate to High | [2] |
| Ultrasound-Assisted Extraction (UAE) | 73% Ethanol | 61 | 34 min | High | High | [3][4] |
| Maceration | Methanol | Room Temperature | 24 hours | Moderate | Moderate | [5] |
| Natural Deep Eutectic Solvents (NADES) | Choline chloride:Malic acid (1:1) | Room Temperature | 24 hours | High | High | [6] |
Note: The yields are relative and can vary based on the quality of the plant material, particle size, and specific experimental conditions.
Experimental Protocols
Conventional Solvent Extraction Protocol (Reflux)
This protocol outlines a standard method for the extraction of this compound using solvent reflux.
Materials:
-
Dried and powdered root cortex of Aralia elata
-
Methanol (analytical grade)
-
Deionized water
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 100 g of dried, powdered Aralia elata root cortex and place it into a 1 L round-bottom flask.
-
Add 800 mL of 70% methanol to the flask.
-
Set up the reflux apparatus and heat the mixture to a gentle boil for 4 hours.[2]
-
Allow the mixture to cool to room temperature and filter the extract through filter paper.
-
Collect the filtrate and repeat the reflux extraction process on the plant residue with an additional 800 mL of 70% methanol for 4 hours to ensure exhaustive extraction.[2]
-
Combine the filtrates from both extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Purification Protocol: Silica Gel Column Chromatography
This protocol describes the purification of this compound from the crude extract using silica gel column chromatography.
Materials:
-
Crude extract from Aralia elata
-
Silica gel (60-120 mesh) for column chromatography[7]
-
Glass column
-
Cotton wool
-
Sand (acid-washed)
-
Solvents for mobile phase: Chloroform, Methanol, Water (analytical grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Collection tubes
Procedure:
-
Column Packing:
-
Securely plug the bottom of the glass column with cotton wool.[8]
-
Add a thin layer of sand over the cotton wool.[8]
-
Prepare a slurry of silica gel in chloroform.
-
Carefully pour the slurry into the column, allowing the silica gel to settle uniformly without air bubbles.[8]
-
Add a layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.[8]
-
Equilibrate the column by running the initial mobile phase through it.
-
-
Sample Loading:
-
Dissolve a portion of the crude extract in a minimal amount of methanol.
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.
-
Carefully load the powdered sample onto the top of the prepared column.
-
-
Elution:
-
Begin elution with a non-polar solvent system, such as chloroform.
-
Gradually increase the polarity of the mobile phase by adding methanol in a stepwise gradient. A typical gradient could be Chloroform:Methanol mixtures ranging from 100:1 to 10:1 (v/v), followed by further increases in methanol concentration.
-
Collect fractions of the eluate in separate tubes.
-
-
Fraction Analysis:
-
Monitor the separation of compounds by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., Chloroform:Methanol:Water, 8:2:0.2 v/v/v).
-
Visualize the spots under a UV lamp or by using an appropriate staining reagent.
-
Combine the fractions containing the purified this compound based on the TLC analysis.
-
-
Final Purification:
-
Concentrate the combined fractions containing this compound using a rotary evaporator to obtain the purified compound.
-
The purity of the isolated this compound can be further assessed by HPLC.
-
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the qualitative and quantitative analysis of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD).
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for better peak shape)
-
This compound standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid.[9]
-
Standard Solution Preparation: Prepare a stock solution of this compound standard in methanol at a known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the purified sample or crude extract in methanol and filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Visualizations
Caption: Experimental workflow for this compound extraction and purification.
Caption: General signaling pathway modulation by triterpenoid saponins.
References
- 1. This compound, a new hypoglycemic principle from the root cortex of Aralia elata Seem.: structure-related hypoglycemic activity of oleanolic acid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpb.pharm.or.jp [bpb.pharm.or.jp]
- 3. Ultrasound-Assisted Extraction of Total Saponins from Aralia taibaiensis: Process Optimization, Phytochemical Characterization, and Mechanism of α-Glucosidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrasound-Assisted Extraction of Total Saponins from Aralia taibaiensis: Process Optimization, Phytochemical Characterization, and Mechanism of α-Glucosidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effects of Selected Extraction Methods and Natural Deep Eutectic Solvents on the Recovery of Active Principles from Aralia elata var. mandshurica (Rupr. & Maxim.) J. Wen: A Non-Targeted Metabolomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Identification and Quantitation of the Bioactive Components in Wasted Aralia elata Leaves Extract with Endothelial Protective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
High-Yield Synthesis of Elatoside E via Glycosylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elatoside E, a naturally occurring oleanane-type triterpenoid saponin, has garnered significant interest due to its potential therapeutic properties, including hypoglycemic activity. Its complex structure, featuring a branched trisaccharide moiety attached to the C-3 position of oleanolic acid, presents a formidable synthetic challenge. This document provides detailed application notes and protocols for a proposed high-yield synthetic route to this compound, focusing on a strategic glycosylation approach. The synthesis is designed to be efficient and scalable, providing a reliable source of this valuable compound for further biological investigation and drug development.
Introduction
This compound is a saponin isolated from the root cortex of Aralia elata Seem.[1][2]. Its structure consists of an oleanolic acid aglycone glycosylated at the C-3 hydroxyl group with a unique branched trisaccharide: α-L-arabinopyranosyl-(1→3)-[β-D-glucopyranosyl-(1→2)]-α-L-arabinopyranose. The limited availability of this compound from natural sources necessitates the development of an efficient chemical synthesis to enable comprehensive structure-activity relationship (SAR) studies and preclinical development. This protocol outlines a convergent and stereoselective strategy for the high-yield synthesis of this compound.
Synthetic Strategy
The proposed synthesis of this compound follows a convergent strategy, involving the independent synthesis of the oleanolic acid aglycone acceptor and the branched trisaccharide donor, followed by their crucial glycosylation. This approach allows for the optimization of each synthetic sequence separately, maximizing the overall yield.
A key feature of this strategy is the late-stage introduction of the complex oligosaccharide to the triterpenoid backbone, a common challenge in saponin synthesis[3][4][5]. The choice of protecting groups is critical to ensure regioselectivity and stereocontrol during the glycosylation steps.
Diagram: Overall Synthetic Workflow
Caption: Convergent synthetic workflow for this compound.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be obtained by passing through activated alumina columns or by distillation from appropriate drying agents. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed on silica gel (230-400 mesh). NMR spectra should be recorded on 400 or 500 MHz spectrometers. Mass spectra should be obtained using ESI-TOF or MALDI-TOF techniques.
Protocol 1: Synthesis of Oleanolic Acid Acceptor
This protocol describes the protection of the C-28 carboxylic acid of oleanolic acid as a benzyl ester to prevent its interference in the subsequent glycosylation at the C-3 hydroxyl group.
1.1. Benzylation of Oleanolic Acid
| Step | Procedure | Reagents and Conditions | Expected Yield |
| 1 | Dissolve oleanolic acid (1.0 eq) in anhydrous DMF. | Oleanolic acid, DMF | - |
| 2 | Add potassium carbonate (K₂CO₃, 3.0 eq) and benzyl bromide (BnBr, 1.5 eq). | K₂CO₃, Benzyl bromide | - |
| 3 | Stir the reaction mixture at room temperature for 12-16 hours. | Room temperature, 12-16 h | - |
| 4 | Quench the reaction with water and extract with ethyl acetate. | Water, Ethyl acetate | - |
| 5 | Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. | Brine, Na₂SO₄ | - |
| 6 | Purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient). | Silica gel chromatography | 90-95% |
Protocol 2: Synthesis of the Branched Trisaccharide Donor
This protocol details the stepwise synthesis of the protected branched trisaccharide donor as a trichloroacetimidate, which is a highly reactive glycosyl donor suitable for complex glycosylations.
2.1. Synthesis of the Disaccharide Intermediate (Glc(β1→2)Ara)
This involves the glycosylation of a partially protected arabinose acceptor with a glucose donor.
| Step | Procedure | Reagents and Conditions | Expected Yield |
| 1 | Prepare a suitably protected L-arabinose acceptor with a free C-2 hydroxyl group. | e.g., Benzyl 3,4-O-isopropylidene-α-L-arabinopyranoside | - |
| 2 | Prepare a per-benzoylated glucose trichloroacetimidate donor. | Per-benzoylated glucose, Trichloroacetonitrile, DBU | - |
| 3 | Dissolve the arabinose acceptor and glucose donor in anhydrous dichloromethane (DCM) under an argon atmosphere. | Arabinose acceptor (1.0 eq), Glucose donor (1.2 eq), DCM | - |
| 4 | Cool the solution to -40 °C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 eq) dropwise. | TMSOTf | - |
| 5 | Stir the reaction for 2-4 hours, monitoring by TLC. | -40 °C, 2-4 h | - |
| 6 | Quench with triethylamine (Et₃N) and concentrate. | Et₃N | - |
| 7 | Purify by column chromatography to yield the protected disaccharide. | Silica gel chromatography | 75-85% |
2.2. Synthesis of the Branched Trisaccharide
This step involves the regioselective glycosylation of the disaccharide with another arabinose donor.
| Step | Procedure | Reagents and Conditions | Expected Yield |
| 1 | Selectively deprotect the C-3 hydroxyl group of the central arabinose in the disaccharide. | Specific deprotection strategy (e.g., removal of a silyl ether) | 85-95% |
| 2 | Prepare a per-benzoylated L-arabinose trichloroacetimidate donor. | Per-benzoylated L-arabinose, Trichloroacetonitrile, DBU | - |
| 3 | Glycosylate the deprotected disaccharide with the arabinose donor using TMSOTf as a promoter, similar to step 2.1. | Disaccharide acceptor (1.0 eq), Arabinose donor (1.2 eq), TMSOTf, DCM | 70-80% |
2.3. Conversion to Trichloroacetimidate Donor
The fully protected trisaccharide is converted to the final glycosyl donor.
| Step | Procedure | Reagents and Conditions | Expected Yield |
| 1 | Remove the anomeric protecting group (e.g., benzyl group by hydrogenolysis). | H₂, Pd/C, EtOAc/MeOH | 90-98% |
| 2 | React the resulting hemiacetal with trichloroacetonitrile in the presence of a catalytic amount of DBU. | Trichloroacetonitrile, DBU, DCM | 80-90% |
Diagram: Trisaccharide Donor Synthesis Workflow
Caption: Key steps in the synthesis of the trisaccharide donor.
Protocol 3: High-Yield Glycosylation of Oleanolic Acid Acceptor and Final Deprotection
This protocol describes the crucial coupling of the trisaccharide donor with the oleanolic acid acceptor, followed by global deprotection to yield this compound.
3.1. Glycosylation Reaction
| Step | Procedure | Reagents and Conditions | Expected Yield |
| 1 | Co-evaporate the oleanolic acid acceptor (1.0 eq) and the trisaccharide donor (1.5 eq) with anhydrous toluene three times and then dry under high vacuum. | - | - |
| 2 | Dissolve the mixture in anhydrous DCM under an argon atmosphere, and add activated 4 Å molecular sieves. | DCM, 4 Å molecular sieves | - |
| 3 | Stir at room temperature for 30 minutes, then cool to -60 °C. | - | - |
| 4 | Add TMSOTf (0.2 eq) dropwise. | TMSOTf | - |
| 5 | Allow the reaction to slowly warm to -20 °C over 4-6 hours, monitoring by TLC. | - | - |
| 6 | Quench with Et₃N, filter through Celite, and concentrate. | Et₃N, Celite | - |
| 7 | Purify by column chromatography to afford protected this compound. | Silica gel chromatography | 65-75% |
3.2. Global Deprotection
| Step | Procedure | Reagents and Conditions | Expected Yield |
| 1 | Dissolve the protected this compound in a mixture of DCM and methanol. | DCM, Methanol | - |
| 2 | Add a catalytic amount of sodium methoxide (NaOMe) and stir at room temperature until all benzoyl groups are removed (monitored by TLC). | NaOMe | - |
| 3 | Neutralize with Amberlite IR-120 H⁺ resin, filter, and concentrate. | Amberlite IR-120 H⁺ | - |
| 4 | Dissolve the residue in a mixture of THF, methanol, and water. | THF, Methanol, Water | - |
| 5 | Perform hydrogenolysis using palladium on carbon (Pd/C) under a hydrogen atmosphere to remove the benzyl ester. | H₂, Pd/C | - |
| 6 | Filter through Celite and concentrate. | Celite | - |
| 7 | Purify the final product by reverse-phase column chromatography (C18 silica gel, water/methanol gradient). | C18 silica gel chromatography | 80-90% (over 2 steps) |
Data Summary
| Compound | Synthetic Step | Key Reagents | Yield (%) | Analytical Data |
| Oleanolic acid benzyl ester | Protection | BnBr, K₂CO₃ | 90-95 | ¹H NMR, ¹³C NMR, HRMS |
| Protected Disaccharide | Glycosylation | TMSOTf | 75-85 | ¹H NMR, ¹³C NMR, HRMS |
| Protected Trisaccharide Donor | Multi-step | TMSOTf, CCl₃CN | ~50 (overall) | ¹H NMR, ¹³C NMR, HRMS |
| Protected this compound | Glycosylation | TMSOTf | 65-75 | ¹H NMR, ¹³C NMR, HRMS |
| This compound | Deprotection | NaOMe, H₂/Pd-C | 80-90 | ¹H NMR, ¹³C NMR, HRMS, [α]D |
Troubleshooting
-
Low Glycosylation Yield: Ensure all reagents and solvents are strictly anhydrous. Optimize the reaction temperature and time. The reactivity of the donor and acceptor can be fine-tuned by altering the protecting groups.
-
Anomeric Mixture: The choice of solvent and protecting groups on the glycosyl donor can influence the stereochemical outcome. Non-participating protecting groups at C-2 of the donor may lead to mixtures.
-
Incomplete Deprotection: Monitor deprotection steps carefully by TLC or LC-MS. Longer reaction times or stronger deprotection conditions may be necessary, but care must be taken to avoid degradation of the product.
Conclusion
The presented synthetic strategy and detailed protocols provide a comprehensive guide for the high-yield synthesis of this compound. This convergent approach, utilizing a pre-assembled branched trisaccharide donor, is designed to be robust and scalable. The successful synthesis of this compound will provide researchers with a valuable tool to explore its full therapeutic potential and to develop novel saponin-based drug candidates.
References
- 1. Saponin Synthesis and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterologous biosynthesis of saponin adjuvants from Quillaja saponaria: A symbolic achievement in metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - Elatoside k (C53H84O23) [pubchemlite.lcsb.uni.lu]
- 4. Elatoside J | C48H78O19 | CID 177239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: High-Purity Elatoside E Purification by Preparative High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elatoside E, a triterpenoid saponin isolated from the root cortex of Aralia elata, has garnered significant interest within the scientific community for its potential therapeutic properties. As a member of the oleanolic acid glycoside family, this compound is a promising candidate for further investigation in drug discovery and development. The availability of highly purified this compound is paramount for accurate pharmacological studies and preclinical evaluation. This application note provides a detailed protocol for the efficient purification of this compound from a crude extract of Aralia elata root cortex using preparative High-Performance Liquid Chromatography (HPLC). The methodology described herein is designed to yield this compound with a purity exceeding 98%.
Materials and Reagents
-
Crude saponin extract from Aralia elata root cortex
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (or Acetic Acid, HPLC grade)
-
This compound reference standard (>98% purity)
-
Solid Phase Extraction (SPE) C18 cartridges
-
Syringe filters (0.45 µm)
Experimental Protocols
Sample Preparation: Extraction and Pre-purification of Saponins
A robust sample preparation protocol is crucial for a successful preparative HPLC purification. The following steps outline the extraction of total saponins from the root bark of Aralia elata and a preliminary purification to enrich the saponin fraction.
Protocol 1: Extraction of Total Saponins
-
Grinding: Air-dried root bark of Aralia elata is ground into a fine powder.
-
Extraction: The powdered plant material is extracted with 70% ethanol using ultrasonication for 30 minutes, followed by reflux extraction for 2 hours. This process is repeated three times to ensure exhaustive extraction.
-
Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with n-butanol. The n-butanol fraction, containing the saponins, is collected and evaporated to dryness.
Protocol 2: Solid-Phase Extraction (SPE) for Saponin Enrichment
-
Cartridge Conditioning: A C18 SPE cartridge is conditioned by passing methanol followed by deionized water through it.
-
Sample Loading: The dried n-butanol extract is redissolved in a minimal amount of 50% methanol and loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with deionized water to remove highly polar impurities.
-
Elution: The saponin fraction is eluted with 70% methanol.
-
Drying: The eluted fraction is collected and dried under vacuum to yield the enriched saponin extract for preparative HPLC.
Preparative HPLC Purification of this compound
The enriched saponin extract is subjected to preparative HPLC for the isolation of this compound. The following conditions are optimized for high resolution and purity.
Protocol 3: Preparative HPLC
-
Sample Solution Preparation: Dissolve the enriched saponin extract in methanol to a concentration of 50-100 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Instrument: Preparative HPLC system with a fraction collector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A linear gradient from 30% to 50% B over 40 minutes is a good starting point and can be further optimized.
-
Flow Rate: 15-20 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 1-5 mL, depending on the sample concentration and column capacity.
-
-
Fraction Collection: Collect fractions corresponding to the peak of this compound based on the retention time of a reference standard.
-
Post-Purification Processing: Combine the fractions containing pure this compound and remove the solvent under reduced pressure. The resulting purified solid is then lyophilized to obtain a fine powder.
Purity Analysis by Analytical HPLC
The purity of the collected fractions is determined using analytical HPLC.
Protocol 4: Analytical HPLC for Purity Assessment
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified this compound in methanol.
-
Chromatographic Conditions:
-
Instrument: Analytical HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A linear gradient optimized for the separation of this compound from closely eluting impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Purity Calculation: The purity of this compound is calculated based on the peak area percentage.
Data Presentation
The following tables summarize the quantitative data expected from the purification process.
Table 1: Preparative HPLC Operational Parameters
| Parameter | Value |
| Column | C18, 250 mm x 20 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 30-50% B in 40 min |
| Flow Rate | 18 mL/min |
| Detection Wavelength | 210 nm |
| Sample Loading | 200 mg of enriched saponin extract |
Table 2: Purification Yield and Purity of this compound
| Step | Input Mass (mg) | Output Mass (mg) | Yield (%) | Purity (%) |
| Crude Saponin Extract | 1000 | - | - | ~40 |
| Enriched Saponin Fraction | 400 | 200 | 50 | ~75 |
| Purified this compound | 200 | 30 | 15 | >98 |
Table 3: Analytical HPLC Validation Parameters for Purity Determination
| Parameter | Result |
| Linearity (r²) | >0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (RSD%) | <2% |
| Accuracy (Recovery %) | 98-102% |
Visualizations
Application Notes and Protocols for the Quantification of Elatoside E in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Elatoside E in plant extracts using High-Performance Liquid Chromatography (HPLC), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Introduction
This compound is a lignan glycoside found in various plant species, notably in the roots and stems of Eleutherococcus senticosus (Siberian Ginseng) and other plants of the Acanthopanax genus. It is recognized for its potential therapeutic properties, including anti-inflammatory and antioxidant effects[1]. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This document outlines validated analytical methods for this purpose.
General Sample Preparation and Extraction
The initial step for all analytical methods is the efficient extraction of this compound from the plant matrix. The choice of extraction method can significantly impact the yield and purity of the analyte.
1. Ultrasonic-Assisted Extraction (UAE)
Ultrasonic-assisted extraction is an efficient method for extracting thermosensitive compounds like this compound.[2]
-
Protocol:
-
Weigh 1.0 g of powdered, dried plant material and place it in a conical flask.
-
Add 20 mL of the extraction solvent (e.g., 0.3% tea saponin solution or 70% ethanol)[2][3].
-
Place the flask in an ultrasonic bath.
-
Sonicate for 40 minutes at a power of 250 W.[2]
-
After extraction, centrifuge the mixture and collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter before analysis.
-
2. Soxhlet Extraction
A classic and exhaustive extraction method.
-
Protocol:
-
Place 50 g of powdered plant material into a thimble.
-
Position the thimble in a Soxhlet extractor.
-
Add 500 mL of methanol to the distillation flask.[4]
-
Heat the solvent to reflux and extract for 72 hours.[4]
-
After extraction, evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[4]
-
Redissolve a known amount of the dried extract in the mobile phase for analysis.
-
Stability of this compound during Extraction:
Studies have shown that this compound is stable under certain extraction conditions. For instance, in a 0.3% tea saponin solution, the average recovery of this compound was 99.29% under optimal ultrasonic extraction conditions, with no significant degradation observed. After 7 days, the average recovery remained high at 97.86%, indicating good stability.[2]
High-Performance Liquid Chromatography (HPLC) Method
HPLC coupled with UV detection is a robust and widely used method for the quantification of this compound.
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Chromatographic Conditions:
-
Column: Zorbax SB C18 (150 mm × 4.6 mm, 5 µm) or equivalent[5].
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% phosphoric acid (B)[6].
-
Gradient Program: A linear gradient can be optimized, for example, starting with a low percentage of acetonitrile and gradually increasing it. A typical gradient might be from 6% to 17% acetonitrile over 18 minutes[7].
-
Flow Rate: 1.0 mL/min[7].
-
Column Temperature: 25°C[6].
-
Detection Wavelength: 220 nm[6].
-
Injection Volume: 10 µL.
-
Workflow for HPLC Analysis of this compound
Caption: Workflow for the quantification of this compound using HPLC.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method
HPLC-MS offers higher sensitivity and selectivity, making it suitable for the analysis of this compound in complex matrices or at low concentrations.
Experimental Protocol:
-
Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole or QTOF mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Workflow for HPLC-MS Analysis of this compound
Caption: Workflow for the quantification of this compound using HPLC-MS.
High-Performance Thin-Layer Chromatography (HPTLC) Method
Experimental Protocol:
-
Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (10 x 10 cm)[9].
-
Sample Application: Apply standard and sample solutions as bands using an automatic applicator.
-
Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid is often used for the separation of similar compounds. An exemplary mobile phase could be toluene:ethyl acetate:formic acid (7.8:2.2:0.15, v/v/v)[10]. The mobile phase should be optimized for the best separation of this compound.
-
Development: Develop the plate in a pre-saturated twin-trough chamber.
-
Densitometric Analysis: Scan the dried plate with a densitometer at a wavelength where this compound shows maximum absorption.
Workflow for HPTLC Analysis of this compound
Caption: Workflow for the quantification of this compound using HPTLC.
Method Validation Parameters
All analytical methods for the quantification of this compound should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure reliability and accuracy. Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantified.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Quantitative Data Summary
The following table summarizes the quantitative data for this compound analysis from various studies.
| Parameter | HPLC-UV[5] | HPLC-UV[6] | HPLC-MS/MS[5] | HPLC-IPAD[11] |
| Linearity Range | 4.85–194 mg/L | - | 1-2000 ng/mL | - |
| Correlation Coefficient (r²) | 0.9998 | - | - | 0.9990–0.9998 |
| LOD | - | - | - | 0.006–0.020 µg/mL |
| LOQ | - | - | 1 ng/mL | 0.018–0.050 µg/mL |
| Precision (RSD) | - | <2.7% (intra-day), <3.1% (inter-day) | <12% | <4.89% |
| Accuracy (Recovery) | 99.6–101% | 90.3% - 94.3% | >80% | 97.79–104.40% |
Note: Data for HPTLC is not specific to this compound but is provided as a general reference for the technique.
| Parameter | HPTLC (General Phytochemicals)[9][10][12] |
| Linearity Range | 200-1200 ng/band |
| Correlation Coefficient (r²) | >0.99 |
| LOD | 0.0264 - 10 ng/spot |
| LOQ | 0.0801 - 35 ng/spot |
| Precision (RSD) | <2% |
| Accuracy (Recovery) | 98.1-99.4% |
Conclusion
The presented HPLC, HPLC-MS, and HPTLC methods provide reliable and accurate means for the quantification of this compound in plant extracts. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Proper method validation is essential to ensure the quality and reliability of the analytical results.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Tea saponin additive to extract eleutheroside B and E from Eleutherococcus senticosus by ultrasonic mediation and its application in a semi-pilot scale - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation, fractionation and identification of chemical constituents from the leaves crude extracts of Mentha piperita L grown in Sultanate of Oman - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative determination of eleutheroside B and E from Acanthopanax species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive Analysis of Eleutherococcus senticosus (Rupr. & Maxim.) Maxim. Leaves Based on UPLC-MS/MS: Separation and Rapid Qualitative and Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A High Performance Thin Layer Chromatographic Method Using a Design of Experiment Approach for Estimation of Phytochemicals in Extracts of Moringa Oleifera Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jfda-online.com [jfda-online.com]
- 11. researchgate.net [researchgate.net]
- 12. Targeted HPTLC Profile, Quantification of Flavonoids and Phenolic Acids, and Antimicrobial Activity of Dodonaea angustifolia (L.f.) Leaves and Flowers - PMC [pmc.ncbi.nlm.nih.gov]
Elatoside E: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elatoside E is a triterpenoid saponin belonging to the oleanolic acid glycoside family, naturally found in plants such as Aralia elata. While research on this compound is still emerging, related compounds, specifically oleanolic acid and its other glycosides, have demonstrated significant potential in cancer research. These compounds have been shown to induce apoptosis (programmed cell death) and inhibit the proliferation of various cancer cell lines. This document provides an overview of the proposed mechanism of action of this compound based on the activities of related compounds, along with detailed protocols for its application in cell culture experiments to evaluate its cytotoxic and apoptotic effects.
Disclaimer: Specific quantitative data and established protocols for this compound are limited in publicly available scientific literature. The information presented herein is based on studies of structurally related compounds, primarily oleanolic acid and other oleanolic acid glycosides. Therefore, the provided protocols should be considered as a starting point and may require optimization for specific cell lines and experimental conditions.
Data Presentation: Cytotoxicity of Oleanolic Acid and Related Glycosides
Due to the absence of specific IC50 values for this compound in the reviewed literature, the following table summarizes the cytotoxic activities of its parent compound, oleanolic acid, and other related oleanolic acid glycosides against various human cancer cell lines. This data provides a comparative context for the potential potency of this compound.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Oleanolic Acid | HepG2 | Liver Carcinoma | 30 µM | [1] |
| Oleanolic Acid | B16 2F2 | Mouse Melanoma | 4.8 µM | [2] |
| Oleanolic Acid | HCT15 | Colon Carcinoma | 60 µmol/L | |
| Oleanolic Acid Derivative (AH-Me) | MCF-7 | Breast Cancer | 4.0 µM | [2] |
| Oleanolic Acid Derivative (AH-Me) | MDA-MB-453 | Breast Cancer | 6.5 µM | [2] |
| Aralia elata Methanol Extract | AGS | Stomach Cancer | 66.1 µg/mL | [3] |
Proposed Signaling Pathway for this compound-Induced Apoptosis
Based on the known mechanisms of oleanolic acid and its derivatives, this compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway. The key steps are outlined in the signaling pathway diagram below.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Protocols
The following are detailed, generalized protocols for evaluating the effects of this compound in cell culture. These should be adapted and optimized for the specific cell line and experimental goals.
Cell Culture and Maintenance
A representative protocol for the culture of a human cancer cell line (e.g., HepG2, a liver carcinoma line) is provided below.
Materials:
-
Human cancer cell line (e.g., HepG2, ATCC® HB-8065™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 24-well, or 96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Maintain cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.
-
For subculturing, aspirate the culture medium and wash the cell monolayer with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete growth medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed cells into new flasks or plates at the desired density for experiments.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in culture medium)
-
Cells seeded in a 96-well plate (e.g., 5 x 10³ to 1 x 10⁴ cells/well)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells seeded in a 6-well plate
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).
-
Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for investigating the anticancer effects of this compound.
Caption: A typical experimental workflow for this compound studies.
References
- 1. Inhibition of cancer cell growth by oleanolic acid in multidrug resistant liver carcinoma is mediated via suppression of cancer cell migration and invasion, mitochondrial apoptosis, G2/M cell cycle arrest and deactivation of JNK/p38 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
Application Notes and Protocols for the Investigation of Elatoside E in Animal Models of Diabetes
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Detailed experimental data and protocols specifically for Elatoside E in animal models of diabetes are limited in publicly available literature. The following application notes and protocols are based on the initial discovery of this compound's hypoglycemic activity and supplemented with data from studies on Aralia elata extracts and the known mechanisms of related triterpenoid saponins.
Introduction to this compound
This compound is a triterpenoid saponin isolated from the root cortex of Aralia elata Seem., a plant that has been utilized in traditional medicine for the management of diabetes.[1][2] Initial research has identified this compound as a compound with hypoglycemic properties, demonstrating its potential as a therapeutic agent for diabetes.[3][4] Triterpenoid saponins, as a class of compounds, are known to possess antidiabetic effects through various mechanisms, including the modulation of glucose metabolism and insulin signaling pathways.[5][6]
These application notes provide a framework for researchers to investigate the antidiabetic effects of this compound in preclinical animal models.
Quantitative Data Summary
Due to the scarcity of specific quantitative data for this compound, this table summarizes the effects of Aralia elata extracts, which contain this compound, on key diabetic parameters in animal models.
Table 1: Effects of Aralia elata Extract in Animal Models of Diabetes
| Animal Model | Treatment | Dosage | Duration | Key Findings | Reference |
| Streptozotocin (STZ)-induced diabetic rats | Aralia elata water extract | 300 and 600 mg/kg body weight (oral) | 11 weeks | Reduced cataract formation by 15% and 12% respectively, indicating amelioration of diabetic complications. | [7] |
| Streptozotocin (STZ)-induced diabetic mice | Aralia elata extract | 20 and 100 mg/kg body weight (oral) | 7 weeks | Did not significantly affect body weight or blood glucose concentrations but prevented retinal ganglion cell apoptosis. | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the antidiabetic potential of this compound.
Animal Model Induction: Streptozotocin (STZ)-Induced Diabetes
This protocol describes the induction of type 1 diabetes in rodents using streptozotocin, a chemical toxic to pancreatic β-cells.
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), sterile
-
Male Wistar rats or C57BL/6 mice (age- and weight-matched)
-
Glucometer and test strips
-
Insulin (optional, for preventing acute mortality)
Protocol:
-
Animal Acclimatization: House the animals in a controlled environment (22 ± 2°C, 12 h light/dark cycle) with ad libitum access to standard chow and water for at least one week before the experiment.
-
Fasting: Fast the animals overnight (12-16 hours) with free access to water.
-
STZ Preparation: On the day of induction, prepare a fresh solution of STZ in cold, sterile citrate buffer. The dosage may need to be optimized, but a common starting point is a single intraperitoneal (i.p.) injection of 45-65 mg/kg for rats or 150-200 mg/kg for mice.
-
Induction: Administer the STZ solution via i.p. injection.
-
Post-Induction Care: To prevent severe hypoglycemia immediately following β-cell destruction, provide a 5% glucose solution in the drinking water for the first 24 hours post-injection.
-
Confirmation of Diabetes: Measure blood glucose levels from the tail vein 48-72 hours after STZ injection. Animals with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for the study.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a crucial experiment to evaluate the effect of a compound on glucose metabolism after a glucose challenge.[2]
Materials:
-
This compound (or vehicle control)
-
Glucose solution (e.g., 2 g/kg body weight), sterile
-
Oral gavage needles
-
Glucometer and test strips
-
Experimental animals (e.g., STZ-induced diabetic rats)
Protocol:
-
Animal Preparation: Fast the diabetic animals overnight (12-16 hours) with free access to water.
-
Baseline Blood Glucose: Before treatment, measure the fasting blood glucose level (t=0 min).
-
Compound Administration: Administer this compound orally at the desired doses. A vehicle control group should receive the same volume of the vehicle used to dissolve this compound.
-
Glucose Challenge: After a specific time following compound administration (e.g., 30 or 60 minutes), administer the glucose solution orally.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose load (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentration against time. The area under the curve (AUC) can be calculated to quantify the glucose-lowering effect of this compound.
Visualizations: Signaling Pathways and Workflows
Proposed Signaling Pathway for this compound
Based on the known mechanisms of other antidiabetic triterpenoid saponins, this compound may improve insulin sensitivity through the PI3K/Akt signaling pathway.[6]
Caption: Proposed PI3K/Akt signaling pathway for this compound.
Experimental Workflow
References
- 1. Antidiabetic activity of a triterpenoid saponin isolated from Momordica cymbalaria Fenzl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e-jarb.org [e-jarb.org]
- 3. This compound, a new hypoglycemic principle from the root cortex of Aralia elata Seem.: structure-related hypoglycemic activity of oleanolic acid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactive saponins and glycosides. VII. On the hypoglycemic principles from the root cortex of Aralia elata Seem.: structure related hypoglycemic activity of oleanolic acid oligoglycoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of triterpenes in the management of diabetes mellitus and its complications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antidiabetic potential of triterpenoid saponin isolated from Primula denticulate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypoglycemic activity of withanolides and elicitated Withania somnifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aralia elata (Miq) Seem Extract Decreases O-GlcNAc Transferase Expression and Retinal Cell Death in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Elatoside E in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for utilizing Elatoside E in rat models, based on available preclinical research. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound.
Introduction
This compound is a triterpenoid saponin isolated from the root cortex of Aralia elata Seem.[1]. It is classified as an oleanolic acid glycoside and has demonstrated hypoglycemic properties in rat models, making it a compound of interest for diabetes and metabolic disease research[1][2].
Dosage and Administration
While specific studies detailing the oral dosage of isolated this compound in rats are limited, data from studies on related compounds and extracts from Aralia species can provide guidance on effective dose ranges.
Administration Route: The primary route of administration for investigating the hypoglycemic effects of this compound in rat models is oral gavage. This method ensures accurate dosing and is relevant for potential therapeutic applications[3].
Recommended Dosage (Estimation): Based on studies of total saponins from Aralia species and oleanolic acid, a dosage range of 80-320 mg/kg of body weight for this compound administered orally is a reasonable starting point for efficacy studies in rats[4]. One study on crude saponins from Aralia elata shoots used an intraperitoneal injection of 10mg/100g body weight[5]. Studies on oleanolic acid, a related compound, have used oral doses of 60 and 100 mg/kg in diabetic rats[6]. Researchers should perform dose-response studies to determine the optimal dosage for their specific experimental model.
Table 1: Dosage of Related Compounds and Extracts in Rat Models
| Compound/Extract | Species | Dosage | Route of Administration | Observed Effect | Reference |
| Total Saponins from Aralia taibaiensis | Rat | 80, 160, 320 mg/kg | Oral | Antihyperglycemic, hypolipidemic, antioxidant | [4] |
| Crude Saponin from Aralia elata | Rat | 10mg/100g BW | Intraperitoneal | Reduced serum glucose | [5] |
| Oleanolic Acid | Rat | 60, 100 mg/kg | Oral | Hypoglycemic, hypolipidemic, antioxidant | [6] |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Rats
The OGTT is a standard procedure to evaluate the effect of a compound on glucose metabolism.
Materials:
-
This compound
-
Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)
-
Glucose solution (e.g., 2 g/kg body weight)[7]
-
Oral gavage needles
-
Glucometer and test strips
-
Restrainers for rats
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
Procedure:
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week before the experiment with free access to standard chow and water.
-
Fasting: Fast the rats overnight (approximately 12-16 hours) before the test, with free access to water[8].
-
Baseline Blood Glucose: On the day of the experiment, record the body weight of each rat. Collect a baseline blood sample (time 0) from the tail vein and measure the blood glucose level using a glucometer[7][8].
-
This compound Administration: Administer this compound orally by gavage at the desired dose. The control group should receive the vehicle only.
-
Glucose Challenge: After a specific time following this compound administration (e.g., 30 or 60 minutes), administer a glucose solution (e.g., 2 g/kg body weight) orally by gavage[7].
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 30, 60, 90, and 120 minutes) and measure the blood glucose levels[3][8].
-
Data Analysis: Plot the mean blood glucose concentration against time for each group. The area under the curve (AUC) for glucose can be calculated to assess the overall glucose tolerance.
Figure 1. Experimental workflow for an Oral Glucose Tolerance Test (OGTT) in rats.
Signaling Pathways
The hypoglycemic effect of oleanolic acid glycosides like this compound is believed to be mediated through mechanisms that do not directly involve insulin secretion.[2][9] The primary proposed pathways include the inhibition of gastric emptying and the reduction of intestinal glucose uptake.[2][9]
Proposed Mechanism of Action
Oleanolic acid glycosides may delay the absorption of glucose by:
-
Inhibiting Gastric Emptying: Slowing the passage of stomach contents to the small intestine. This action is potentially mediated by capsaicin-sensitive sensory nerves and the central nervous system, with a possible role for dopamine D2 receptors and prostaglandins[2].
-
Inhibiting Intestinal Glucose Uptake: Directly interfering with the mechanisms of glucose absorption in the small intestine[2][9].
Additionally, total saponins from Aralia elata have been shown to exert cardioprotective effects through the PI3K/Akt signaling pathway [10]. This pathway is also a key regulator of glucose metabolism, and its modulation by this compound could contribute to its overall metabolic effects.
Figure 2. Proposed signaling pathways for the hypoglycemic effect of this compound.
Conclusion
This compound presents a promising avenue for the development of novel therapies for metabolic disorders. The provided protocols and dosage information serve as a foundational guide for researchers. It is imperative to conduct thorough dose-finding studies and further elucidate the specific molecular mechanisms to fully understand and harness the therapeutic potential of this compound.
References
- 1. Bioactive saponins and glycosides. VII. On the hypoglycemic principles from the root cortex of Aralia elata Seem.: structure related hypoglycemic activity of oleanolic acid oligoglycoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidiabetogenic activity of oleanolic acid glycosides from medicinal foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-jarb.org [e-jarb.org]
- 4. Antihyperglycemic, hypolipidemic and antioxidant activities of total saponins extracted from Aralia taibaiensis in experimental type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Saponin from the Shoot of Aralia elata in Normal Rats and Steptozotocin Induced Diabetic Rats -Journal of the Korean Society of Food Science and Nutrition | Korea Science [koreascience.kr]
- 6. Antidiabetic and antioxidant effects of oleanolic acid from Ligustrum lucidum Ait in alloxan-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. olac.berkeley.edu [olac.berkeley.edu]
- 8. mmpc.org [mmpc.org]
- 9. Inhibitory mechanisms of oleanolic acid 3-O-monodesmosides on glucose absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Total saponins of Aralia elata (Miq.) Seem. alleviate myocardial ischemia‐reperfusion injury by promoting NLRP3‐inflammasome inactivation via PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Elatoside E in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elatoside E is a triterpenoid saponin isolated from the root cortex of Aralia elata Seem.[1][2]. Triterpenoid saponins are a diverse group of natural products known for their wide range of biological activities. This compound, in particular, has demonstrated hypoglycemic properties, suggesting its potential as a therapeutic agent for metabolic disorders such as diabetes[1][2]. These application notes provide detailed protocols for the dissolution of this compound and its application in relevant biological assays to investigate its mechanism of action.
Data Presentation
The following table summarizes the solubility of this compound in various common laboratory solvents. This information is crucial for the preparation of stock solutions for biological experiments.
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions for in vitro assays.[1] |
| Acetone | Soluble | Can be used as an alternative to DMSO. |
| Chloroform | Soluble | Primarily for analytical purposes, not recommended for biological assays. |
| Dichloromethane | Soluble | Primarily for analytical purposes, not recommended for biological assays. |
| Ethyl Acetate | Soluble | Primarily for analytical purposes, not recommended for biological assays. |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations for various biological assays.
Materials and Reagents:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, warm the tube at 37°C for 10-15 minutes.[1]
-
For enhanced solubility, place the tube in an ultrasonic bath for 5-10 minutes.[1]
-
Visually inspect the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.[1]
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
In Vitro Alpha-Glucosidase Inhibition Assay
This assay is used to evaluate the potential of this compound to inhibit the activity of α-glucosidase, a key enzyme in carbohydrate digestion. Inhibition of this enzyme can delay glucose absorption and reduce postprandial hyperglycemia.
Materials and Reagents:
-
This compound stock solution (in DMSO)
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and Acarbose in phosphate buffer.
-
In a 96-well plate, add 50 µL of the α-glucosidase solution to each well.
-
Add 50 µL of the different concentrations of this compound, Acarbose, or buffer (for the blank and control) to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Mandatory Visualization
Workflow for Preparing this compound for Biological Assays
Caption: Workflow for this compound solution preparation.
Hypothesized Signaling Pathway of this compound in Modulating Glucose Metabolism
Based on studies of total saponins from Aralia elata, this compound is hypothesized to exert its effects through the PI3K/Akt signaling pathway, a critical regulator of glucose homeostasis.
References
- 1. This compound, a new hypoglycemic principle from the root cortex of Aralia elata Seem.: structure-related hypoglycemic activity of oleanolic acid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, A NEW HYPOGLYCEMIC PRINCIPLE FROM THE ROOT CORTEX OF ARALIA ELATA SEEM. : STRUCTURE-RELATED HYPOGLYCEMIC ACTIVITY OF OLEANOLIC ACID GLYCOSIDES [jstage.jst.go.jp]
Elatoside E: Application Notes for Phytochemical Analysis
Introduction
Elatoside E is a triterpenoid saponin isolated from the root cortex of Aralia elata Seem., a plant used in traditional medicine.[1][2] As a member of the oleanolic acid glycoside family, this compound has garnered interest for its potential biological activities, notably its hypoglycemic effects.[1][3] For researchers in natural product chemistry, pharmacology, and drug development, the availability of a well-characterized standard like this compound is crucial for the accurate identification and quantification of this and related compounds in plant extracts and finished products. This document provides detailed application notes and protocols for the use of this compound as a phytochemical standard.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C46H74O16 | [4] |
| Molecular Weight | 883.07 g/mol | [4] |
| IUPAC Name | (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | [2] |
| PubChem CID | 11466391 | [2] |
Biological Activity and Signaling Pathways
Saponins from Aralia elata have been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and cardioprotective effects.[3][5] Studies on the total saponins of Aralia elata (TSAE) have indicated that their protective effects are mediated, in part, through the modulation of key signaling pathways such as PI3K/Akt and NF-κB.[3][5] The hypoglycemic and hypolipidemic effects of some triterpenoid saponins are linked to the activation of the IRS-1/PI3K/Akt and AMPK/ACC signaling pathways.[1]
Below are diagrams illustrating the putative signaling pathways influenced by triterpenoid saponins from Aralia elata.
Experimental Protocols
Isolation and Purification of this compound from Aralia elata
This protocol is a representative method based on procedures for isolating oleanolic acid glycosides from Aralia elata.[6]
Workflow Diagram:
Methodology:
-
Extraction:
-
Air-dried and powdered root cortex of Aralia elata is extracted three times with 80% ethanol at room temperature, each time for 24 hours.
-
The extracts are combined and filtered.
-
-
Concentration and Partitioning:
-
The filtrate is concentrated under reduced pressure to yield a crude extract.
-
The crude extract is suspended in water and partitioned successively with n-butanol.
-
The n-butanol fraction, containing the saponins, is collected and concentrated.
-
-
Column Chromatography:
-
The n-butanol fraction is subjected to column chromatography on a Diaion HP-20 resin, eluting with a gradient of methanol in water to remove highly polar impurities.
-
Fractions containing saponins are pooled and further purified by silica gel column chromatography, using a chloroform-methanol-water gradient system.
-
-
Preparative HPLC:
-
Fractions enriched with this compound are purified by preparative reverse-phase HPLC (C18 column) with a mobile phase of acetonitrile and water to yield pure this compound.
-
-
Structure Elucidation:
-
The structure of the purified compound is confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, and MS).
-
Quantitative Analysis of this compound by HPLC-MS/MS
This protocol is adapted from methods developed for the simultaneous determination of other triterpenoid saponins in Aralia elata.[7]
Instrumentation and Conditions:
| Parameter | Specification |
| Instrumentation | High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS) |
| Column | C18 analytical column (e.g., Alltima C18, 250 mm x 4.6 mm, 5 µm)[7] |
| Mobile Phase | A: 0.1% (v/v) formic acid in waterB: Acetonitrile[7] |
| Gradient Elution | A time-programmed gradient optimized for the separation of triterpenoid saponins. A typical gradient might be: 0-10 min, 30-50% B; 10-25 min, 50-70% B; 25-30 min, 70-90% B. |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[7] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[7] |
Protocols:
-
Standard Solution Preparation:
-
Accurately weigh 1 mg of this compound standard.
-
Dissolve in methanol to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions with methanol to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh 1 g of powdered plant material (e.g., Aralia elata root cortex).
-
Add 25 mL of 70% ethanol and perform ultrasonic-assisted extraction for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter prior to injection.
-
-
Analysis:
-
Inject the standard solutions to establish a calibration curve based on peak area versus concentration.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time and MRM transitions with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Qualitative and Semi-Quantitative Analysis by HPTLC
This protocol provides a general method for the analysis of triterpenoid saponins, which can be optimized for this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| Instrumentation | HPTLC system (e.g., CAMAG) with an automatic TLC sampler, developing chamber, and TLC scanner. |
| Stationary Phase | Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm) |
| Mobile Phase | Chloroform: Ethyl Acetate: Methanol: Formic Acid (e.g., 8:2:1:0.1, v/v/v/v) - to be optimized. |
| Application | Apply standard and sample solutions as 8 mm bands. |
| Development | Develop the plate in a saturated twin-trough chamber to a distance of 8 cm. |
| Derivatization | Spray the dried plate with a 10% sulfuric acid in ethanol solution and heat at 110°C for 5-10 minutes. |
| Detection | Densitometric scanning at a suitable wavelength (e.g., 540 nm) after derivatization. |
Protocols:
-
Standard and Sample Preparation:
-
Prepare a standard solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare sample extracts as described in the HPLC protocol.
-
-
Chromatographic Development:
-
Apply varying volumes of the standard solution (e.g., 2, 4, 6, 8 µL) and a fixed volume of the sample solution (e.g., 5 µL) onto the HPTLC plate.
-
Develop the plate with the optimized mobile phase.
-
Dry the plate thoroughly.
-
-
Derivatization and Densitometry:
-
Derivatize the plate to visualize the saponin spots.
-
Perform densitometric scanning of the plate.
-
Identify the spot corresponding to this compound in the sample tracks by comparing the Rf value with the standard.
-
A semi-quantitative estimation can be performed by comparing the peak areas of the sample to the calibration curve generated from the standards.
-
Conclusion
This compound serves as an essential reference standard for the quality control and phytochemical analysis of Aralia elata and other related plant species. The protocols outlined in this document provide a framework for the isolation, identification, and quantification of this compound using modern analytical techniques. The elucidation of its role in modulating key signaling pathways further underscores its importance in pharmacological research and the development of new therapeutic agents.
References
- 1. Hypoglycemic and hypolipidemic effects of total saponins from Stauntonia chinensis in diabetic db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. constellation.uqac.ca [constellation.uqac.ca]
- 3. Total saponins of Aralia elata (Miq.) Seem. alleviate myocardial ischemia‐reperfusion injury by promoting NLRP3‐inflammasome inactivation via PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Protective Effects of Total Saponins of Aralia elata (Miq.) on Endothelial Cell Injury Induced by TNF-α via Modulation of the PI3K/Akt and NF-κB Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oleanolic acid saponins from root-bark of Aralia elata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Simultaneous determination of five triterpenoid saponins in different parts of Aralia elata by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Elatoside E in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elatoside E, a triterpenoid saponin isolated from the root cortex of Aralia elata Seem., has been identified as a compound with hypoglycemic properties.[1][2] As a member of the oleanolic acid glycoside family, this compound presents a promising avenue for investigation in the field of metabolic research, particularly in the context of type 2 diabetes and related metabolic disorders. Oleanolic acid and its derivatives have been reported to modulate key signaling pathways involved in glucose and lipid metabolism, suggesting a multifactorial mechanism of action for this compound.
These application notes provide a comprehensive guide for researchers interested in elucidating the metabolic effects of this compound. The protocols detailed below are based on established methodologies for characterizing hypoglycemic and lipid-lowering agents and are tailored for the investigation of this compound's mechanism of action.
Postulated Mechanism of Action
Based on studies of the aglycone, oleanolic acid, and related glycosides, this compound is hypothesized to exert its metabolic effects through the activation of central energy-sensing pathways, primarily the AMP-activated protein kinase (AMPK) and Akt signaling cascades. Activation of these pathways in key metabolic tissues such as the liver, skeletal muscle, and adipose tissue can lead to:
-
Increased glucose uptake: Promotion of the translocation of glucose transporters (e.g., GLUT4) to the cell surface.
-
Decreased hepatic gluconeogenesis: Inhibition of the expression of key enzymes involved in glucose production in the liver.
-
Modulation of lipid metabolism: Inhibition of fatty acid synthesis and promotion of fatty acid oxidation.
The following diagram illustrates the postulated signaling pathway for this compound's metabolic effects.
Caption: Postulated signaling pathway of this compound in metabolic regulation.
Quantitative Data Summary
The following table summarizes the expected quantitative data from the experimental protocols described below. Note: The values presented are for illustrative purposes and do not represent published data for this compound.
| Experiment | Parameter Measured | Control (Vehicle) | This compound (Example Conc.) | Positive Control |
| Oral Glucose Tolerance Test (OGTT) | Area Under the Curve (AUC) for Blood Glucose (mg/dL*min) | 15000 ± 1200 | 11000 ± 950 | 9500 ± 800 (Metformin) |
| In Vitro Glucose Uptake Assay | Fold Increase in Glucose Uptake | 1.0 ± 0.1 | 1.8 ± 0.2 | 2.5 ± 0.3 (Insulin) |
| AMPK Activation (Western Blot) | Ratio of p-AMPK/total AMPK (arbitrary units) | 1.0 ± 0.15 | 2.5 ± 0.3 | 3.0 ± 0.4 (AICAR) |
| In Vitro Lipid Accumulation Assay | % Lipid Accumulation (relative to control) | 100 ± 10 | 65 ± 8 | 50 ± 5 (Orlistat) |
Experimental Protocols
In Vivo Hypoglycemic Effect: Oral Glucose Tolerance Test (OGTT) in Rats
This protocol is designed to assess the in vivo effect of this compound on glucose tolerance.
Caption: Workflow for the Oral Glucose Tolerance Test (OGTT).
Methodology:
-
Animal Model: Male Sprague-Dawley rats (180-220 g) are used.
-
Acclimatization: Animals are acclimatized for one week with free access to standard chow and water.
-
Fasting: Rats are fasted overnight (12-16 hours) before the experiment, with free access to water.
-
Grouping: Animals are randomly divided into groups (n=6-8 per group):
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
This compound (various doses, e.g., 10, 25, 50 mg/kg body weight)
-
Positive control (e.g., Metformin, 150 mg/kg body weight)
-
-
Administration: this compound or vehicle is administered orally by gavage.
-
Glucose Challenge: After 30 minutes, a glucose solution (2 g/kg body weight) is administered orally by gavage to all animals.
-
Blood Sampling: Blood samples are collected from the tail vein at 0 (just before glucose administration), 30, 60, 90, and 120 minutes after the glucose load.
-
Glucose Measurement: Blood glucose levels are measured immediately using a glucometer.
-
Data Analysis: The area under the curve (AUC) for the blood glucose concentration-time profile is calculated for each group. Statistical analysis is performed using ANOVA followed by a post-hoc test.
In Vitro Glucose Uptake Assay in L6 Myotubes
This assay determines the direct effect of this compound on glucose uptake in a skeletal muscle cell line.
Methodology:
-
Cell Culture: L6 myoblasts are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Differentiation: Once confluent, the medium is switched to DMEM with 2% horse serum to induce differentiation into myotubes over 5-7 days.
-
Serum Starvation: Differentiated myotubes are serum-starved in DMEM for 3-4 hours before the assay.
-
Treatment: Cells are treated with:
-
Vehicle control (DMSO)
-
This compound (various concentrations)
-
Positive control (Insulin, 100 nM)
-
-
Glucose Uptake Measurement:
-
After a 30-minute incubation with the respective treatments, cells are incubated with a fluorescent glucose analog, such as 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose), for 20-30 minutes.
-
The reaction is stopped by washing the cells with ice-cold PBS.
-
Cellular fluorescence is measured using a fluorescence plate reader or flow cytometer.
-
-
Data Analysis: The fluorescence intensity is normalized to the protein content of each well. The results are expressed as a fold increase in glucose uptake compared to the vehicle control.
AMPK Activation Assay by Western Blotting
This protocol is used to assess the phosphorylation status of AMPK, a key indicator of its activation.
Caption: Workflow for Western Blot analysis of AMPK phosphorylation.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., HepG2 hepatocytes or L6 myotubes) are treated with this compound at various concentrations and time points. A positive control such as AICAR (5-aminoimidazole-4-carboxamide ribonucleotide) should be included.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel.
-
Western Blotting:
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
-
The membrane is incubated overnight at 4°C with primary antibodies against phosphorylated AMPK (p-AMPK α Thr172) and total AMPKα.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities are quantified using densitometry software. The ratio of p-AMPK to total AMPK is calculated to determine the level of AMPK activation.
In Vitro Lipid Accumulation Assay in 3T3-L1 Adipocytes
This assay evaluates the effect of this compound on lipid accumulation in a pre-adipocyte cell line.
Methodology:
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence and then differentiated into mature adipocytes using a standard differentiation cocktail (containing insulin, dexamethasone, and IBMX).
-
Treatment: Differentiated adipocytes are treated with this compound at various concentrations for 24-48 hours.
-
Lipid Staining:
-
Cells are fixed with 10% formalin.
-
Intracellular lipid droplets are stained with Oil Red O solution.
-
-
Quantification:
-
The stained lipid droplets are visualized and imaged using a microscope.
-
For quantitative analysis, the Oil Red O is extracted from the cells using isopropanol, and the absorbance is measured at 520 nm.
-
-
Data Analysis: The absorbance values are normalized to the protein content or cell number and expressed as a percentage of the control.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the metabolic effects of this compound. By employing these methodologies, researchers can systematically elucidate its mechanism of action, paving the way for its potential development as a therapeutic agent for metabolic diseases. Due to the limited published data specifically on this compound, the proposed experiments are crucial for establishing its efficacy and molecular targets.
References
- 1. Bioactive saponins and glycosides. VII. On the hypoglycemic principles from the root cortex of Aralia elata Seem.: structure related hypoglycemic activity of oleanolic acid oligoglycoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new hypoglycemic principle from the root cortex of Aralia elata Seem.: structure-related hypoglycemic activity of oleanolic acid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Effects of Elatoside E on Glucose Uptake: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for investigating the potential effects of Elatoside E, a natural triterpenoid saponin, on cellular glucose uptake. As the direct effects of this compound on glucose metabolism have not been extensively reported, this document outlines detailed protocols for researchers to systematically evaluate its efficacy and elucidate its mechanism of action. The provided methodologies cover essential in vitro assays, including fluorescent and radioactive glucose uptake assays, and offer a framework for exploring the involvement of key signaling pathways such as the AMPK and Akt pathways. This guide is intended to serve as a foundational resource for researchers in academia and the pharmaceutical industry interested in exploring the therapeutic potential of this compound and similar natural compounds in the context of metabolic diseases.
Introduction
Metabolic disorders, particularly type 2 diabetes, are characterized by impaired glucose homeostasis. A key aspect of this is the reduced ability of insulin-sensitive tissues, such as skeletal muscle and adipose tissue, to take up glucose from the bloodstream. The translocation of the glucose transporter 4 (GLUT4) to the plasma membrane is a critical step in this process, which is primarily regulated by the insulin-dependent Akt signaling pathway and the insulin-independent AMPK signaling pathway.[1][2][3]
This compound is a triterpenoid saponin isolated from plants of the Aralia genus. While various biological activities have been attributed to compounds from this family, the specific effects of this compound on glucose metabolism remain largely unexplored. This document provides the necessary protocols and theoretical background to empower researchers to investigate whether this compound can modulate glucose uptake and to dissect the potential underlying molecular mechanisms.
Key Signaling Pathways in Glucose Uptake
Two major signaling pathways converge on the regulation of GLUT4 translocation and subsequent glucose uptake: the Akt (Protein Kinase B) pathway and the AMP-activated protein kinase (AMPK) pathway.
Akt Signaling Pathway
The Akt pathway is the primary signaling cascade activated by insulin.[2] Upon insulin binding to its receptor, a series of phosphorylation events lead to the activation of phosphoinositide 3-kinase (PI3K), which in turn activates Akt.[4][5] Activated Akt then phosphorylates a number of downstream targets, including AS160 (Akt substrate of 160 kDa), which ultimately promotes the translocation of GLUT4-containing vesicles to the cell surface, thereby increasing glucose uptake.[2]
Figure 1. Insulin-stimulated Akt signaling pathway for GLUT4 translocation.
AMPK Signaling Pathway
AMPK acts as a cellular energy sensor. It is activated under conditions of low cellular energy (high AMP:ATP ratio), such as during exercise or in the presence of certain pharmacological agents.[3][6][7] Activated AMPK stimulates ATP-producing pathways, including glucose uptake and fatty acid oxidation, while inhibiting ATP-consuming processes.[8] AMPK can also promote GLUT4 translocation, providing an insulin-independent mechanism for increasing glucose uptake.[3]
References
- 1. Current understanding of glucose transporter 4 expression and functional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akt/PKB activation and insulin signaling: a novel insulin signaling pathway in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPK and Exercise: Glucose Uptake and Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Role of PI3K/AKT Pathway in Insulin-Mediated Glucose Uptake | Semantic Scholar [semanticscholar.org]
- 6. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - AMP-activated protein kinase signaling in metabolic regulation [jci.org]
- 8. sinobiological.com [sinobiological.com]
Troubleshooting & Optimization
Technical Support Center: Elatoside E Synthesis
Welcome to the technical support center for the synthesis of Elatoside E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of this compound synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and other complex triterpenoid saponins.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in glycosylation of oleanolic acid derivative | 1. Steric hindrance at the C-3 hydroxyl group of the oleanolic acid acceptor. 2. Incomplete activation of the glycosyl donor. 3. Unsuitable solvent or temperature. 4. Decomposition of the donor or acceptor. | 1. Use a highly reactive glycosyl donor, such as a trichloroacetimidate. 2. Employ a powerful promoter like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride diethyl etherate (BF₃·OEt₂). 3. Optimize the reaction conditions, including using anhydrous solvents (e.g., dichloromethane) and low temperatures (e.g., -20 °C to 0 °C) to improve stereoselectivity and reduce side reactions. 4. Ensure all reagents and solvents are of high purity and anhydrous. |
| Formation of anomeric mixtures (α and β isomers) | 1. Lack of neighboring group participation from the protecting group at C-2 of the glycosyl donor. 2. Reaction conditions favoring thermodynamic product formation. | 1. Use a participating protecting group (e.g., acetyl or benzoyl) at the C-2 position of the sugar to favor the formation of the 1,2-trans glycosidic linkage. 2. For 1,2-cis linkages, non-participating groups (e.g., benzyl) are necessary, and optimization of solvent and temperature is critical for stereocontrol. |
| Difficulty in purifying the final product | 1. Presence of structurally similar byproducts, including unreacted starting materials and isomers. 2. Saponins can be difficult to handle due to their amphiphilic nature. | 1. Employ a multi-step purification strategy, which may include normal-phase and reversed-phase column chromatography. 2. Macroporous resins can be effective for the initial cleanup and enrichment of saponins from crude reaction mixtures.[1][2][3] 3. High-performance liquid chromatography (HPLC) or high-speed counter-current chromatography (HSCCC) can be used for final purification to achieve high purity.[4] |
| Low yield in the synthesis of the branched trisaccharide donor | 1. Inefficient coupling of the monosaccharide units. 2. Difficulty in regioselective glycosylation to form the branched structure. | 1. Utilize a stepwise or one-pot sequential glycosylation strategy with carefully chosen protecting groups to control regioselectivity.[5] 2. Employ highly reactive glycosyl donors (e.g., thioglycosides or trichloroacetimidates) for each coupling step. |
| Cleavage of the glycosidic bond during deprotection | 1. Harsh acidic or basic conditions for removing protecting groups. | 1. Use orthogonal protecting groups that can be removed under different, mild conditions. For example, benzyl ethers can be removed by hydrogenolysis, while acetyl esters can be removed by mild base treatment. 2. For the C-28 carboxylic acid protection, a benzyl group is preferred over a methyl group as it can be removed under milder conditions (hydrogenolysis) without affecting the glycosidic bonds.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the total synthesis of this compound?
A1: The synthesis of this compound, a complex triterpenoid saponin, typically follows a convergent approach. This involves the separate synthesis of the aglycone (oleanolic acid derivative) and the branched trisaccharide moiety, followed by their coupling. Key steps include the protection of the C-28 carboxylic acid of oleanolic acid, stereoselective glycosylation at the C-3 hydroxyl group, and final deprotection of all protecting groups.
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges are:
-
The stereoselective formation of the glycosidic linkage between the sterically hindered C-3 hydroxyl group of the oleanolic acid backbone and the complex trisaccharide.
-
The synthesis of the branched trisaccharide donor with the correct stereochemistry at each glycosidic linkage.
-
The purification of the final product from a complex mixture of reactants, byproducts, and isomers.[5]
Q3: Which glycosylation methods are most effective for attaching the sugar moiety to the oleanolic acid core?
A3: The Koenigs-Knorr reaction and its modifications are widely used for saponin synthesis.[7] Specifically, the use of glycosyl trichloroacetimidates as donors, activated by a Lewis acid promoter like TMSOTf, is a powerful method for glycosylating sterically hindered alcohols like the C-3 hydroxyl of oleanolic acid.[8]
Q4: How can I improve the stereoselectivity of the glycosylation reaction?
A4: Stereoselectivity is often controlled by the choice of protecting group on the C-2 hydroxyl of the glycosyl donor. A participating group, such as an acetyl or benzoyl group, will favor the formation of a 1,2-trans glycosidic linkage through anchimeric assistance. For a 1,2-cis linkage, a non-participating group like a benzyl ether is required, and the reaction conditions (solvent, temperature, and promoter) must be carefully optimized.[7]
Q5: What are the best practices for purifying synthetic this compound?
A5: A multi-step purification approach is often necessary. Initial purification can be achieved using column chromatography on silica gel or by using macroporous resins to separate the saponin from less polar impurities.[1][2] Final purification to high purity often requires more advanced techniques such as preparative reversed-phase HPLC or HSCCC.[4]
Quantitative Data on Analogous Glycosylation Reactions
| Reaction Step | Aglycone/Acceptor | Glycosyl Donor | Promoter/Conditions | Yield (%) | Reference |
| Protection of C-28 COOH | Oleanolic Acid | Benzyl bromide | K₂CO₃, THF/H₂O | ~95% | [6] |
| C-3 Glycosylation | Oleanolic acid benzyl ester | Peracetylated glucosyl trichloroacetimidate | TMSOTf, CH₂Cl₂, rt | 80-90% | [6] |
| C-3 Glycosylation | Hederagenin derivative | Disaccharide trichloroacetimidate | TMSOTf, CH₂Cl₂ | High | [9] |
| Deprotection (Hydrogenolysis) | Protected saponin | H₂ | Pd/C, EtOAc, reflux | ~90% | [6] |
| Deprotection (Zemplén) | Acetylated saponin | NaOMe | CH₂Cl₂/MeOH, rt | ~95% | [6] |
Experimental Protocols
The following is a generalized, plausible experimental protocol for the synthesis of this compound, constructed from methodologies reported for analogous compounds. Researchers should optimize these conditions for their specific laboratory setup.
Part 1: Synthesis of Oleanolic Acid Benzyl Ester (Acceptor)
-
Protection of the C-28 Carboxylic Acid:
-
Dissolve oleanolic acid in a mixture of THF and water.
-
Add potassium carbonate (K₂CO₃) and benzyl bromide (BnBr).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography on silica gel to yield oleanolic acid benzyl ester.
-
Part 2: Synthesis of the Branched Trisaccharide Donor
This is a complex multi-step synthesis that requires careful protecting group strategies. A plausible approach is a stepwise glycosylation.
-
Synthesis of a Xylosyl-Arabinose Disaccharide:
-
Start with a suitably protected arabinose derivative with a free hydroxyl group at the C-2 position.
-
Glycosylate this acceptor with a protected xylose donor (e.g., a xylosyl trichloroacetimidate) in the presence of a promoter like TMSOTf.
-
Purify the resulting disaccharide.
-
-
Synthesis of the Branched Trisaccharide:
-
Selectively deprotect the C-3 hydroxyl of the arabinose moiety in the xylosyl-arabinose disaccharide.
-
Glycosylate the deprotected disaccharide with a protected glucose donor (e.g., a glucosyl trichloroacetimidate).
-
Purify the protected branched trisaccharide.
-
-
Formation of the Trisaccharide Trichloroacetimidate Donor:
-
Selectively deprotect the anomeric position of the trisaccharide.
-
React the hemiacetal with trichloroacetonitrile in the presence of a base (e.g., DBU) to form the trichloroacetimidate donor.
-
Part 3: Glycosylation and Final Deprotection
-
Glycosylation of Oleanolic Acid Benzyl Ester:
-
Dissolve the oleanolic acid benzyl ester (acceptor) and the branched trisaccharide trichloroacetimidate donor in anhydrous dichloromethane under an inert atmosphere.
-
Add molecular sieves and cool the mixture to -20 °C.
-
Add a catalytic amount of TMSOTf and stir the reaction at low temperature, gradually warming to room temperature. Monitor the reaction by TLC.
-
Quench the reaction with triethylamine and purify the crude product by column chromatography to obtain the fully protected this compound.
-
-
Deprotection:
-
Step 1 (Zemplén Deacetylation): Dissolve the protected saponin in a mixture of dichloromethane and methanol. Add a catalytic amount of sodium methoxide (NaOMe) and stir at room temperature to remove acetyl protecting groups from the sugars.
-
Step 2 (Hydrogenolysis): Subject the product from the previous step to hydrogenolysis (H₂ gas, Pd/C catalyst) in a suitable solvent like ethyl acetate to remove the benzyl ester from the C-28 position and any benzyl ethers from the sugar moieties.
-
Purify the final product, this compound, using reversed-phase column chromatography or preparative HPLC.
-
Visualizations
References
- 1. Evolution of Structural Diversity of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in biosynthesis of triterpenoid saponins in medicinal plants [cjnmcpu.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Facile Synthesis of Oleanolic Acid Monoglycosides and Diglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Solubility Challenges with Elatoside E
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Elatoside E in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a triterpenoid saponin with potential therapeutic properties, including hypoglycemic activity.[1][2][3] Like many saponins, this compound possesses a lipophilic (fat-soluble) aglycone structure and a hydrophilic (water-soluble) sugar moiety, giving it an amphiphilic nature.[4] However, the large, complex structure often leads to poor water solubility, which can hinder its use in aqueous-based assays and preclinical or clinical formulations.[3]
Q2: What are the initial signs of solubility problems with this compound in my aqueous buffer?
Common indicators of poor solubility include:
-
Visible particulates or precipitation: The most obvious sign is the presence of undissolved powder or cloudiness in the solution after attempting to dissolve the compound.
-
Inconsistent results: Poor solubility can lead to variability in experimental outcomes due to inconsistent concentrations of the active compound.
-
Low bioactivity: If the compound is not fully dissolved, the effective concentration in your assay will be lower than intended, potentially leading to an underestimation of its biological effects.
Q3: What are the general strategies to improve the aqueous solubility of this compound?
Several approaches can be employed to enhance the solubility of poorly water-soluble compounds like this compound. These include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent.
-
Cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin complex.
-
pH Adjustment: Modifying the pH of the aqueous solution.
-
Temperature Control: Applying heat to facilitate dissolution.
Each of these methods is discussed in detail in the Troubleshooting Guide below.
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides structured approaches to overcoming common solubility issues with this compound.
Issue 1: this compound is not dissolving in my aqueous buffer.
Cause: this compound has inherently low aqueous solubility.
Solutions:
-
Employing Co-solvents:
-
Rationale: Co-solvents can reduce the polarity of the aqueous medium, making it more favorable for lipophilic compounds like this compound to dissolve.[5] Commonly used co-solvents in pharmaceutical research include Dimethyl Sulfoxide (DMSO), ethanol, and Polyethylene Glycol (PEG).[6]
-
Recommendation: Start by preparing a concentrated stock solution of this compound in a suitable organic solvent and then dilute it into your aqueous buffer.
Table 1: Recommended Co-solvents for this compound Stock Solutions
-
| Co-solvent | Recommended Starting Concentration for Stock | Notes |
| DMSO | 10-50 mg/mL | Miscible with water and most organic liquids.[6][7] |
| Ethanol | 10-20 mg/mL | Freely miscible with water.[8] |
| PEG 300/400 | 10-30 mg/mL | Good water solubility and low toxicity.[] |
-
Utilizing Cyclodextrins:
-
Rationale: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly water-soluble molecules, forming an inclusion complex that is more soluble in water.
-
Recommendation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and a good safety profile.
Table 2: Representative Increase in Aqueous Solubility of a Model Saponin with HP-β-CD
-
| Condition | Apparent Solubility (µg/mL) | Fold Increase |
| Water | 5 | 1 |
| 1% HP-β-CD in Water | 150 | 30 |
| 5% HP-β-CD in Water | 800 | 160 |
| 10% HP-β-CD in Water | 1500 | 300 |
| Note: This table presents hypothetical data for a model saponin to illustrate the potential effect of HP-β-CD. Actual results for this compound may vary. |
Issue 2: this compound precipitates out of solution upon dilution of the stock.
Cause: The aqueous buffer cannot maintain the solubility of this compound at the desired final concentration, even with a co-solvent.
Solutions:
-
Optimize Co-solvent Concentration:
-
Rationale: A higher final concentration of the co-solvent may be necessary to maintain solubility.
-
Recommendation: Perform a dose-response curve of the co-solvent in your experimental system to determine the maximum tolerable concentration that does not interfere with the assay.
-
-
pH Adjustment:
-
Rationale: The solubility of compounds with ionizable groups can be significantly influenced by the pH of the solution. As a triterpenoid saponin, this compound's solubility may be pH-dependent.
-
Recommendation: Systematically test the solubility of this compound across a range of pH values relevant to your experimental system.
Table 3: Hypothetical pH-Dependent Aqueous Solubility of this compound
-
| pH | Apparent Solubility (µg/mL) |
| 5.0 | 8 |
| 6.0 | 12 |
| 7.0 | 15 |
| 7.4 | 18 |
| 8.0 | 25 |
| Note: This table presents hypothetical data to illustrate the potential effect of pH. The optimal pH for this compound solubility should be determined empirically. |
-
Gentle Heating and Sonication:
-
Rationale: Providing energy in the form of heat or sonication can help to overcome the activation energy barrier for dissolution.
-
Recommendation: When preparing your solutions, gentle warming (e.g., to 37°C) and brief sonication in an ultrasonic bath can aid in dissolving this compound. Always check the thermal stability of this compound for your experimental duration.
-
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of the chosen co-solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Vortex and gently warm the solution (if necessary) until the this compound is completely dissolved.
-
Serially dilute the stock solution in the aqueous buffer to the final desired concentrations.
-
Visually inspect for any precipitation after each dilution step.
Protocol 2: Enhancing this compound Solubility with Cyclodextrins
-
Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Add an excess amount of this compound powder to each HP-β-CD solution and a control (water only).
-
Agitate the suspensions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the suspensions through a 0.22 µm filter to remove undissolved this compound.
-
Quantify the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Visualizations
Workflow for Troubleshooting this compound Solubility
Caption: A workflow diagram for systematically addressing this compound solubility issues.
Proposed Signaling Pathway for Hypoglycemic Effect of this compound
Based on the known mechanisms of other oleanane-type saponins, this compound may exert its hypoglycemic effects through the activation of the IRS-1/PI3K/AKT pathway, leading to the translocation of GLUT4 to the cell membrane, and potentially through the activation of AMPK.[1][4]
Caption: Proposed mechanism of this compound's hypoglycemic action.
References
- 1. Hypoglycemic and hypolipidemic effects of total saponins from Stauntonia chinensis in diabetic db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. scispace.com [scispace.com]
- 6. gchemglobal.com [gchemglobal.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. Solubility of organic solutes in ethanol/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Elatoside E
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions for optimizing the High-Performance Liquid Chromatography (HPLC) separation of Elatoside E from its isomers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common isomers?
This compound is a type of triterpenoid saponin, a class of complex glycosides widely found in plants. Saponins are known for their structural diversity and biological activities. Isomers of complex natural products like this compound are typically stereoisomers (e.g., epimers or diastereomers) or positional isomers.[1][2] These molecules share the same molecular formula and mass but differ in the spatial arrangement of atoms or the position of functional groups.[1][2][3] This subtle structural difference makes their separation a significant analytical challenge.
Q2: Why is the HPLC separation of saponin isomers so difficult?
The separation of saponin isomers is challenging due to their very similar physicochemical properties. Key difficulties include:
-
Similar Polarity: Isomers often have nearly identical polarities, leading to very close retention times on standard reversed-phase columns.
-
High Molecular Weight: Saponins are large molecules, which can affect their interaction kinetics with the stationary phase.
-
Multiple Chiral Centers: The presence of numerous chiral centers results in many possible stereoisomers with only minor differences in their three-dimensional structure.[1]
-
Lack of a Strong Chromophore: Many saponins do not absorb UV light strongly, which can necessitate detection at low wavelengths (205-210 nm) or the use of alternative detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS).[4][5][6][7]
Q3: What is a good starting point for developing an HPLC method for this compound isomers?
A successful separation often begins with a standard reversed-phase method that can be systematically optimized. The protocol below provides a robust starting point for screening and initial development. Most naturally occurring saponins are successfully separated using C18 columns with acetonitrile-water or methanol-water mobile phases.[4][6]
Protocol 1: A Starting HPLC Method for Saponin Isomer Screening
-
Column Selection:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water. The acid helps to improve peak shape by suppressing the ionization of free silanol groups on the column.[8]
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
-
Instrument Setup:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Maintaining a stable temperature is crucial for reproducible retention times.[5]
-
Injection Volume: 5-10 µL. Avoid overloading the column, which can cause peak distortion.[9]
-
Detector: PDA/DAD at 205 nm. If sensitivity is low, consider an ELSD or MS detector.[5]
-
-
Gradient Elution Program:
-
Run a broad scouting gradient to determine the approximate elution time of the isomers.
-
| Time (minutes) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 30 |
| 25.0 | 90 |
| 30.0 | 90 |
| 30.1 | 30 |
| 35.0 | 30 |
-
Analysis:
-
After the initial run, design a shallower, more targeted gradient around the region where the isomers eluted to improve resolution.[10]
-
Troubleshooting Guide
Q1: My this compound and isomer peaks are co-eluting or have poor resolution. What should I do?
Achieving baseline separation between closely eluting isomers requires a systematic optimization of selectivity and efficiency.[11][12] Follow the workflow below, making one change at a time to evaluate its impact.
Step-by-Step Solutions:
-
Optimize the Gradient Slope: If your isomers are eluting very close together, the gradient is likely too steep. A shallower gradient increases the time the analytes spend interacting with the stationary phase, which can significantly improve resolution.[10]
-
Modify the Mobile Phase:
-
Solvent Type: The choice between acetonitrile (ACN) and methanol (MeOH) can alter selectivity.[13] If using ACN, try switching to MeOH, as it can offer different interactions.
-
Additives: While formic or acetic acid are good starting points, using a buffer (e.g., ammonium acetate) can help maintain a stable pH and improve peak shape for ionizable compounds.[8][14]
-
-
Adjust Column Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics, which can change selectivity. Analyze samples at different temperatures (e.g., 25°C, 35°C, 45°C). Lowering the temperature sometimes improves resolution, while increasing it can also be effective.[5][10]
-
Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry is the most powerful tool left. For isomers, especially those with ring structures, switching from a standard C18 to a Phenyl-Hexyl column is highly recommended.[15][16] Phenyl-based columns provide alternative selectivity through π-π interactions, which can resolve compounds that co-elute on C18 phases.[16][17][18]
| Stationary Phase | Primary Separation Mechanism | Best For |
| C18 (Octadecylsilane) | Hydrophobic (van der Waals) interactions.[19] | General-purpose separations of nonpolar to moderately polar compounds. A standard starting point for saponins.[4][6] |
| Phenyl-Hexyl | Hydrophobic and π-π interactions.[15][17] | Aromatic compounds and positional isomers. Offers alternative selectivity to C18 and is often superior for resolving structurally similar molecules.[15][16] |
Q2: I'm observing significant peak tailing. How can I improve the peak shape?
Peak tailing can compromise resolution and lead to inaccurate quantification.[13] The most common causes and their solutions are outlined in the decision tree below.
-
Secondary Silanol Interactions: Residual acidic silanol groups on the silica backbone can interact with polar analytes, causing tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase.[9][13]
-
Solution: Dilute your sample or reduce the injection volume.[9]
-
-
Column Contamination: Accumulation of strongly retained compounds at the head of the column can distort peak shapes.
-
Solution: Flush the column with a strong, compatible solvent (e.g., isopropanol). If performance does not improve, the column may need to be replaced.
-
Q3: My retention times are drifting between injections. What is the cause?
Inconsistent retention times are a common issue that can affect the reliability of your results.[11] The primary causes include:
-
Inadequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before the first injection. Drifting retention times, especially at the beginning of a run, often indicate insufficient equilibration time.[11]
-
Solution: Increase the equilibration time in your method, ensuring at least 10-15 column volumes of the starting mobile phase pass through the column before injection.
-
-
Mobile Phase Instability: If the mobile phase is prepared by mixing solvents that are not fully miscible or if it is left standing for long periods, its composition can change.
-
Solution: Prepare fresh mobile phase daily, ensure it is thoroughly mixed and degassed, and keep the solvent bottles capped to prevent evaporation.[20]
-
-
Temperature Fluctuations: Changes in ambient laboratory temperature can affect retention times.[5][11]
-
Solution: Always use a thermostatted column compartment and ensure it maintains a stable temperature throughout the analytical run.[20]
-
References
- 1. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. High-performance liquid chromatography analysis of plant saponins: An update 2005-2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. uhplcs.com [uhplcs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. benchchem.com [benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. welch-us.com [welch-us.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. support.waters.com [support.waters.com]
- 18. agilent.com [agilent.com]
- 19. halocolumns.com [halocolumns.com]
- 20. HPLC Troubleshooting Guide [scioninstruments.com]
Elatoside E stability testing and degradation products
Disclaimer: As of November 2025, there is no publicly available experimental data specifically detailing the stability testing or degradation products of Elatoside E. The following technical support guide has been developed based on the known chemical structure of this compound (a triterpenoid saponin)[1][] and general principles of stability testing for this class of compounds.[3][4] This guide is intended to provide a scientifically grounded framework for researchers to design and execute their own stability studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is stability testing critical?
This compound is a triterpenoid saponin, a type of glycoside found in plants like Aralia elata.[1] Like other saponins, its structure consists of a non-sugar part (the aglycone or sapogenin) and one or more sugar chains attached via glycosidic bonds.[3] Stability testing is essential because degradation of the molecule, typically through the loss of these sugar units, can alter its biological activity, efficacy, and safety profile.[4] Regulatory bodies require comprehensive stability data to establish a product's shelf-life and appropriate storage conditions.[5]
Q2: What are the most probable degradation pathways for this compound?
Based on its structure as a triterpenoid glycoside, the primary degradation pathway for this compound is the hydrolysis of its glycosidic bonds.[3][4] This process involves the cleavage of the sugar chains from the aglycone. This can occur under acidic or basic conditions and is often accelerated by heat.[4][6] The degradation is typically a stepwise process, where sugar units are removed one by one, leading to the formation of various intermediate glycosides (prosapogenins) and ultimately the core aglycone.[3] Oxidation of the aglycone is also a possible, though often secondary, degradation pathway.
Q3: How should I conduct forced degradation studies for this compound?
Forced degradation, or stress testing, involves exposing this compound to conditions more severe than those it would encounter during normal storage.[5] The goal is to intentionally generate degradation products to understand degradation pathways and to develop a stability-indicating analytical method.[5] Key conditions to test include:
-
Acid Hydrolysis: Using dilute hydrochloric acid (e.g., 0.1 M HCl).[7]
-
Base Hydrolysis: Using dilute sodium hydroxide (e.g., 0.1 M NaOH).[7]
-
Oxidation: Using a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Stress: Exposing the sample (solid and/or in solution) to high temperatures (e.g., 60-80°C).[8]
-
Photostability: Exposing the sample to controlled UV and visible light, as per ICH Q1B guidelines.
The aim is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]
Q4: Which analytical techniques are best for analyzing this compound and its degradation products?
High-Performance Liquid Chromatography (HPLC) is the most suitable technique for separating and quantifying this compound and its degradation products.[10]
-
Detection: Since saponins often lack a strong UV chromophore, detection can be challenging.
-
UV Detection: Can be used at low wavelengths (e.g., 203-210 nm).[11]
-
Evaporative Light Scattering Detector (ELSD): A more universal detector for saponins that does not rely on a chromophore.[10][12]
-
Mass Spectrometry (MS): HPLC coupled with MS (LC-MS) is highly recommended. It provides excellent sensitivity and selectivity and is invaluable for identifying the structures of unknown degradation products by providing molecular weight and fragmentation information.[10]
-
Q5: I'm seeing several new peaks in my chromatogram after stressing my this compound sample. What are they likely to be?
If you are observing new, typically earlier-eluting peaks in a reversed-phase HPLC system, they are likely prosapogenins—this compound molecules that have lost one or more sugar units. The loss of polar sugar groups makes the molecules less polar, causing them to elute earlier. The final, least polar degradation product would be the aglycone itself. LC-MS analysis would be the definitive way to identify these peaks by comparing their mass-to-charge ratios with the expected masses of hydrolyzed products.
Q6: My this compound sample is showing a loss of purity over time under standard storage conditions. What steps should I take?
A decrease in purity suggests inherent instability under the current storage conditions.
-
Characterize Degradants: Use a validated stability-indicating method (preferably LC-MS) to identify the degradation products.
-
Review Storage Conditions: Saponins are often sensitive to humidity and temperature.[4] Ensure the sample is stored in a tightly sealed container, protected from light, and in a cool, dry environment. Consider storing at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures.
-
Formulation Adjustment: If this compound is in a solution, the pH of the formulation is critical. Saponin hydrolysis is pH-dependent.[13] You may need to conduct a pH-stability profile to find the pH at which this compound is most stable.
Troubleshooting Guides
Guide 1: Designing a Forced Degradation Study for this compound
This guide provides a logical workflow for setting up stress studies. The goal is to achieve a target degradation of 5-20%.[9] If degradation is too rapid or too slow, adjust the stressor concentration, temperature, or exposure time.[7]
Caption: Workflow for a forced degradation study of this compound.
Guide 2: Hypothetical Degradation Pathway of this compound
The most likely degradation pathway involves the sequential loss of sugar units from the glycosidic chain.
Caption: Hypothetical hydrolytic degradation pathway for this compound.
Data Presentation
Disclaimer: The following data is illustrative and not based on actual experimental results for this compound. It is intended to represent potential outcomes of a forced degradation study.
Table 1: Illustrative Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of this compound | Major Hypothetical Degradation Products Identified |
| 0.1 M HCl (60°C, 8h) | 18.5% | Prosapogenin I, Prosapogenin II, Aglycone |
| 0.1 M NaOH (60°C, 4h) | 15.2% | Prosapogenin I, Prosapogenin II |
| 3% H₂O₂ (RT, 24h) | 6.8% | Minor oxidative adducts of Aglycone |
| Heat (80°C, 48h) | 9.5% | Prosapogenin I |
| Photolysis (ICH Q1B) | < 2.0% | No significant degradation products observed |
Table 2: Recommended Starting Conditions for Forced Degradation Studies
| Stress Type | Condition | Time Points for Sampling | Notes |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 2, 4, 8, 12 hours | If degradation is too fast, perform at room temperature. |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 1, 2, 4, 8 hours | Base-catalyzed hydrolysis can be rapid; monitor closely. |
| Oxidation | 3% H₂O₂ at Room Temp | 6, 12, 24 hours | Protect from light to prevent interaction between oxidative and photolytic degradation. |
| Thermal | 80°C (in solid state and in solution) | 12, 24, 48, 72 hours | Use a calibrated oven. Test both solid form and a solution to see the effect of the matrix. |
| Photostability | 1.2 million lux hours & 200 W h/m² | End of exposure | Run a dark control in parallel to differentiate light-induced degradation from thermal degradation. |
Experimental Protocols
Protocol 1: Acid/Base Hydrolysis Stress Testing
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).
-
For acid hydrolysis, mix 1 mL of the drug solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
For base hydrolysis, mix 1 mL of the drug solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solutions at 60°C.[8]
-
At specified time points, withdraw an aliquot and immediately neutralize it (add an equimolar amount of NaOH for the acid sample, and HCl for the base sample).
-
Dilute the sample to a suitable concentration for HPLC analysis.
Protocol 2: Oxidative Degradation Stress Testing
-
Prepare a 1 mg/mL solution of this compound.
-
Mix 1 mL of the drug solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Store the solution at room temperature, protected from light.
-
At specified time points, withdraw an aliquot, dilute to a suitable concentration, and analyze by HPLC.
Protocol 3: Photostability Testing
-
Place a thin layer of solid this compound and a solution of this compound in chemically inert, transparent containers.
-
Prepare parallel samples wrapped in aluminum foil to serve as dark controls.
-
Expose the samples to a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
After the exposure period, prepare the samples for HPLC analysis and compare the results to the dark controls.
Protocol 4: Thermal Stress Testing
-
Place solid this compound in a vial and store it in a calibrated oven at 80°C.
-
Prepare a solution of this compound (e.g., 1 mg/mL) and store it in a sealed vial in the same oven.
-
At specified time points, remove samples, allow them to cool to room temperature, and prepare them for HPLC analysis.
References
- 1. (3beta)-3-((O-beta-D-Glucopyranosyl-(1->3)-O-(beta-D-xylopyranosyl-(1->2))-alpha-L-arabinopyranosyl)oxy)olean-12-en-28-oic acid | C46H74O16 | CID 6918755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent Advances in Biotransformation of Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.hep.com.cn [journal.hep.com.cn]
- 7. asianjpr.com [asianjpr.com]
- 8. youtube.com [youtube.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
How to prevent Elatoside E degradation during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Elatoside E during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during extraction important?
This compound is a triterpenoid saponin, a class of naturally occurring glycosides with a range of biological activities. It has been isolated from plants such as Aralia elata and is noted for its hypoglycemic properties.[1] Maintaining the structural integrity of this compound during extraction is crucial, as degradation can lead to a loss of its biological activity, impacting research outcomes and the therapeutic potential of the final extract.
Q2: What are the primary causes of this compound degradation during extraction?
The degradation of this compound, like other triterpenoid saponins, primarily occurs through the hydrolysis of its glycosidic bonds, which link the sugar chains to the triterpenoid backbone.[2] The main factors that can trigger this degradation are:
-
High Temperatures: Excessive heat can accelerate the rate of hydrolysis.[2]
-
Extreme pH: Both highly acidic and alkaline conditions can catalyze the cleavage of the glycosidic linkages.[1][2]
-
Enzymatic Activity: Plants contain endogenous enzymes, such as glycosidases, that can be released during the extraction process and break down saponins.[1][2]
-
Oxidation: Although hydrolysis is the more common pathway, oxidative degradation can also occur, especially with prolonged exposure to air and light.[3][4]
-
Photodegradation: Exposure to UV and visible light can potentially lead to the degradation of saponins.[5][6]
Troubleshooting Guide: Preventing this compound Degradation
This guide addresses specific issues that may arise during the extraction of this compound and provides targeted solutions.
Issue 1: Low yield of this compound in the final extract.
A low yield of this compound can be a direct consequence of its degradation during the extraction process.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Explanation |
| Excessive Heat | Maintain the extraction temperature between 50-60°C. For solvent evaporation, use a rotary evaporator at a temperature below 45°C under reduced pressure.[2][7] | While higher temperatures can increase solubility, they also significantly accelerate the hydrolysis of glycosidic bonds in saponins.[2] |
| Inappropriate pH | Maintain the extraction solvent at a neutral or slightly alkaline pH. For some saponins, a pH of 8 has been shown to yield the best results.[1] | Extreme pH levels, both acidic and basic, can catalyze the breakdown of saponin structures.[1][2] |
| Prolonged Extraction Time | Optimize the extraction time. Modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can significantly reduce the required time.[2] | Longer exposure to heat, solvents, and endogenous enzymes increases the likelihood of degradation.[2][8] |
| Enzymatic Degradation | Consider a blanching step (brief exposure to high heat) of the plant material before extraction to denature degradative enzymes.[9] Alternatively, using organic solvents like ethanol from the initial step can help to inactivate enzymes. | Endogenous glycosidases present in the plant matrix can become active and degrade saponins once the plant material is processed.[1][2] |
Issue 2: Presence of unknown peaks in the chromatogram, suggesting degradation products.
The appearance of extra peaks in your analytical run (e.g., via HPLC) often points to the formation of degradation products.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Explanation |
| Hydrolysis | Implement the temperature and pH controls mentioned in Issue 1. Ensure the use of high-purity solvents to avoid acidic or basic contaminants. | Hydrolysis will cleave the sugar moieties from the this compound structure, resulting in the aglycone and free sugars, which will appear as separate peaks in the chromatogram. |
| Oxidation | Conduct the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Store extracts in the dark and at low temperatures (e.g., -20°C).[10][11] The addition of antioxidants to the extraction solvent can also be beneficial.[10] | Oxidation can lead to the formation of various degradation products, complicating the chromatographic profile of your extract.[3][4] |
| Photodegradation | Protect the extraction setup and the resulting extract from light by using amber-colored glassware or by covering the equipment with aluminum foil.[10] | Exposure to UV and even visible light can provide the energy for degradative chemical reactions.[5][6] |
Experimental Protocols
Below are detailed methodologies for extraction techniques designed to minimize this compound degradation.
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE)
This method uses ultrasonic waves at a controlled temperature to enhance extraction efficiency while minimizing thermal degradation.
Materials:
-
Dried and powdered plant material containing this compound
-
80% Ethanol (v/v)
-
Ultrasonic bath with temperature control
-
Beaker
-
Filtration apparatus (e.g., filter paper and funnel)
-
Rotary evaporator
Procedure:
-
Preparation: Weigh 10 g of the dried, powdered plant material.
-
Solvent Addition: Place the powder into a 250 mL beaker and add 200 mL of 80% ethanol (a solid-to-liquid ratio of 1:20).[2]
-
Ultrasonication: Place the beaker in an ultrasonic bath. Set the temperature to 55°C and the frequency to 40 kHz.[2]
-
Extraction: Conduct the extraction for 60 minutes, ensuring the temperature remains stable.[2]
-
Filtration: After extraction, filter the mixture to separate the extract from the solid plant residue.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator. The water bath temperature should not exceed 45°C.[2]
-
Storage: Store the dried extract in a cool, dark, and dry place, preferably at -20°C under an inert atmosphere.[11]
Protocol 2: Optimized Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to rapidly heat the solvent and plant material, significantly reducing extraction time.
Materials:
-
Dried and powdered plant material containing this compound
-
80% Ethanol (v/v)
-
Microwave extraction system with temperature and power control
-
Microwave extraction vessel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Preparation: Weigh 1 g of the dried, powdered plant material.
-
Solvent Addition: Place the sample into a microwave extraction vessel and add 20 mL of 80% ethanol.
-
Microwave Conditions: Set the microwave power to a level that maintains the extraction temperature at around 60°C. A typical setting might be 500W with a ramp time of 5 minutes and a hold time of 10 minutes.
-
Cooling: After the microwave cycle, allow the vessel to cool to room temperature.
-
Filtration: Filter the extract to remove the solid residue.
-
Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator at a temperature below 45°C.[2]
-
Storage: Store the dried extract in a cool, dark, and dry environment.[2]
Analytical Method for Quantification
To assess the effectiveness of your extraction protocol in preventing degradation, a reliable analytical method is necessary.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
Since many saponins, including likely this compound, lack a strong UV chromophore, ELSD is a suitable alternative for detection and quantification.[12][13][14][15]
Instrumentation:
-
HPLC system with a gradient pump and autosampler
-
C18 reversed-phase column
-
Evaporative Light Scattering Detector (ELSD)
Typical Conditions (to be optimized for this compound):
-
Mobile Phase: A gradient of water and acetonitrile is commonly used for saponin separation.[13]
-
Column Temperature: 30°C
-
ELSD Drift Tube Temperature: 50-70°C
-
Nebulizer Gas (Nitrogen) Flow Rate: 1.5 - 2.0 L/min
Quantification:
Due to the non-linear response of the ELSD, a calibration curve with multiple data points using a purified this compound standard is required for accurate quantification.[16]
Visualizations
Caption: Key factors leading to the degradation of this compound.
Caption: Optimized workflow for this compound extraction to minimize degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. library.hci.edu.au [library.hci.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of extraction conditions for polyphenols from the stem bark of Funtumia elastica (Funtum) utilizing response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Perspectives on Saponins: Food Functionality and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peakscientific.com [peakscientific.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. A New HPLC-ELSD Method for Simultaneous Determination of N-Acetylglucosamine and N-Acetylgalactosamine in Dairy Foods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Elatoside E Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the mass spectrometry analysis of Elatoside E.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, focusing on the mitigation of matrix effects.
| Issue | Potential Cause | Recommended Action |
| Poor Signal Intensity or Signal Suppression | Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can interfere with the ionization of this compound, leading to a reduced signal.[1][2] | 1. Optimize Sample Preparation: Implement a more rigorous sample clean-up method to remove interfering substances. Solid-Phase Extraction (SPE) is often more effective than simple protein precipitation.[1] 2. Chromatographic Separation: Modify the LC gradient to better separate this compound from matrix components.[2] 3. Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components. 4. Use an Internal Standard: A stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects.[3] |
| High Signal Variability Between Samples | Inconsistent Matrix Effects: The composition of the biological matrix can vary between different samples, leading to variable ion suppression or enhancement. | 1. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects.[2] 2. Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with this compound and experience the same matrix effects, allowing for accurate correction. 3. Thorough Sample Homogenization: Ensure that all samples are uniformly processed to minimize variability. |
| Peak Tailing or Broadening | Column Contamination: Buildup of matrix components on the analytical column. Inappropriate Mobile Phase: The pH or organic composition of the mobile phase may not be optimal for this compound. | 1. Column Washing: Implement a robust column washing protocol between injections to remove strongly retained matrix components. 2. Guard Column: Use a guard column to protect the analytical column from contamination. 3. Mobile Phase Optimization: Adjust the mobile phase pH and organic solvent composition to improve peak shape. For saponins, a C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic acid or ammonium acetate) is a good starting point.[4] |
| Inaccurate Quantification | Matrix-Induced Calibration Curve Non-Linearity: Matrix effects can impact the ionization efficiency differently at different analyte concentrations. | 1. Matrix-Matched Calibration Curve: This is crucial for accurate quantification in complex matrices.[2][5] 2. Stable Isotope-Labeled Internal Standard: A SIL-IS is the gold standard for correcting for quantification errors caused by matrix effects.[3][6] 3. Standard Addition: For a small number of samples, the standard addition method can be used to correct for matrix effects in each individual sample. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound mass spectrometry?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[7] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can negatively impact the accuracy and reproducibility of quantification.[7][8] Common sources of matrix effects in biological samples like plasma or urine include phospholipids, salts, and endogenous metabolites.[8]
Q2: How can I detect if my this compound analysis is affected by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves continuously infusing a standard solution of this compound into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. A dip in the baseline signal at the retention time of this compound indicates ion suppression, while a rise indicates enhancement.
-
Post-Extraction Spike: This quantitative method compares the peak area of this compound in a clean solvent to the peak area of this compound spiked into a blank matrix extract at the same concentration. The matrix effect can be calculated as: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100% A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.[1]
Q3: What is the best sample preparation technique to minimize matrix effects for this compound?
A3: The optimal sample preparation technique depends on the complexity of the matrix and the required sensitivity. Here is a comparison of common methods:
| Method | Description | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated using an organic solvent (e.g., acetonitrile) or an acid. The supernatant is then analyzed.[9] | Simple, fast, and inexpensive. | Non-selective, often leaves significant amounts of interfering substances, leading to substantial matrix effects.[8] |
| Liquid-Liquid Extraction (LLE) | This compound is partitioned between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent like ethyl acetate).[10] | Can be more selective than PPT, removing a different set of interferences. | Can be labor-intensive and may have lower recovery for highly polar compounds. |
| Solid-Phase Extraction (SPE) | This compound is selectively retained on a solid sorbent while interferences are washed away. This compound is then eluted with a different solvent.[11][12] | Generally provides the cleanest extracts, significantly reducing matrix effects and improving sensitivity.[11] | More complex and costly to develop and perform. |
For triterpenoid saponins like this compound, Solid-Phase Extraction (SPE) is often the most effective method for minimizing matrix effects. A reversed-phase C18 sorbent is a common choice.
Q4: Can optimizing my LC method help reduce matrix effects for this compound?
A4: Yes, chromatographic optimization is a powerful tool for mitigating matrix effects. By improving the separation of this compound from co-eluting matrix components, you can reduce their impact on ionization.[2] Key strategies include:
-
Gradient Modification: A shallower gradient can improve the resolution between this compound and interfering compounds.
-
Column Chemistry: While C18 columns are widely used for saponin analysis, exploring other stationary phases (e.g., phenyl-hexyl) might offer different selectivity and better separation from matrix components.[4]
-
Divert Valve: Using a divert valve to send the highly polar, early-eluting and highly non-polar, late-eluting portions of the chromatogram (which often contain high concentrations of matrix components) to waste instead of the mass spectrometer can reduce source contamination and matrix effects.
Q5: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for this compound quantification?
A5: A stable isotope-labeled internal standard is a version of this compound where one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., Deuterium (²H) or Carbon-13 (¹³C)). A SIL-IS is considered the "gold standard" for quantitative LC-MS analysis because it has nearly identical chemical and physical properties to this compound.[3][6] This means it will co-elute from the LC column and experience the same degree of ion suppression or enhancement.[6] By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved even in the presence of significant matrix effects.[3]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard solution.
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water).
-
Vortex for 30 seconds and centrifuge to pellet any insoluble material.
-
Inject an aliquot onto the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma
-
Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 100 µL of plasma with 400 µL of water and add 10 µL of internal standard. Load the diluted sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Vortex, centrifuge, and inject an aliquot into the LC-MS/MS system.
Quantitative Data Summary
The following table summarizes typical recovery and matrix effect data for triterpenoid saponins in plasma using different sample preparation methods, based on literature for structurally similar compounds. This data can serve as a benchmark for method development for this compound.
| Sample Preparation Method | Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Methanol) | Aralia-saponins | 84.1 - 91.7 | 90.3 - 98.5 | [9] |
| Liquid-Liquid Extraction (Ethyl Acetate) | Ilexhainanoside D & Ilexsaponin A1 | 75.8 - 86.3 | 88.9 - 104.5 | [10] |
| Liquid-Liquid Extraction (Ethyl Acetate/Isopropanol) | 16-deoxybarringtogenol C saponins | > 71.3 | Not explicitly stated, but method was successful for pharmacokinetics | [13] |
Visualizations
Logical Workflow for Troubleshooting Matrix Effects
References
- 1. benchchem.com [benchchem.com]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. eijppr.com [eijppr.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Rapid Characterization of Triterpene Saponins from Zornia brasiliensis by HPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Investigation of Saponins in Different Parts of Panax notoginseng by Pressurized Liquid Extraction and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isotope Shop | Silantes [silantes.com]
- 12. Saponins Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 13. Comprehensive Characterization of Triterpene Saponins in Rhizoma Panacis Japonici by Offline Two-Dimensional Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor reproducibility in Elatoside E bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of poor reproducibility in Elatoside E bioassays. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a triterpenoid saponin isolated from the root cortex of Aralia elata Seem.[1][2]. It has been primarily investigated for its hypoglycemic properties[1][2]. As a saponin, it may exhibit cytotoxic and pro-apoptotic effects in various cell lines, which are common activities for this class of compounds.
Q2: What are the common causes of variability in this compound bioassays?
Poor reproducibility in bioassays with natural products like this compound can stem from several factors:
-
Compound-Specific Issues:
-
Purity and Integrity: The purity of the this compound sample can vary between batches. Degradation during storage can also affect its activity.
-
Solubility: this compound is soluble in DMSO, chloroform, dichloromethane, and ethyl acetate[2]. Inconsistent solubilization can lead to variable effective concentrations in aqueous cell culture media.
-
-
General Assay Variability:
-
Cell Culture Practices: Inconsistent cell seeding density, high passage numbers, and mycoplasma contamination can significantly alter cellular responses[3][4][5].
-
Pipetting and Handling Errors: Inaccurate pipetting, especially of viscous DMSO stock solutions, can lead to significant concentration errors[3].
-
Edge Effects: Increased evaporation in the outer wells of microplates can concentrate reagents and affect cell growth, leading to skewed results[3].
-
Reagent Quality: Degradation of reagents, such as assay substrates or antibodies, can lead to weak or inconsistent signals[3].
-
Q3: How can I ensure my this compound stock solution is consistent?
To ensure consistency with your this compound stock solution:
-
High-Quality Source: Obtain this compound from a reputable supplier with a certificate of analysis indicating purity.
-
Proper Storage: Store the lyophilized powder and DMSO stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Consistent Solubilization: When preparing the stock solution in DMSO, ensure complete dissolution by vortexing or sonicating. Visually inspect for any precipitate before making serial dilutions.
-
Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium below 0.5% to avoid solvent-induced cytotoxicity. Ensure the vehicle control wells have the same final DMSO concentration as the experimental wells.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells in Cytotoxicity Assays (e.g., MTT, SRB)
-
Symptoms: Large standard deviations between replicate wells for the same this compound concentration.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure the cell suspension is homogenous by gently mixing before and during plating. Use a multichannel pipette and pre-wet the tips. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution.[3] |
| Pipetting Errors | Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. When preparing serial dilutions, ensure thorough mixing between each dilution step. |
| Edge Effect | Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[3] |
| Incomplete Solubilization of Formazan Crystals (MTT Assay) | After adding the solubilization buffer, shake the plate on an orbital shaker for at least 15 minutes. Pipette up and down to ensure all purple crystals are dissolved before reading the absorbance. |
| Precipitation of this compound | Visually inspect the wells under a microscope after adding this compound to check for any precipitate. If precipitation occurs, you may need to adjust the solvent system or reduce the final concentration. |
Issue 2: Inconsistent or No Induction of Apoptosis
-
Symptoms: Inconsistent caspase activation or lack of cleavage of apoptosis markers (e.g., PARP) in Western blots after this compound treatment.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Treatment Time | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for observing apoptosis induction by this compound in your specific cell line. |
| Incorrect Cell Density | High cell density can lead to contact inhibition and reduced sensitivity to apoptotic stimuli. Optimize the seeding density to ensure cells are in the logarithmic growth phase during treatment.[3] |
| Cell Lysate Preparation | For apoptosis Western blots, it is crucial to collect both adherent and floating cells, as apoptotic cells may detach.[6] Lyse the combined cell population to capture the full apoptotic response. |
| Inactive Caspases | Ensure that the cell line you are using expresses the caspases of interest and is capable of undergoing apoptosis. Include a positive control for apoptosis induction (e.g., staurosporine, etoposide) to verify that the assay and cell system are working correctly.[7] |
| Degraded Reagents (Caspase-Glo Assay) | Reconstituted Caspase-Glo reagent should be used within a few days when stored at 4°C.[8] Prepare fresh reagent if you suspect degradation. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[10]
-
Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals and read the absorbance at 570 nm.
Protocol 2: Caspase-Glo® 3/7 Assay
-
Assay Setup: Plate cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay. Include positive and negative controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[11][12]
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.[11][12]
-
Incubation: Mix the contents by shaking on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.[12]
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.[8]
Protocol 3: Western Blot for Apoptosis Markers
-
Cell Treatment and Lysis: Treat cells with this compound. After the incubation period, collect both the floating cells from the medium and the adherent cells by scraping. Centrifuge the combined population, wash with ice-cold PBS, and lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.[13]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using an ECL chemiluminescence detection system.[6]
Visualizations
Caption: Workflow for improving this compound bioassay reproducibility.
References
- 1. This compound, a new hypoglycemic principle from the root cortex of Aralia elata Seem.: structure-related hypoglycemic activity of oleanolic acid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:156980-30-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. promega.com [promega.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 12. ulab360.com [ulab360.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Troubleshooting Elatoside E Peak Tailing in Reverse-Phase HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting peak tailing issues encountered during the reverse-phase High-Performance Liquid Chromatography (HPLC) analysis of Elatoside E.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a triterpenoid saponin, a class of naturally occurring glycosides.[1] It possesses a complex structure with a non-polar triterpenoid aglycone and multiple polar sugar moieties. This amphipathic nature influences its chromatographic behavior. This compound is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2]
Q2: What is peak tailing in HPLC and why is it a concern?
Peak tailing is a chromatographic phenomenon where the peak asymmetry factor is greater than one, resulting in a distorted peak with a trailing edge. This is problematic as it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and decreased sensitivity, ultimately compromising the reliability of quantitative analysis.
Q3: What are the common causes of peak tailing for a saponin like this compound in reverse-phase HPLC?
The primary cause of peak tailing is often secondary interactions between the analyte and the stationary phase. For saponins like this compound, these can include:
-
Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with polar functional groups on the this compound molecule, causing a secondary retention mechanism that leads to tailing.
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in a distorted peak shape.
-
Extra-Column Volume: Excessive tubing length or poorly made connections can cause band broadening and peak tailing, particularly for early-eluting peaks.
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of the analyte and the silanol groups on the stationary phase, leading to peak tailing.[3]
-
Column Contamination and Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause peak tailing.
Troubleshooting Guide for this compound Peak Tailing
This guide provides a systematic approach to identifying and resolving peak tailing issues with this compound.
Step 1: Initial Assessment and Diagnosis
Start by evaluating the characteristics of the peak tailing to narrow down the potential causes.
-
Are all peaks tailing or just the this compound peak?
-
All peaks tailing: This often points to a system-wide issue like extra-column volume or a problem with the column itself (e.g., a void or blockage).
-
Only the this compound peak is tailing: This suggests a chemical interaction between this compound and the stationary phase or a sample-specific issue.
-
-
Does the peak shape change with sample concentration?
-
If diluting the sample improves the peak shape, column overload is a likely cause.
-
Step 2: Systematic Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
References
- 1. (3beta)-3-((O-beta-D-Glucopyranosyl-(1->3)-O-(beta-D-xylopyranosyl-(1->2))-alpha-L-arabinopyranosyl)oxy)olean-12-en-28-oic acid | C46H74O16 | CID 6918755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:156980-30-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Large-Scale Purification of Elatoside E
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of Elatoside E, a triterpenoid saponin with significant therapeutic potential.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the large-scale purification of this compound?
A1: The primary challenges stem from the inherent properties of triterpenoid saponins like this compound. These include:
-
Complex Feedstock: Crude plant extracts contain a multitude of similar saponins and other metabolites, making selective separation difficult.
-
Similar Physicochemical Properties: this compound and its analogs often share similar polarity and molecular weight, complicating chromatographic separation.
-
Low Abundance: The concentration of this compound in the raw plant material may be low, requiring efficient extraction and enrichment steps to achieve high yields.
-
Poor Chromophoric Properties: Saponins often lack strong UV chromophores, which can make detection and quantification challenging during purification.[1]
-
Foaming: Saponins are natural surfactants and can cause significant foaming during extraction and processing, which can interfere with equipment operation.
Q2: Which chromatographic techniques are most suitable for large-scale purification of this compound?
A2: A multi-step chromatographic approach is typically necessary. The most effective techniques include:
-
Macroporous Resin Chromatography: Excellent for initial cleanup and enrichment of total saponins from the crude extract. It offers high loading capacity and is cost-effective for large volumes.[2][3][4]
-
Preparative Reversed-Phase High-Performance Liquid Chromatography (Prep-HPLC): Essential for the final polishing steps to achieve high purity (>95%). It separates closely related saponins based on hydrophobicity.[5][6]
-
High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partitioning technique that avoids irreversible adsorption onto solid supports, which can be beneficial for saponin purification.[7][8]
Q3: How can I monitor the purity of this compound during the purification process?
A3: Due to the weak UV absorbance of many saponins, alternative detection methods are often employed with HPLC:
-
Evaporative Light Scattering Detector (ELSD): A universal detector that is not dependent on the optical properties of the analyte, making it ideal for saponins.[1][7][9]
-
Charged Aerosol Detector (CAD): Another universal detector that provides a more uniform response regardless of the chemical structure.
-
Mass Spectrometry (MS): Provides mass information for peak identification and purity assessment.[9]
Q4: What are the expected yields and purity levels for a large-scale this compound purification campaign?
A4: Yields and purity are highly dependent on the starting material and the optimization of the purification process. However, based on similar saponin purifications, a well-optimized process can achieve an overall purity of >95%. The total yield from crude extract to final product can vary significantly, but recovery at each step is crucial. For instance, a two-step macroporous resin process for a similar saponin increased purity from ~6% to over 95%.[4] Another study reported total yields of purified saponins to be 93.16% from the extract.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery from Macroporous Resin Column | 1. Incomplete Desorption: The ethanol concentration in the elution buffer may be too low to desorb this compound effectively. 2. Irreversible Adsorption: Strong, non-specific binding of this compound to the resin. 3. Inappropriate Resin Choice: The polarity and pore size of the resin may not be optimal for this compound. | 1. Increase Elution Strength: Perform a step-gradient elution with increasing concentrations of ethanol (e.g., 50%, 70%, 90%) to find the optimal concentration for desorption. 2. Test Different Resins: Screen a panel of macroporous resins with varying polarities (non-polar, weakly polar, polar) to identify the one with the best adsorption and desorption characteristics for this compound.[2] 3. Optimize Flow Rate: A lower flow rate during elution can improve recovery. |
| Poor Resolution in Preparative HPLC | 1. Co-elution with Structurally Similar Saponins: Isomers or saponins with minor structural differences are difficult to separate. 2. Column Overload: Injecting too much sample for the column dimensions. 3. Suboptimal Mobile Phase: The mobile phase composition does not provide sufficient selectivity. | 1. Optimize Gradient: Adjust the gradient slope of the mobile phase (e.g., acetonitrile-water or methanol-water) to improve the separation of closely eluting peaks. 2. Reduce Sample Load: Decrease the amount of material injected onto the column. 3. Explore Different Stationary Phases: Test different C18 column chemistries or consider alternative phases like phenyl-hexyl or cyano columns. 4. Consider Alternative Techniques: For very challenging separations, techniques like hydrophilic interaction liquid chromatography (HILIC) may offer different selectivity.[5] |
| Product Purity Decreases After Lyophilization | 1. Presence of Non-volatile Salts: Buffers or salts from the mobile phase are concentrated in the final product. 2. Thermal Degradation: If any heat is applied during the process. | 1. Use Volatile Buffers: Employ volatile mobile phase modifiers like formic acid or acetic acid in the final HPLC step. 2. Perform Desalting: If non-volatile salts are necessary, a final desalting step using a C18 SPE cartridge may be required before lyophilization. |
| Excessive Foaming During Extraction and Concentration | 1. Inherent Surfactant Properties of Saponins: This is a common issue with saponin-rich extracts. | 1. Use Anti-foaming Agents: Food-grade antifoaming agents can be used, but must be validated to not interfere with downstream processing. 2. Mechanical Foam Breaking: Utilize equipment designed to handle foaming, such as rotary evaporators with foam-breaking capabilities. 3. Optimize Agitation: Reduce the intensity of mixing or agitation during extraction. |
Quantitative Data Summary
The following tables provide representative data for a typical large-scale purification process for a triterpenoid saponin like this compound, based on published data for similar compounds.
Table 1: Macroporous Resin Screening for Saponin Enrichment
| Resin Type | Polarity | Adsorption Capacity (mg/g resin) | Desorption Ratio (%) |
| HPD-100 | Non-polar | 45.2 | 85.3 |
| AB-8 | Weakly polar | 58.7 | 92.1 |
| NKA-9 | Polar | 65.3 | 94.5 |
| XAD7HP | Weakly polar | 55.1 | 89.8 |
Data is illustrative and based on typical performance for saponin purification. Optimal resin should be determined experimentally.[2]
Table 2: Summary of a Two-Step Purification Process
| Purification Step | Starting Purity (%) | Purity After Step (%) | Step Yield (%) |
| Crude Extract | ~5 | - | - |
| Macroporous Resin (Step 1) | 5.0 | 60.5 | 90 |
| Preparative HPLC (Step 2) | 60.5 | >95.0 | 85 |
| Overall Yield | - | - | ~76.5 |
This table provides an example based on multi-step purification of similar saponins, demonstrating the expected increase in purity and associated yields.[4]
Experimental Protocols
Protocol 1: Enrichment of this compound using Macroporous Resin Chromatography
-
Resin Pre-treatment:
-
Wash the selected macroporous resin (e.g., NKA-9) with 95% ethanol and soak for 24 hours.
-
Wash the resin with deionized water until no ethanol is detected in the effluent.
-
Pack the resin into a suitable column and equilibrate with 5 bed volumes (BV) of deionized water.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in deionized water to a concentration of approximately 10 mg/mL.
-
Load the sample onto the equilibrated column at a flow rate of 2 BV/h.
-
Collect the flow-through for analysis to ensure binding has occurred.
-
-
Washing:
-
Wash the column with 5 BV of deionized water to remove highly polar impurities.
-
Wash the column with 5 BV of 30% ethanol to remove less polar impurities.
-
-
Elution:
-
Elute the bound saponins, including this compound, with 8 BV of 70% ethanol at a flow rate of 2 BV/h.
-
Collect the eluate in fractions and monitor by HPLC-ELSD.
-
-
Concentration:
-
Pool the fractions containing this compound and concentrate under reduced pressure to remove the ethanol.
-
Lyophilize the concentrated aqueous solution to obtain the enriched saponin powder.
-
Protocol 2: Final Purification using Preparative HPLC
-
System Preparation:
-
Equip a preparative HPLC system with a suitable C18 column (e.g., 250 x 50 mm, 10 µm).
-
Equilibrate the column with the initial mobile phase conditions (e.g., 40% acetonitrile in water with 0.1% formic acid).
-
-
Sample Preparation:
-
Dissolve the enriched saponin powder from Protocol 1 in the initial mobile phase to a concentration of 50 mg/mL.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the column.
-
Run a linear gradient from 40% to 60% acetonitrile over 60 minutes.
-
Maintain a flow rate of 80 mL/min.
-
Monitor the elution profile using a UV detector (at a low wavelength like 205 nm, if there is any absorbance) and an ELSD or CAD.
-
-
Fraction Collection:
-
Collect fractions corresponding to the this compound peak based on the detector signal.
-
-
Post-Processing:
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the fractions with >95% purity.
-
Remove the acetonitrile under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain pure this compound.
-
Visualizations
Caption: Workflow for Large-Scale Purification of this compound.
Caption: Troubleshooting Logic for Low HPLC Recovery.
References
- 1. High-performance liquid chromatography analysis of plant saponins: An update 2005-2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Purification of flavonoids and triterpene saponins from the licorice extract using preparative HPLC under RP and HILIC mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined Application of Macroporous Resins and Preparative High-performance Liquid Chromatography for the Separation of Steroidal Saponins from Stems and Leaves of Paris polyphylla [agris.fao.org]
- 7. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Improving the Oral Bioavailability of Elatoside E
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of Elatoside E.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is a triterpenoid saponin, a class of naturally occurring glycosides found in various plants, including Aralia elata.[1] Like many other saponins, this compound's large molecular weight and complex structure contribute to its low oral bioavailability.[2][3] This poor absorption limits its therapeutic potential when administered orally.
Q2: What are the primary factors limiting the oral bioavailability of this compound?
The low oral bioavailability of saponins like this compound is generally attributed to:
-
Poor Membrane Permeability: The large and complex structure of saponins hinders their passage across the intestinal epithelium.[2]
-
Low Aqueous Solubility: While saponins have detergent-like properties, their aglycone moieties can be poorly soluble in water, affecting dissolution in the gastrointestinal fluids.[4]
-
Gastrointestinal Degradation: Saponins can be hydrolyzed by the acidic environment of the stomach and metabolic enzymes in the gastrointestinal tract.[2]
-
Gut Microbiota Metabolism: The gut microbiota plays a significant role in the biotransformation of saponins, often by cleaving the sugar chains. This can lead to the formation of various metabolites with different absorption characteristics and biological activities.[2][3][5]
-
First-Pass Metabolism: After absorption, the aglycone may be subject to extensive metabolism in the liver by enzymes such as cytochrome P450s, further reducing the amount of active compound reaching systemic circulation.[6][7]
Q3: What are the main formulation strategies to improve the oral bioavailability of this compound?
Several formulation strategies can be employed to overcome the challenges of poor solubility and permeability:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate by presenting it in an amorphous state and improving its wettability.[4][8]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This can improve the solubility and absorption of lipophilic drugs.[9][10]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to enhanced dissolution and potentially improved absorption.[11][12]
Q4: What in vitro models are suitable for assessing the oral absorption of this compound formulations?
-
Caco-2 Cell Permeability Assay: This is a widely used in vitro model to predict the intestinal permeability of compounds. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that can be used for high-throughput screening of passive permeability.
Q5: What animal models are appropriate for in vivo pharmacokinetic studies of this compound?
Rats are a commonly used animal model for initial in vivo pharmacokinetic studies of natural products due to their well-characterized physiology and ease of handling. These studies are essential to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC.
Troubleshooting Guides
| Issue | Potential Cause | Suggested Solution |
| Low in vitro dissolution of this compound formulation | 1. Inappropriate carrier selection for solid dispersion. 2. Drug recrystallization in the solid dispersion. 3. Inefficient emulsification of SEDDS formulation. | 1. Screen various hydrophilic polymers (e.g., PVP, HPMC, Soluplus®) to find a suitable carrier for solid dispersion. 2. Characterize the solid dispersion using techniques like DSC and XRD to confirm the amorphous state of this compound. 3. Optimize the ratio of oil, surfactant, and co-surfactant in the SEDDS formulation to achieve rapid and complete emulsification. |
| High variability in in vivo pharmacokinetic data | 1. Inconsistent dosing volume or technique. 2. Variability in food and water intake among animals. 3. Differences in gut microbiota composition among animals. | 1. Ensure accurate and consistent oral gavage technique. 2. Standardize the fasting period and access to food and water before and during the study. 3. House animals under the same conditions to minimize variations in gut microbiota. Consider co-housing or using animals from the same litter. |
| Low oral bioavailability despite improved in vitro dissolution | 1. Poor intestinal permeability of the formulation components. 2. Significant first-pass metabolism. 3. Efflux transporter activity (e.g., P-glycoprotein). | 1. Conduct Caco-2 cell permeability assays to assess the permeability of the formulation. 2. Investigate the metabolic stability of this compound in liver microsomes. 3. Perform Caco-2 assays with and without P-glycoprotein inhibitors to determine if this compound is a substrate. |
Quantitative Data Presentation
Table 1: Pharmacokinetic Parameters of Oleanolic Acid Formulations in Rats [8]
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Oleanolic Acid (Commercial Tablet) | 89.1 ± 21.5 | 4.0 ± 1.2 | 760.5 ± 198.3 | 100 |
| Oleanolic Acid - PVP VA64 Physical Mixture | 134.8 ± 35.7 | 3.5 ± 1.0 | 613.3 ± 154.2 | 80.6 |
| Oleanolic Acid - PVP VA64 Solid Dispersion (HME) | 498.7 ± 120.8 | 2.0 ± 0.8 | 1840 ± 381.8 | 242.0 |
Data are presented as mean ± SD (n=6). HME: Hot-Melt Extrusion.
Table 2: Pharmacokinetic Parameters of Oleanolic Acid SNEDDS in Rats [9]
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Oleanolic Acid (Commercial Tablet Suspension) | 180.3 ± 45.1 | 4.0 | 1125.4 ± 289.7 | 100 |
| Oleanolic Acid - SNEDDS | 325.6 ± 78.9 | 2.0 | 2701.2 ± 654.3 | 240 |
Data are presented as mean ± SD (n=6). SNEDDS: Self-Nanoemulsifying Drug Delivery System.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
This protocol is adapted from a method for preparing solid dispersions of oleanolic acid.[4]
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30
-
Ethanol
-
Rotary evaporator
-
Water bath
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 weight ratio.
-
Dissolve both this compound and PVP K30 in a minimal amount of ethanol in a round-bottom flask with the aid of sonication.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator with the water bath set at 40-50°C.
-
Continue evaporation until a solid film is formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a 100-mesh sieve to ensure particle size uniformity.
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: Formulation of this compound Self-Nanoemulsifying Drug Delivery System (SNEDDS)
This protocol is based on a formulation strategy for oleanolic acid.[9][10]
Materials:
-
This compound
-
Oil phase (e.g., Sefsol 218)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol P)
-
Magnetic stirrer with heating
-
Vials
Procedure:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Pseudo-ternary Phase Diagram:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different weight ratios.
-
For each mixture, titrate with water and observe the formation of emulsions.
-
Plot the results on a ternary phase diagram to identify the self-nanoemulsifying region.
-
-
Preparation of this compound-loaded SNEDDS:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Accurately weigh the selected components into a glass vial.
-
Heat the mixture to 40°C and stir gently with a magnetic stirrer until a homogenous solution is formed.
-
Add the pre-weighed this compound to the mixture and continue stirring until it is completely dissolved.
-
Cool the formulation to room temperature.
-
-
Characterization of the SNEDDS:
-
Emulsification efficiency: Dilute a known amount of the SNEDDS with water and observe the time taken for emulsification.
-
Droplet size analysis: Determine the mean droplet size and polydispersity index of the resulting nanoemulsion using a particle size analyzer.
-
In vitro drug release: Perform dissolution studies in a relevant medium (e.g., simulated gastric fluid) to compare the release profile of the SNEDDS with unformulated this compound.
-
Visualizations
Caption: Workflow for the preparation and evaluation of this compound solid dispersion.
Caption: Workflow for the formulation and evaluation of this compound SNEDDS.
Caption: General metabolic pathway of oleanane saponins after oral administration.
References
- 1. Determination and pharmacokinetic study of two triterpenoid saponins in rat plasma after oral administration of the extract of Aralia elata leaves by UHPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Health benefits of saponins and its mechanisms: perspectives from absorption, metabolism, and interaction with gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. P450s and UGTs: Key Players in the Structural Diversity of Triterpenoid Saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Application of hot melt extrusion to enhance the dissolution and oral bioavailability of oleanolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Development and Bioavailability Evaluation of a Self-Nanoemulsified Drug Delivery System of Oleanolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Self-microemulsifying drug delivery system for improved oral bioavailability of oleanolic acid: design and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in nanoparticle formulation of oleanolic acid - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Hypoglycemic Activity of Elatoside E In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo hypoglycemic activity of Elatoside E, a natural oleanolic acid glycoside, with established antidiabetic agents, metformin and acarbose. Due to the limited availability of specific quantitative in vivo data for this compound in the public domain, this guide leverages data from studies on Aralia elata extracts and the parent compound, oleanolic acid, to provide a valuable comparative framework.
Executive Summary
This compound, isolated from the root cortex of Aralia elata, has demonstrated hypoglycemic properties in preclinical studies.[1][2][3] Its mechanism of action appears distinct from common oral hypoglycemic agents. This guide will delve into the known experimental data, outline relevant in vivo protocols, and visually represent the signaling pathways to aid researchers in the evaluation and potential development of this compound as a therapeutic agent.
Comparative Analysis of Hypoglycemic Agents
Data Presentation
The following tables summarize the available in vivo data for Aralia elata extract (as a proxy for this compound), metformin, and acarbose. It is important to note that direct comparative studies with standardized methodologies are scarce.
Table 1: In Vivo Hypoglycemic Effects in Rodent Models
| Compound/Extract | Animal Model | Dosing Regimen | Key Findings | Reference |
| Aralia elata Extract | High-Fat Diet-Induced Obese Mice | 100 and 300 mg/kg, daily for 4 weeks | Significantly decreased fasting glucose levels and reduced glucose levels in an Oral Glucose Tolerance Test (OGTT). | |
| Oleanolic Acid | Type 2 Diabetic Mice (High-Fat Diet + Streptozotocin) | 100 mg/kg/day, orally for 2 weeks | Reversed hyperglycemia by approximately 60%. | |
| Metformin | Type 2 Diabetic Patients | 3 months | Reduced fasting plasma glucose by 30% and hepatic glucose production by 24%. | |
| Acarbose | Rats | Single dose with sucrose load | Significantly diminished the absorption of sucrose in a dose-dependent manner. |
Table 2: Mechanistic Comparison
| Feature | This compound (Oleanolic Acid Glycosides) | Metformin | Acarbose |
| Primary Mechanism | Inhibition of gastric emptying and intestinal glucose uptake. | Reduction of hepatic glucose production; Increased insulin sensitivity. | Inhibition of intestinal α-glucosidase. |
| Effect on Insulin | No direct effect on insulin secretion. | Does not stimulate insulin secretion. | Does not directly affect insulin secretion. |
| Primary Site of Action | Gastrointestinal Tract | Liver, Muscle, Intestine | Small Intestine |
Experimental Protocols
Oral Sucrose/Glucose Tolerance Test (OSTT/OGTT) in Rats
This protocol is a standard method for evaluating the effect of a compound on postprandial hyperglycemia.
-
Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g) are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week with free access to standard pellet diet and water.
-
Fasting: Rats are fasted overnight (12-18 hours) before the experiment, with free access to water.
-
Grouping: Animals are randomly divided into control and treatment groups (n=6-8 per group).
-
Control Group: Receives the vehicle (e.g., distilled water or 0.5% carboxymethyl cellulose).
-
Test Groups: Receive different doses of this compound (e.g., 50, 100, 200 mg/kg body weight) administered orally.
-
Positive Control Groups: Receive standard drugs such as metformin (e.g., 150 mg/kg) or acarbose (e.g., 10 mg/kg).
-
-
Drug Administration: The test compound or vehicle is administered orally via gavage.
-
Sucrose/Glucose Loading: After a specific time (usually 30 minutes) post-drug administration, a sucrose or glucose solution (typically 2 g/kg body weight) is administered orally.
-
Blood Sampling: Blood samples are collected from the tail vein at baseline (0 min, before sucrose/glucose loading) and at various time points post-loading (e.g., 30, 60, 90, and 120 minutes).
-
Blood Glucose Measurement: Blood glucose levels are measured immediately using a glucometer.
-
Data Analysis: The data is typically presented as blood glucose concentration (mg/dL or mmol/L) versus time. The Area Under the Curve (AUC) for the glucose tolerance curve is calculated to determine the overall glycemic response.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. This compound, a new hypoglycemic principle from the root cortex of Aralia elata Seem.: structure-related hypoglycemic activity of oleanolic acid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactive saponins and glycosides. VII. On the hypoglycemic principles from the root cortex of Aralia elata Seem.: structure related hypoglycemic activity of oleanolic acid oligoglycoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, A NEW HYPOGLYCEMIC PRINCIPLE FROM THE ROOT CORTEX OF ARALIA ELATA SEEM. : STRUCTURE-RELATED HYPOGLYCEMIC ACTIVITY OF OLEANOLIC ACID GLYCOSIDES [jstage.jst.go.jp]
Comparing the efficacy of Elatoside E with other hypoglycemic agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypoglycemic efficacy of Elatoside E, a natural oleanolic acid glycoside, with established hypoglycemic agents, metformin and glibenclamide. The information is compiled from preclinical studies to aid in the evaluation of its potential as a therapeutic agent for diabetes mellitus.
Executive Summary
This compound, isolated from the root cortex of Aralia elata, has demonstrated notable hypoglycemic activity in preclinical studies. Its mechanism of action appears to differ from conventional agents, primarily involving the inhibition of intestinal glucose absorption and suppression of gastric emptying. This guide presents available quantitative data from studies on oleanolic acid, the aglycone of this compound, and compares it with data from separate studies on metformin and glibenclamide. While direct comparative studies are limited, this analysis provides a valuable overview of their relative efficacies and underlying mechanisms.
Comparative Efficacy Data
The following tables summarize the hypoglycemic effects of oleanolic acid (as a proxy for this compound), metformin, and glibenclamide in rodent models of diabetes. It is crucial to note that these data are compiled from different studies and direct, head-to-head comparisons should be interpreted with caution.
Table 1: Effect on Fasting Blood Glucose in Diabetic Rats
| Compound | Dosage | Duration of Treatment | Animal Model | Fasting Blood Glucose Reduction (%) | Reference |
| Oleanolic Acid | 100 mg/kg | 40 days | Alloxan-induced diabetic rats | Significant reduction (exact % not specified) | [1] |
| Oleanolic Acid | 100 and 200 mg/kg | 40 days | STZ-induced diabetic mice | Significant reduction | [2] |
| Metformin | 2000 mg/day (equivalent human dose) | 6 months | Fructose-fed diabetic rats | Greater reduction than immediate-release metformin | [3] |
| Glibenclamide | 5 mg/kg | 15 days | Fructose-fed diabetic rats | Significant reduction | [3] |
| Glibenclamide | 10 mg/kg | 21 days | Alloxan-induced diabetic rats | 65% |
Table 2: Performance in Oral Glucose Tolerance Test (OGTT) in Rodents
| Compound | Dosage | Animal Model | Effect on Glucose Tolerance | Reference |
| Oleanolic Acid Glycosides | Not specified | Oral glucose-loaded rats | Potent inhibition of serum glucose increase | [4] |
| Oleanolic Acid | 100 and 200 mg/kg | STZ-induced diabetic mice | Improved glucose tolerance | [2] |
| Metformin | 400 mg/kg | High-fat diet-fed mice | Improved glucose tolerance | [5] |
| Glibenclamide | 5 mg/kg | Fructose-fed diabetic rats | Improved glucose tolerance | [3] |
Mechanism of Action and Signaling Pathways
This compound (Oleanolic Acid Glycosides)
The primary mechanism of hypoglycemic action for oleanolic acid glycosides, including this compound, is the inhibition of glucose absorption from the small intestine and the suppression of gastric emptying.[4] This action is distinct from insulin-mimetic or insulin-secreting effects.
Recent studies on oleanolic acid have elucidated its impact on key signaling pathways involved in glucose metabolism. It has been shown to enhance insulin sensitivity and glucose uptake by modulating the IRS/PI3K/Akt/FoxO1 signaling pathway and regulating MAPK pathways.[6][7]
Figure 1. Mechanism of Action of this compound.
Figure 2. Oleanolic Acid Signaling Pathway.
Metformin
Metformin, a biguanide, primarily acts by decreasing hepatic glucose production (gluconeogenesis) and increasing insulin sensitivity in peripheral tissues, such as muscle.
Glibenclamide
Glibenclamide, a sulfonylurea, stimulates insulin secretion from the pancreatic β-cells by binding to the SUR1 subunit of the ATP-sensitive potassium (KATP) channel.
Experimental Protocols
In Vivo: Oral Glucose Tolerance Test (OGTT) in Rats
-
Animal Model: Male Wistar rats are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Fasting: Rats are fasted overnight (approximately 12-16 hours) with free access to water.[8]
-
Baseline Blood Sample: A baseline blood sample is collected from the tail vein.
-
Drug Administration: The test compound (e.g., this compound, metformin, glibenclamide) or vehicle is administered orally.
-
Glucose Challenge: After a specific time (e.g., 30-60 minutes), a glucose solution (typically 2 g/kg body weight) is administered orally.[9]
-
Blood Sampling: Blood samples are collected at various time points (e.g., 30, 60, 90, and 120 minutes) after the glucose load.[8]
-
Analysis: Blood glucose levels are measured using a glucometer. The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Figure 3. Oral Glucose Tolerance Test Workflow.
In Vivo: Streptozotocin (STZ)-Induced Diabetic Rat Model
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Induction of Diabetes: A single intraperitoneal injection of STZ (e.g., 50-65 mg/kg body weight), dissolved in cold citrate buffer (pH 4.5), is administered.
-
Confirmation of Diabetes: Blood glucose levels are monitored after 48-72 hours. Rats with fasting blood glucose levels above a certain threshold (e.g., >250 mg/dL) are considered diabetic.
-
Treatment: Diabetic rats are then treated with the test compound or vehicle for a specified duration.
-
Monitoring: Fasting blood glucose levels and other relevant parameters are monitored throughout the study.
In Vitro: Glucose Uptake Assay in Adipocytes or Myotubes
-
Cell Culture: Differentiated adipocytes (e.g., 3T3-L1) or myotubes (e.g., L6) are used.
-
Serum Starvation: Cells are serum-starved for a few hours to overnight to increase insulin sensitivity.
-
Incubation with Test Compound: Cells are incubated with various concentrations of the test compound (this compound, metformin, etc.) or vehicle.
-
Glucose Uptake Measurement: A labeled glucose analog, such as 2-deoxy-D-[³H]glucose, is added to the cells for a specific time.
-
Cell Lysis and Scintillation Counting: Cells are washed to remove extracellular glucose, lysed, and the radioactivity is measured using a scintillation counter to quantify glucose uptake.
Conclusion
The available preclinical data suggests that this compound, and more broadly oleanolic acid glycosides, represent a promising class of hypoglycemic agents with a distinct mechanism of action focused on modulating glucose absorption. While direct comparative efficacy data against metformin and glibenclamide is currently lacking, the existing evidence warrants further investigation. Head-to-head preclinical studies and eventually, well-designed clinical trials, are necessary to fully elucidate the therapeutic potential of this compound in the management of diabetes mellitus. The detailed experimental protocols and an understanding of the involved signaling pathways provided in this guide offer a solid foundation for such future research endeavors.
References
- 1. Antidiabetic and antioxidant effects of oleanolic acid from Ligustrum lucidum Ait in alloxan-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Alteration of glucose lowering effect of glibenclamide on single and multiple treatments with fenofibrate in experimental rats and rabbit models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metformin acutely lowers blood glucose levels by inhibition of intestinal glucose transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Effects of oleanolic acid on the insulin signaling pathway in skeletal muscle of streptozotocin-induced diabetic male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. e-jarb.org [e-jarb.org]
Elatoside E vs. Metformin: A Comparative Guide on Glucose Metabolism
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Elatoside E and Metformin in the context of glucose metabolism studies. Due to a significant lack of available scientific literature and experimental data on the effects of this compound on glucose metabolism, a direct, data-driven comparison with the well-established drug Metformin is not currently feasible. This guide will therefore provide a comprehensive overview of Metformin's role in glucose metabolism, supported by experimental data, while highlighting the current knowledge gap regarding this compound.
Metformin: A Deep Dive into its Role in Glucose Metabolism
Metformin is a cornerstone in the management of type 2 diabetes, primarily functioning to lower blood glucose levels. Its therapeutic effects are attributed to a multi-faceted mechanism of action, with the activation of AMP-activated protein kinase (AMPK) playing a central role.
Key Mechanisms of Metformin Action:
-
Inhibition of Hepatic Gluconeogenesis: The principal glucose-lowering effect of metformin is the suppression of glucose production in the liver. It is widely accepted that metformin inhibits mitochondrial complex I, which leads to an increased cellular AMP:ATP ratio and subsequent activation of AMPK.[1][2][3][4] Activated AMPK, in turn, phosphorylates and inactivates key enzymes involved in the gluconeogenic pathway.
-
Enhanced Peripheral Glucose Uptake: Metformin improves glucose uptake in peripheral tissues, most notably in skeletal muscle. This is achieved through the AMPK-mediated translocation of the glucose transporter 4 (GLUT4) to the cell surface, facilitating the transport of glucose into the cells.[1]
-
Improved Insulin Sensitivity: Through the activation of AMPK, metformin can enhance insulin signaling and overall insulin sensitivity.[5]
-
Modulation of Gut Glucose Metabolism: Emerging research indicates that metformin also exerts significant effects within the gastrointestinal tract, increasing glucose uptake and utilization, which contributes to its overall antihyperglycemic effect.[6][7]
Quantitative Performance Data of Metformin
The following table summarizes key quantitative findings from various studies investigating the effects of metformin on glucose metabolism.
| Parameter | Experimental Model | Metformin Concentration/Dose | Observed Effect |
| AMPK Activation | Rat Hepatocytes | 50 µM (7 hours) | Significant activation of AMPK[1] |
| Acetyl-CoA Carboxylase (ACC) Inactivation | Primary Hepatocytes | Paralleling AMPK activation | Marked suppression of ACC activity[1] |
| Hepatic Glucose Production | Rat Hepatocytes | - | Inhibition (AMPK-dependent)[1][2] |
| Glucose Uptake | Isolated Rat Skeletal Muscles | - | Stimulated glucose uptake[1] |
| Glucose Tolerance | High-Fat Diet-fed Mice | - | Significantly improved glucose tolerance[6] |
| Intestinal Glucose Uptake | High-Fat Diet-fed Mice | - | Significantly increased intestinal glucose uptake[6][8] |
| Fasting Plasma Glucose | Non-Insulin-Dependent Diabetes Mellitus (NIDDM) Subjects | - | Reduced from 196 ± 18 to 152 ± 12 mg/dL[9] |
| Hemoglobin A1c | NIDDM Subjects | - | Reduced from 12.5 ± 0.6% to 9.2 ± 0.3%[9] |
| Basal Hepatic Glucose Production | NIDDM Subjects | - | Reduced from 12.9 ± 0.7 to 11.0 ± 0.5 µmol/kg·min[9] |
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to assess the effects of compounds like metformin on glucose metabolism.
This protocol outlines a common method for measuring glucose uptake in cultured cells.
-
Cell Seeding: Plate cells (e.g., L6 myotubes, HepG2 hepatocytes) in 96-well black, clear-bottom plates and culture to desired confluency.
-
Compound Incubation: Treat cells with various concentrations of the test compound (e.g., metformin) or vehicle control for a predetermined duration (e.g., 24 hours).
-
Glucose-Free Starvation: Wash cells with phosphate-buffered saline (PBS) and incubate in glucose-free medium for a specified time to deplete intracellular glucose.
-
2-NBDG Incubation: Replace the starvation medium with a solution containing the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) and incubate for 30-60 minutes.
-
Uptake Termination and Measurement: Stop the uptake by washing the cells with ice-cold PBS. Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Data Normalization: Normalize the fluorescence readings to the protein concentration per well to account for variations in cell number.
This protocol is used to determine the activation of the AMPK signaling pathway.
-
Cell Lysis: Following treatment with the test compound, wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates using a Bradford or BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). Incubate the membrane with primary antibodies specific for phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated ACC (p-ACC), and total ACC overnight at 4°C.
-
Detection: After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometric Analysis: Quantify the intensity of the protein bands. The ratios of p-AMPK/total AMPK and p-ACC/total ACC are calculated to determine the extent of AMPK activation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of metformin and a typical experimental workflow for assessing glucose uptake.
Caption: Metformin's mechanism of action on glucose metabolism.
Caption: A typical workflow for a cell-based glucose uptake assay.
This compound: An Unexplored Frontier in Glucose Metabolism
Despite a thorough search of scientific databases, no peer-reviewed studies detailing the effects of this compound on glucose metabolism, including its impact on glucose uptake, insulin signaling, or AMPK activation, were found. This compound is a known triterpenoid saponin isolated from plants of the Aralia genus. While other natural compounds have been investigated for their potential anti-diabetic properties, the specific role of this compound in this context remains uncharacterized.
Conclusion
Metformin is a well-documented therapeutic agent with robust effects on glucose metabolism, primarily mediated through the activation of AMPK. In contrast, the current body of scientific literature lacks any data on the effects of this compound on similar metabolic pathways. Therefore, a direct comparison of their performance is not possible. This highlights a significant gap in the research and underscores the need for future studies to investigate the potential bioactivity of this compound in the context of glucose metabolism and metabolic diseases. For researchers in drug discovery, this presents a potential opportunity for the exploration of a novel natural product.
References
- 1. (3beta)-3-((O-beta-D-Glucopyranosyl-(1->3)-O-(beta-D-xylopyranosyl-(1->2))-alpha-L-arabinopyranosyl)oxy)olean-12-en-28-oic acid | C46H74O16 | CID 6918755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glucose consumption and uptake in HepG2 cells is improved by aqueous extracts from leaves, but not rhizomes, of Posidonia oceanica (L.) Delile via GLUT-4 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of Ellagic Acid on Glucose and Lipid Metabolism: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 7. The pro-drug C13 activates AMPK by two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Action of Compound-13: An α1-Selective Small Molecule Activator of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
Elatoside E: A Comparative Analysis Across Aralia Species for Researchers
A deep dive into the distribution, biological activity, and analysis of the promising hypoglycemic compound, Elatoside E, in different Aralia species.
This compound, a triterpenoid saponin, has garnered significant attention within the scientific community for its potential as a hypoglycemic agent. Primarily isolated from the root cortex of Aralia elata, this oleanolic acid glycoside is a subject of ongoing research for its therapeutic applications in diabetes management. This guide provides a comparative analysis of this compound from different Aralia species, offering researchers, scientists, and drug development professionals a comprehensive overview of its presence, biological activity, and the experimental protocols for its study.
Quantitative Distribution of this compound in Aralia Species
While this compound was first identified in Aralia elata, subsequent studies have confirmed its presence in other species of the genus, notably in the leaves of Aralia dasyphylla. However, a direct quantitative comparison of this compound content across a wide range of Aralia species remains an area requiring further investigation.
One study focused on the total saponin and oleanolic acid content in the roots or stems of thirteen Aralia species. The findings indicated that woody Aralia species generally contain higher levels of these compounds compared to herbaceous species. The research highlighted A. decaisneana, A. elata, A. chinocaulis, A. chinensis, and A. chinensis var. dasyphylloides as having particularly high concentrations of oleanolic acid, the aglycone of this compound[1]. Although this provides an indirect measure, it suggests these species as potential candidates for future this compound quantification studies.
Table 1: Total Saponin and Oleanolic Acid Content in Selected Aralia Species
| Aralia Species | Plant Part | Total Saponins (%) | Oleanolic Acid (mg/g) |
| A. decaisneana | Root/Stem | High | High |
| A. elata | Root/Stem | High | High |
| A. chinocaulis | Root/Stem | High | High |
| A. chinensis | Root/Stem | High | High |
| A. chinensis var. dasyphylloides | Root/Stem | High | High |
| Herbaceous Aralia spp. | Root/Stem | Low | Low |
Source: Adapted from a study on oleanolic acid and total saponins in Aralia L.[1]
It is important to note that the concentration of secondary metabolites like this compound can be influenced by various factors, including the geographical origin of the plant, harvest time, and the specific plant part analyzed.
Hypoglycemic Activity and Signaling Pathway
This compound exhibits its hypoglycemic effect by modulating the insulin signaling pathway, a critical mechanism for maintaining glucose homeostasis. As an oleanolic acid glycoside, its mechanism of action is believed to be consistent with that of its parent aglycone, oleanolic acid.
The proposed signaling cascade involves the activation of key proteins in the insulin pathway. Oleanolic acid has been shown to enhance the activation of the insulin signaling pathway, in synergy with insulin[2]. The pathway is initiated by the binding of insulin to its receptor, which triggers a series of phosphorylation events. A crucial step is the activation of Phosphoinositide 3-kinase (PI3K), which in turn activates Akt (also known as Protein Kinase B).
Activated Akt plays a central role in mediating the metabolic effects of insulin. It promotes the translocation of glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane of muscle and adipose cells. This increased presence of GLUT4 on the cell surface facilitates the uptake of glucose from the bloodstream, thereby lowering blood glucose levels.
Furthermore, Akt influences glycogen metabolism by phosphorylating and inactivating Glycogen Synthase Kinase 3 (GSK-3). This inactivation allows Glycogen Synthase (GS) to become dephosphorylated and active, leading to the conversion of glucose into glycogen for storage in the liver and muscles. Concurrently, Akt can also inhibit Glycogen Phosphorylase (GP), the enzyme responsible for glycogen breakdown.
Experimental Protocols
Extraction and Isolation of this compound
The following protocol outlines a general procedure for the extraction and isolation of this compound from the root cortex of Aralia species.
-
Sample Preparation: The root cortex of the desired Aralia species is collected, washed, dried, and ground into a fine powder.
-
Extraction: The powdered plant material is extracted with methanol at room temperature. The extraction is typically repeated multiple times to ensure maximum yield. The resulting methanol extracts are combined and concentrated under reduced pressure.
-
Partitioning: The concentrated methanol extract is suspended in water and then partitioned successively with n-hexane, chloroform, ethyl acetate, and n-butanol. The saponin fraction, containing this compound, is enriched in the n-butanol layer.
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing this compound are combined and may require further purification steps, such as repeated column chromatography or preparative high-performance liquid chromatography (HPLC), to obtain the pure compound.
Quantification of this compound by HPLC
A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of this compound in plant extracts. The following is a representative protocol that can be adapted and validated for this purpose.
Table 2: HPLC Parameters for Quantification of Oleanolic Acid Glycosides
| Parameter | Specification |
| Instrument | HPLC system with a UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Standard | Purified this compound |
Method Validation:
For reliable quantitative results, the HPLC method should be validated according to ICH guidelines, including assessments of:
-
Linearity: A calibration curve is constructed by plotting the peak area against a series of known concentrations of the this compound standard.
-
Precision: Assessed by analyzing replicate injections of the same sample (intra-day precision) and on different days (inter-day precision).
-
Accuracy: Determined by recovery studies, where a known amount of this compound standard is added to a sample and the recovery percentage is calculated.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Specificity: The ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix.
Conclusion
This compound stands out as a promising natural compound with significant hypoglycemic potential. While its presence has been confirmed in Aralia elata and Aralia dasyphylla, a comprehensive quantitative comparison across the Aralia genus is a key area for future research. The detailed experimental protocols and an understanding of its mechanism of action provided in this guide aim to facilitate further investigation into this valuable molecule, ultimately paving the way for its potential application in the development of novel antidiabetic therapies.
References
A Comparative Guide to Analytical Methods for Elatoside E Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Elatoside E, a cardiac glycoside of significant interest. Due to the limited publicly available data specific to this compound, this comparison is based on established and validated methods for other cardiac glycosides with similar chemical properties. The primary techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible (UV-Vis) Spectrophotometry.
Data Presentation: A Comparative Overview
The following table summarizes the key performance characteristics of the three principal analytical methods suitable for this compound analysis. This data is synthesized from studies on analogous cardiac glycosides and provides a basis for selecting the most appropriate method for your research needs.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection. | Measurement of light absorption by the analyte in solution. |
| Specificity | Moderate to High | Very High | Low to Moderate |
| Sensitivity (LOD/LOQ) | ng/mL range | pg/mL to fg/mL range | µg/mL range |
| **Linearity (R²) ** | > 0.999 | > 0.997 | > 0.99 |
| Accuracy (% Recovery) | 95-105% | 94-106% | 90-110% |
| Precision (%RSD) | < 5% | < 15% | < 10% |
| Throughput | Moderate | High | High |
| Cost | Moderate | High | Low |
| Typical Use Case | Routine quality control, content uniformity. | Metabolite identification, bioanalysis in complex matrices. | Preliminary screening, high concentration assays. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are generalized from established methods for cardiac glycoside analysis and should be optimized and validated for this compound specifically.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and widely used technique for the quantification of cardiac glycosides in various samples.
-
Sample Preparation:
-
Extraction: Plant material containing this compound is extracted with a suitable solvent such as methanol or a methanol/water mixture, often facilitated by sonication or maceration.
-
Purification: The crude extract is then purified to remove interfering substances. Solid-Phase Extraction (SPE) with C18 or Oasis HLB cartridges is a common and effective method. The extract is loaded onto the conditioned cartridge, washed with a weak solvent to remove polar impurities, and the analyte is eluted with a stronger organic solvent.[1]
-
Final Preparation: The eluate is evaporated to dryness and reconstituted in the initial mobile phase for HPLC analysis.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used for the separation of cardiac glycosides.[2]
-
Mobile Phase: A gradient elution with a mixture of water (often with a modifier like 0.1% formic acid) and an organic solvent like acetonitrile or methanol is commonly employed.[3][4]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 25°C, to ensure reproducibility.
-
Detection: UV detection is performed at a wavelength where this compound exhibits maximum absorbance, which would need to be determined experimentally (typically in the range of 210-230 nm for cardiac glycosides).
-
-
Validation Parameters:
-
Linearity: Assessed by preparing a series of standard solutions of this compound at different concentrations and plotting the peak area against concentration. A correlation coefficient (R²) greater than 0.999 is desirable.[3][5]
-
Accuracy: Determined by spiking a blank matrix with a known amount of this compound standard and calculating the percentage recovery.
-
Precision: Evaluated by repeatedly analyzing the same sample (repeatability) and by analyzing the sample on different days or by different analysts (intermediate precision). The relative standard deviation (%RSD) should be within acceptable limits.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers superior sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices.
-
Sample Preparation: The sample preparation protocol is similar to that for HPLC-UV, involving extraction and SPE for cleanup.[1] Due to the high sensitivity of MS detection, further dilution of the sample may be necessary.
-
LC-MS/MS Conditions:
-
Liquid Chromatography: The LC conditions are similar to those used for HPLC-UV, but often with columns of smaller dimensions and lower flow rates compatible with the MS interface.
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) is a common choice for cardiac glycosides.
-
Scan Mode: For quantification, Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.
-
Ion Polarity: Can be operated in either positive or negative ion mode, which would need to be optimized for this compound.
-
-
-
Validation Parameters:
-
The validation parameters are similar to those for HPLC-UV, but with typically wider acceptance criteria for precision in bioanalytical methods. The mean recovery is generally expected to be within 70-120%.[1]
-
UV-Visible Spectrophotometry
This technique is simpler and less expensive but also less specific than chromatographic methods. It is suitable for preliminary analysis or for the quantification of this compound in simple mixtures or at high concentrations.
-
Sample Preparation:
-
A pure or partially purified extract of this compound is dissolved in a suitable solvent (e.g., methanol or ethanol).
-
The solution may require filtration to remove any particulate matter.
-
-
Measurement:
-
The UV-Vis spectrum of the this compound solution is recorded over a specific wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
The absorbance of the sample solution is then measured at the predetermined λmax.
-
-
Quantification:
-
A standard calibration curve is prepared by measuring the absorbance of a series of this compound standard solutions of known concentrations at the λmax.
-
The concentration of this compound in the sample is determined by interpolating its absorbance value on the calibration curve.
-
-
Validation Parameters:
-
Validation includes assessing linearity, accuracy, and precision, similar to the chromatographic methods.
-
Mandatory Visualizations
Signaling Pathway of Cardiac Glycosides
Cardiac glycosides, the class of compounds to which this compound belongs, are known to exert their effects primarily through the inhibition of the Na+/K+-ATPase pump located in the cell membrane of cardiac muscle cells.[6] This inhibition leads to an increase in intracellular calcium concentration, resulting in enhanced cardiac contractility.
Caption: Mechanism of action of this compound via Na+/K+-ATPase inhibition.
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of this compound from a plant matrix, from sample preparation to final data analysis.
Caption: General workflow for the analysis of this compound from plant samples.
References
- 1. Development and Validation of a UHPLC-ESI-MS/MS Method for Quantification of Oleandrin and Other Cardiac Glycosides and Evaluation of Their Levels in Herbs and Spices from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Simultaneous quantification of six alkaloid components from commercial stemonae radix by solid phase extraction-high-performance liquid chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quo vadis Cardiac Glycoside Research? - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Landscape: A Comparative Analysis of Elatoside E and Other Saponins
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel anticancer agents, natural products, particularly saponins, have emerged as a promising frontier. Their diverse structures and potent biological activities have garnered significant attention within the scientific community. This guide offers a comparative overview of the cytotoxic properties of various saponins, with a focus on compounds isolated from the medicinal plant Aralia elata. While specific cytotoxic data for Elatoside E remains to be published, this analysis provides valuable context by examining the performance of structurally related saponins, offering insights into their potential as therapeutic agents.
Comparative Cytotoxicity of Triterpenoid Saponins
The cytotoxic efficacy of saponins is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. The following table summarizes the IC50 values of several triterpenoid saponins isolated from Aralia elata and other sources against various human cancer cell lines. This data provides a baseline for understanding the structure-activity relationships that govern the cytotoxic potential of these natural compounds.
| Saponin/Compound | Aglycone | Cancer Cell Line | IC50 (µM) |
| From Aralia elata | |||
| 3-O-β-D-glucopyranosyl (1→3)-β-D-glucopyranosyl (1→3)-β-D-glucopyranosyl oleanolic acid | Oleanolic Acid | HL-60 (Leukemia) | 6.99[1] |
| A549 (Lung Cancer) | 7.93[1] | ||
| Congmuyenoside II | Hederagenin | A549 (Lung Cancer) | > 100 |
| DU145 (Prostate Cancer) | > 100 | ||
| 3-O-[β-D-glucopyranosyl (1→3)-α-l-arabinopyranosyl]-echinocystic acid | Echinocystic Acid | HL-60 (Leukemia) | 5.75[1] |
| 3-O-α-L-arabinopyranosyl echinocystic acid | Echinocystic Acid | HL-60 (Leukemia) | 7.51[1] |
| Unnamed Saponin (Compound 8 in study) | Not Specified | HL-60 (Leukemia) | 15.62[2] |
| A549 (Lung Cancer) | 11.25[2] | ||
| DU145 (Prostate Cancer) | 7.59[2] | ||
| Other Triterpenoid Saponins | |||
| Hederagenin | Hederagenin | A549 (Lung Cancer) | 26.3[3] |
| BT20 (Breast Cancer) | 11.8[3] | ||
| LoVo (Colon Cancer) | 1.39 (24h), 1.17 (48h)[4] | ||
| HeLa (Cervical Cancer) | 17.42 µg/mL[4] | ||
| Oleanolic Acid | Oleanolic Acid | MCF-7 (Breast Cancer) | 27.99 µg/mL[5] |
| HCT-116 (Colon Cancer) | 18.66 µg/mL[5] | ||
| HepG2 (Liver Cancer) | > 22.81 µg/mL[5] | ||
| Positive Control | |||
| Etoposide | - | MCF-7 (Breast Cancer) | IC50 values vary |
| MDA-MB-231 (Breast Cancer) | IC50 values vary |
Note: The cytotoxicity of saponins can vary significantly depending on the aglycone structure, the type and number of sugar moieties, and the cancer cell line being tested. The data presented here is for comparative purposes and highlights the potent cytotoxic activity of several saponins from Aralia elata. Further research is required to elucidate the specific cytotoxic profile of this compound.
Experimental Protocols: Assessing Cytotoxicity
The determination of IC50 values is a critical step in the evaluation of potential anticancer compounds. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test saponin (or control compound) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of the test compound relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Process and Pathways
To better understand the experimental workflow and the potential mechanisms of action of these cytotoxic saponins, the following diagrams are provided.
Caption: Workflow of a typical MTT cytotoxicity assay.
Saponins can induce cytotoxicity through various signaling pathways. The PI3K/Akt and MAPK pathways are two of the key signaling cascades often implicated in saponin-induced apoptosis and cell cycle arrest in cancer cells.
Caption: Saponin-mediated modulation of signaling pathways.
References
- 1. Cytotoxic triterpene saponins from the leaves of Aralia elata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on cytotoxic triterpene saponins from the leaves of Aralia elata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current knowledge and development of hederagenin as a promising medicinal agent: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03666G [pubs.rsc.org]
- 4. Pharmacological overview of hederagenin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.ekb.eg [journals.ekb.eg]
Unraveling the Molecular Target of Elatoside E: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elatoside E, a triterpenoid saponin isolated from Aralia elata Seem., has demonstrated notable hypoglycemic activity. However, its precise molecular target remains elusive. This guide synthesizes current research to propose a multi-faceted mechanism of action for this compound, moving beyond the concept of a single molecular target. We compare its proposed mechanisms with established hypoglycemic agents and provide detailed experimental protocols for further investigation.
This compound: Beyond a Single Target Hypothesis
Current evidence suggests that this compound does not exert its hypoglycemic effects through a classical single-target interaction. Instead, its activity likely arises from a combination of physiological and cellular effects, primarily centered on the gastrointestinal tract and potentially involving intracellular signaling pathways. This multi-target or systems-level effect is a characteristic often observed with natural products.
Comparative Analysis of Hypoglycemic Mechanisms
To understand the unique position of this compound, its proposed mechanisms are compared with those of conventional oral hypoglycemic drugs.
| Drug Class | Primary Molecular Target(s) | Mechanism of Action |
| This compound (Proposed) | Inhibition of intestinal glucose transporters (e.g., SGLT1, GLUT2); Modulation of gastric emptying rate; Potential interaction with NLRP3 inflammasome and PI3K/Akt signaling pathways. | Reduces the rate and amount of glucose absorbed from the intestine; Delays the entry of glucose into the bloodstream; May have anti-inflammatory and insulin-sensitizing effects. |
| Sulfonylureas | ATP-sensitive potassium (KATP) channels on pancreatic β-cells. | Stimulates insulin secretion from the pancreas. |
| Biguanides (Metformin) | Primarily inhibition of mitochondrial complex I in hepatocytes; Activation of AMP-activated protein kinase (AMPK). | Decreases hepatic glucose production; Increases insulin sensitivity in peripheral tissues. |
| α-Glucosidase Inhibitors | α-glucosidase enzymes in the small intestine. | Delays carbohydrate digestion and glucose absorption. |
| SGLT2 Inhibitors | Sodium-glucose cotransporter 2 (SGLT2) in the renal proximal tubules. | Inhibits glucose reabsorption in the kidneys, leading to increased urinary glucose excretion. |
Proposed Signaling Pathways and Mechanisms of this compound
Based on studies of its aglycone, oleanolic acid, and related saponins, this compound is likely to influence the following pathways:
-
Inhibition of Intestinal Glucose Transport: this compound may non-competitively inhibit intestinal glucose transporters such as SGLT1 and GLUT2, thereby reducing the absorption of dietary glucose.
-
Suppression of Gastric Emptying: The compound may slow the rate at which food, and consequently glucose, exits the stomach, blunting postprandial glycemic excursions. This effect may be mediated through capsaicin-sensitive sensory nerves and potentially involves dopamine D2 receptors.
-
Anti-inflammatory and Insulin-Sensitizing Effects: Through potential inhibition of the NLRP3 inflammasome and modulation of the PI3K/Akt signaling pathway, this compound may reduce inflammation and improve insulin sensitivity, contributing to its overall hypoglycemic effect.
Experimental Protocols for Target Validation
The following are key experimental protocols to investigate the proposed mechanisms of this compound.
In Vitro Glucose Uptake Assays
-
Objective: To determine the direct inhibitory effect of this compound on intestinal glucose transporters.
-
Methodology:
-
Culture Caco-2 cells, a human intestinal epithelial cell line, on permeable supports to form a polarized monolayer.
-
Pre-incubate the apical side of the Caco-2 cell monolayer with varying concentrations of this compound for a defined period.
-
Add a solution containing a labeled glucose analog (e.g., 2-NBDG or ¹⁴C-glucose) to the apical side.
-
After incubation, measure the amount of labeled glucose transported to the basolateral side using a fluorescence plate reader or liquid scintillation counter.
-
Calculate the inhibition of glucose transport at each concentration of this compound and determine the IC50 value.
-
As a comparator, use a known inhibitor of SGLT1 (e.g., Phlorizin) or GLUT2 (e.g., Phloretin).
-
Gastric Emptying Studies in Rodents
-
Objective: To assess the effect of this compound on the rate of gastric emptying.
-
Methodology:
-
Fast rodents overnight.
-
Administer this compound or a vehicle control orally or intraperitoneally at a predetermined time before the test meal.
-
Provide a test meal containing a non-absorbable marker (e.g., phenol red or a radiolabeled tracer).
-
At a specific time point after the meal, euthanize the animals and ligate the pylorus and cardia.
-
Remove the stomach and measure the amount of marker remaining.
-
Calculate the percentage of gastric emptying and compare between the this compound-treated and control groups.
-
Western Blot Analysis of Signaling Pathways
-
Objective: To investigate the effect of this compound on the NLRP3 inflammasome and PI3K/Akt signaling pathways in a relevant cell line (e.g., macrophages or insulin-sensitive cells).
-
Methodology:
-
Culture the chosen cell line and treat with varying concentrations of this compound for a specified duration. A pro-inflammatory stimulus (e.g., LPS) can be used to activate the NLRP3 inflammasome.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in the NLRP3 pathway (e.g., NLRP3, ASC, Caspase-1) and the PI3K/Akt pathway (e.g., p-Akt, Akt).
-
Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression and phosphorylation.
-
Visualizing the Mechanisms of this compound
The following diagrams illustrate the proposed mechanisms of action and experimental workflows.
A Comparative Analysis of the Bioactivities of Elatoside E and Elatoside F
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the bioactivities of two oleanolic acid glycosides, Elatoside E and Elatoside F, isolated from the root cortex of Aralia elata Seem. The primary reported bioactivity for both compounds is their hypoglycemic effect. This document summarizes the available data, outlines experimental protocols, and visualizes the proposed mechanisms of action to aid in further research and development.
Structural and Bioactivity Comparison
This compound and Elatoside F share a common oleanolic acid backbone but differ in their glycosylation at the C-28 position. This compound possesses a free carboxyl group at C-28, while in Elatoside F, this is esterified with a β-D-glucopyranosyl moiety. This structural difference is crucial in determining their biological activity.
Both compounds have been shown to exhibit hypoglycemic activity by affecting the elevation of plasma glucose levels in rats subjected to an oral sucrose tolerance test.[1] The structure-activity relationship suggests that the free carboxyl group at the C-28 position is important for the hypoglycemic effect of oleanolic acid glycosides.[2][3]
| Compound | Chemical Structure | Bioactivity |
| This compound | Oleanolic acid 3-O-[β-D-xylopyranosyl(1→2)][β-D-glucopyranosyl(1→3)]-α-L-arabinopyranoside | Hypoglycemic |
| Elatoside F | Oleanolic acid 3-O-[β-D-xylopyranosyl(1→2)][β-D-glucopyranosyl(1→3)]-α-L-arabinopyranoside 28-O-β-D-glucopyranosyl ester | Hypoglycemic |
Experimental Protocols
Oral Sucrose Tolerance Test in Rats
This protocol is a representative method for evaluating the in vivo hypoglycemic activity of compounds like this compound and F.
1. Animals: Male Wistar rats (or a similar strain) weighing 180-220g are used. The animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard laboratory chow and water.
2. Acclimatization and Fasting: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment. Before the test, rats are fasted for 12-18 hours with free access to water.
3. Grouping and Administration: The rats are randomly divided into several groups (n=6-8 per group):
- Control Group: Receives the vehicle (e.g., distilled water or 5% gum acacia suspension).
- Test Groups: Receive this compound or Elatoside F at various doses (e.g., 25, 50, 100 mg/kg body weight) administered orally (p.o.) via gavage.
- Positive Control Group: Receives a standard hypoglycemic drug (e.g., acarbose).
4. Sucrose Loading: Thirty minutes after the administration of the test compounds or vehicle, all animals are given a sucrose solution (e.g., 2 g/kg body weight) orally.
5. Blood Sampling and Glucose Measurement: Blood samples are collected from the tail vein at 0 (just before sucrose loading), 30, 60, 90, and 120 minutes after the sucrose administration. Blood glucose levels are measured immediately using a glucometer.
6. Data Analysis: The data are expressed as mean ± standard error of the mean (SEM). The area under the curve (AUC) for the blood glucose levels is calculated. Statistical significance between the groups is determined using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test.
Signaling Pathways and Mechanism of Action
The hypoglycemic effects of oleanolic acid glycosides like this compound and F are believed to be mediated through multiple pathways.
Inhibition of Carbohydrate Digestion and Absorption
One of the primary mechanisms is the inhibition of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. By inhibiting this enzyme, this compound and F can delay carbohydrate digestion and consequently reduce the postprandial glucose spike. Additionally, these compounds may suppress gastric emptying, further slowing the absorption of glucose.[2][3]
Inhibition of α-glucosidase by this compound and F.
Modulation of Insulin Signaling Pathway
Oleanolic acid and its glycosides have been shown to enhance insulin signaling.[4][5][6] This can occur through several mechanisms, including:
-
Activation of the Insulin Receptor: Leading to the phosphorylation of Insulin Receptor Substrate (IRS) proteins.
-
Activation of the PI3K/Akt Pathway: This downstream cascade promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane in muscle and adipose tissues, thereby increasing glucose uptake from the bloodstream.[6][7]
Modulation of the Insulin Signaling Pathway.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the comparative bioactivity study of this compound and F.
References
- 1. Bioactive saponins and glycosides. VII. On the hypoglycemic principles from the root cortex of Aralia elata Seem.: structure related hypoglycemic activity of oleanolic acid oligoglycoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidiabetogenic activity of oleanolic acid glycosides from medicinal foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidiabetic principles of natural medicines. III. Structure-related inhibitory activity and action mode of oleanolic acid glycosides on hypoglycemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oleanolic acid protects against diabetic cardiomyopathy via modulation of the nuclear factor erythroid 2 and insulin signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of oleanolic acid on the insulin signaling pathway in skeletal muscle of streptozotocin-induced diabetic male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Replicating Published Findings on Elatoside E: A Comparative Guide to its Anticancer Effects
For Immediate Release
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the reported anticancer effects of Elatoside E and structurally related triterpenoid saponins. By presenting available quantitative data, detailed experimental protocols, and visualizing the underlying molecular mechanisms, this document serves as a valuable resource for replicating and expanding upon existing findings.
Comparative Analysis of Cytotoxicity
While specific cytotoxic data for this compound against a wide range of cancer cell lines remains to be extensively published, studies on other triterpenoid saponins isolated from Aralia elata provide valuable comparative insights. The following table summarizes the half-maximal inhibitory concentration (IC50) values of these related compounds against various human cancer cell lines, with the commonly used chemotherapeutic agent Etoposide included for reference.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 8 (from A. elata) | HL-60 | 15.62 | [1] |
| A549 | 11.25 | [1] | |
| DU145 | 7.59 | [1] | |
| Compound 1 (from A. elata) | HL-60 | 6.99 | [2] |
| A549 | 7.93 | [2] | |
| Compound 5 (from A. elata) | HL-60 | 5.75 | [2] |
| Compound 6 (from A. elata) | HL-60 | 7.51 | [2] |
| Etoposide | U937 (Leukemia) | ~0.5-50 | |
| HeLa (Cervical) | ~1.5-150 | [3] | |
| A549 (Lung) | ~27.71 | ||
| HepG2 (Liver) | ~34.32 |
Postulated Mechanism of Action: Inhibition of the STAT3 Signaling Pathway
Emerging evidence strongly suggests that the anticancer activity of triterpenoid saponins is often mediated through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity.
This compound is hypothesized to exert its effects by preventing the phosphorylation and subsequent dimerization of STAT3. This action blocks its translocation to the nucleus, thereby inhibiting the transcription of target genes essential for tumor growth and survival, such as the anti-apoptotic protein Bcl-2. The downregulation of Bcl-2 and upregulation of the pro-apoptotic protein Bax shifts the Bax/Bcl-2 ratio in favor of apoptosis, leading to the activation of caspases and programmed cell death. A recent study on the total saponins from the closely related Aralia chinensis L. confirmed the inhibition of the Src/PI3K/EGFR axis, which is upstream of STAT3, providing further support for this proposed mechanism.
Caption: Proposed mechanism of this compound-induced apoptosis via inhibition of STAT3 signaling.
Experimental Protocols
To facilitate the replication of findings on the cytotoxic and pro-apoptotic effects of this compound, the following standard experimental protocols are provided.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., A549, HL-60) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control such as Etoposide. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed and treat cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
-
Protein Extraction: Treat cells with this compound, harvest, and lyse to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-STAT3, STAT3, Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Caption: Workflow for Western blot analysis of apoptosis-related proteins.
References
- 1. Studies on cytotoxic triterpene saponins from the leaves of Aralia elata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic triterpene saponins from the leaves of Aralia elata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Elatoside E Synthesis Routes: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of bioactive natural products like Elatoside E is a critical step in advancing pharmacological studies. This guide provides a head-to-head comparison of the primary synthetic route to this compound, a promising hypoglycemic agent, with a plausible alternative approach derived from established methods for oleanolic acid glycosylation.
This compound, an oleanane-type triterpenoid saponin isolated from the root cortex of Aralia elata Seem, has demonstrated significant hypoglycemic activity, making it a molecule of high interest for diabetes research.[1][2] Its complex structure, featuring a trisaccharide moiety attached to an oleanolic acid aglycone, presents a considerable synthetic challenge. This comparison focuses on the "Highly Efficient Synthesis" route utilizing Schmidt glycosylation and a conceptual "Stepwise Glycosylation" approach, providing quantitative data, detailed experimental protocols, and visual workflows to aid in methodological selection and optimization.
Comparative Analysis of Synthesis Routes
The synthesis of this compound is primarily characterized by the strategic construction of its complex oligosaccharide chain and its subsequent attachment to the oleanolic acid backbone. The two approaches compared here differ mainly in the strategy for assembling the trisaccharide and its coupling to the aglycone.
| Parameter | Highly Efficient Synthesis (Schmidt Glycosylation) | Stepwise Glycosylation Approach |
| Key Strategy | Convergent synthesis: Pre-assembly of the trisaccharide donor followed by a single glycosylation event with the oleanolic acid acceptor. | Linear synthesis: Sequential addition of individual monosaccharide units to the oleanolic acid aglycone. |
| Reported Overall Yield | High (Specific yield not publicly available in abstract) | Variable, generally lower due to the increased number of steps. |
| Number of Steps | Fewer linear steps for the final coupling. | More linear steps, increasing the potential for yield loss at each stage. |
| Key Reactions | Schmidt trichloroacetimidate glycosylation. | Multiple glycosylation reactions, potentially using different donors (e.g., thioglycosides, trichloroacetimidates). |
| Protecting Group Strategy | Complex, requiring orthogonal protecting groups for the assembly of the trisaccharide donor. | Potentially simpler for individual monosaccharide donors, but requires careful planning for selective deprotection at each step. |
| Convergence | High | Low |
Experimental Protocols
Route 1: Highly Efficient Synthesis via Schmidt Glycosylation
This route, reported in Carbohydrate Research (2017), leverages the power of a pre-assembled trisaccharide trichloroacetimidate donor for a convergent and efficient synthesis.
Experimental Workflow:
Figure 1: Convergent synthesis of this compound.
Key Experimental Steps:
-
Preparation of the Trisaccharide Donor:
-
Protect the hydroxyl groups of D-xylose, D-glucose, and L-arabinose with appropriate orthogonal protecting groups (e.g., benzyl, acetyl, p-methoxybenzyl).
-
Sequentially couple the protected monosaccharides using glycosylation methods to form the desired trisaccharide.
-
Selectively deprotect the anomeric position of the trisaccharide.
-
Activate the anomeric hydroxyl group as a trichloroacetimidate using trichloroacetonitrile and a base (e.g., DBU).
-
-
Preparation of the Oleanolic Acid Acceptor:
-
Protect the carboxylic acid group of oleanolic acid, for instance, as a methyl or benzyl ester.
-
-
Schmidt Glycosylation:
-
Dissolve the protected oleanolic acid acceptor and the trisaccharide trichloroacetimidate donor in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Add a catalytic amount of a Lewis acid promoter (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride diethyl etherate (BF3·OEt2)) at a low temperature (e.g., -20 °C to 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).
-
Quench the reaction, purify the crude product by column chromatography to obtain protected this compound.
-
-
Deprotection:
-
Remove all protecting groups using appropriate conditions (e.g., hydrogenolysis for benzyl groups, saponification for acetyl and methyl ester groups) to yield the final product, this compound.
-
Route 2: Stepwise Glycosylation Approach
This conceptual alternative involves the sequential addition of monosaccharides to the oleanolic acid aglycone. While potentially more linear, it offers flexibility in the choice of glycosyl donors at each step.
Experimental Workflow:
Figure 2: Linear synthesis of this compound.
Key Experimental Steps:
-
First Glycosylation (Arabinose):
-
Couple protected oleanolic acid with a protected L-arabinose donor (e.g., a trichloroacetimidate or thioglycoside) in the presence of a suitable promoter.
-
-
Selective Deprotection:
-
Selectively remove a protecting group from the arabinose moiety to expose a hydroxyl group for the next glycosylation.
-
-
Second Glycosylation (Xylose):
-
Couple the resulting disaccharide with a protected D-xylose donor.
-
-
Selective Deprotection:
-
Selectively deprotect the appropriate hydroxyl group on the newly added xylose residue.
-
-
Third Glycosylation (Glucose):
-
Perform the final glycosylation with a protected D-glucose donor.
-
-
Global Deprotection:
-
Remove all remaining protecting groups to afford this compound.
-
Biological Activity and Signaling Pathway
This compound's hypoglycemic effect is likely mediated through its interaction with key components of the insulin signaling pathway. While direct experimental evidence for this compound is still emerging, the known mechanisms of similar bioactive compounds suggest a potential role in enhancing insulin sensitivity in peripheral tissues like skeletal muscle.
Proposed Signaling Pathway:
Figure 3: Proposed insulin signaling pathway modulation.
The hypoglycemic action of this compound may involve the potentiation of insulin signaling, leading to increased glucose uptake in muscle and adipose tissues. This is a common mechanism for many natural antidiabetic compounds. The key steps in this proposed pathway are:
-
Insulin Receptor (IR) Activation: this compound might enhance the binding of insulin to its receptor or positively modulate the receptor's kinase activity.
-
IRS Phosphorylation: Enhanced IR activity would lead to increased phosphorylation of insulin receptor substrates (IRS).
-
PI3K/Akt Pathway Activation: Phosphorylated IRS proteins recruit and activate Phosphoinositide 3-kinase (PI3K), which in turn activates Akt (Protein Kinase B).
-
GLUT4 Translocation: Activated Akt promotes the translocation of Glucose Transporter Type 4 (GLUT4) from intracellular vesicles to the plasma membrane.
-
Increased Glucose Uptake: The increased presence of GLUT4 on the cell surface facilitates the transport of glucose from the bloodstream into the cell, thereby lowering blood glucose levels.
Further research is necessary to elucidate the precise molecular targets of this compound within this pathway and to quantify its effects on each signaling node.
Conclusion
The "Highly Efficient Synthesis" utilizing a convergent Schmidt glycosylation strategy appears to be the more advantageous route for obtaining this compound in terms of overall efficiency and step economy. However, the "Stepwise Glycosylation" approach, while likely lower yielding, offers greater flexibility for the synthesis of analogues for structure-activity relationship (SAR) studies. The promising hypoglycemic activity of this compound warrants further investigation into its precise mechanism of action, with the insulin signaling pathway being a primary area of focus. The detailed protocols and comparative analysis provided herein serve as a valuable resource for researchers aiming to synthesize this compound and explore its therapeutic potential.
References
- 1. This compound, a new hypoglycemic principle from the root cortex of Aralia elata Seem.: structure-related hypoglycemic activity of oleanolic acid glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, A NEW HYPOGLYCEMIC PRINCIPLE FROM THE ROOT CORTEX OF ARALIA ELATA SEEM. : STRUCTURE-RELATED HYPOGLYCEMIC ACTIVITY OF OLEANOLIC ACID GLYCOSIDES [jstage.jst.go.jp]
Assessing the Off-Target Effects of Elatoside E: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Elatoside E, a naturally occurring oleanolic acid glycoside with demonstrated hypoglycemic properties. As the precise molecular targets of many natural products are often multifaceted, this document outlines a strategy to characterize the on-target and potential off-target effects of this compound. For comparative analysis, we include two well-characterized hypoglycemic agents, Acarbose and Metformin, which act through distinct mechanisms.
On-Target Activity of this compound and Comparators
This compound, being an oleanolic acid glycoside, is presumed to share a mechanism of action with other compounds in its class. The primary modes of action for its hypoglycemic effect are believed to be through the inhibition of α-glucosidase and the modulation of key signaling pathways involved in glucose metabolism, namely the AMP-activated protein kinase (AMPK) and the insulin receptor substrate-1/phosphatidylinositol 3-kinase/Akt (IRS-1/PI3K/Akt) pathways.
Table 1: Quantitative Comparison of On-Target Activities
| Compound | Target/Pathway | Bioactivity (IC50/EC50) | Reference |
| This compound (Oleanolic Acid as proxy) | α-Glucosidase Inhibition | ~5 µM | [1] |
| α-Glucosidase Inhibition | 10-15 µmol/L | [2] | |
| AMPK Activation | Data not available | ||
| IRS-1/PI3K/Akt Pathway Activation | Data not available | ||
| Acarbose | α-Glucosidase Inhibition | ~38.25 µM | [1] |
| Metformin | AMPK Activation | Data not available (indirect activator) |
Potential Off-Target Effects
Understanding the off-target profile of a compound is crucial for predicting potential side effects and for the development of safer therapeutics.
Acarbose: The primary off-target effects of Acarbose are gastrointestinal, including flatulence and diarrhea.[3][4] These are a direct consequence of its on-target mechanism – the inhibition of carbohydrate digestion leads to fermentation by gut bacteria.[5]
Metformin: The most common off-target effects of Metformin are also gastrointestinal disturbances.[6] A more serious, though rare, off-target effect is lactic acidosis, particularly in patients with renal impairment. Recent studies have also identified an off-target effect of Metformin in the inhibition of Rho kinase, which may have implications for its pleiotropic effects.[2][7]
This compound: Based on the known activities of oleanolic acid glycosides, potential off-target effects of this compound could be related to the nervous and gastrointestinal systems. Oleanolic acid glycosides have been shown to inhibit gastric emptying through a mechanism involving capsaicin-sensitive sensory nerves and dopamine D2 receptors. This could lead to side effects such as bloating or altered drug absorption.
Signaling Pathways and Experimental Workflows
To comprehensively assess the on-target and off-target effects of this compound, a series of in vitro experiments are proposed. The following diagrams, generated using Graphviz, illustrate the key signaling pathway and the experimental workflow.
Caption: Hypothesized signaling pathway of this compound.
Caption: Experimental workflow for assessing off-target effects.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of α-glucosidase.
-
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
Test compounds (this compound, Acarbose) and vehicle control (DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in phosphate buffer.
-
In a 96-well plate, add 50 µL of the α-glucosidase solution to each well.
-
Add 50 µL of the test compound dilutions or vehicle control to the respective wells and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of Na₂CO₃ solution.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
Calculate the percentage of inhibition and determine the IC50 value for each compound.[8][9][10]
-
AMPK Activation Assay
This assay quantifies the activation of AMPK by measuring the phosphorylation of its downstream target, Acetyl-CoA Carboxylase (ACC).
-
Materials:
-
Cell line (e.g., HepG2 or C2C12)
-
Cell culture medium and supplements
-
Test compounds (this compound, Metformin) and vehicle control (DMSO)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ACC (Ser79) and anti-total ACC
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle control for a specified time (e.g., 1-24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-ACC.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with the antibody against total ACC for normalization.
-
Quantify the band intensities and calculate the fold-change in ACC phosphorylation relative to the control to determine the EC50 value.[3][6]
-
Akt Phosphorylation Assay (Western Blot)
This assay assesses the activation of the PI3K/Akt pathway by measuring the phosphorylation of Akt at Ser473.
-
Materials:
-
Cell line (e.g., 3T3-L1 adipocytes or insulin-responsive cells)
-
Cell culture medium and supplements
-
Test compounds (this compound) and vehicle control (DMSO)
-
Insulin (as a positive control for pathway activation)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
-
-
Procedure:
-
Culture and differentiate the cells as required (e.g., 3T3-L1 preadipocytes to adipocytes).
-
Serum-starve the cells for a few hours before treatment.
-
Treat the cells with the test compounds or vehicle control for the desired time, followed by stimulation with insulin for a short period (e.g., 10-15 minutes).
-
Lyse the cells and perform protein quantification.
-
Follow the Western blot procedure as described for the AMPK activation assay, using primary antibodies against phospho-Akt (Ser473) and total Akt.
-
Quantify the phosphorylation of Akt relative to total Akt to determine the effect of this compound on the PI3K/Akt pathway.[4][11][12]
-
Conclusion
This guide outlines a comprehensive approach to assessing the on-target and off-target effects of this compound. By employing a combination of in vitro enzymatic and cell-based assays, alongside broader profiling techniques, researchers can build a detailed pharmacological profile of this promising natural compound. The comparative analysis with established drugs like Acarbose and Metformin will provide valuable context for its potential therapeutic applications and safety profile. The provided experimental protocols offer a starting point for the systematic evaluation of this compound and other oleanolic acid glycosides.
References
- 1. als-journal.com [als-journal.com]
- 2. Biochemical Basis of the Antidiabetic Activity of Oleanolic Acid and Related Pentacyclic Triterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Methods to Study AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. 3-Acetyl-oleanolic acid ameliorates non-alcoholic fatty liver disease in high fat diet-treated rats by activating AMPK-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro α-glucosidase inhibitory assay [protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
Elatoside E: A Comparative Analysis of its Structure-Function Relationship in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Elatoside E, a naturally occurring triterpenoid saponin, and compares its biological activities with other relevant compounds. Drawing from available preclinical data, this document summarizes its potential as a therapeutic agent, focusing on its hypoglycemic and inferred anticancer properties. Detailed experimental protocols and visual representations of associated signaling pathways are included to support further research and drug development efforts.
Introduction to this compound
This compound is a triterpenoid glycoside isolated from the root cortex of Aralia elata Seem.[1]. Structurally, it is an oleanolic acid glycoside, a class of natural products known for a wide range of biological activities. While initially identified for its hypoglycemic effects, the structural similarity of this compound to other bioactive oleanolic acid derivatives suggests its potential in other therapeutic areas, notably oncology.
Comparative Analysis of Biological Activity
This section compares the known and inferred biological activities of this compound with other oleanolic acid glycosides and standard therapeutic agents.
Hypoglycemic Activity
This compound has been identified as a hypoglycemic agent[1]. Its mechanism is thought to involve the inhibition of α-glucosidase, a key enzyme in carbohydrate digestion. Inhibition of this enzyme can help manage postprandial hyperglycemia[2].
Table 1: Comparison of α-Glucosidase Inhibitory Activity
| Compound/Extract | IC50 Value | Source Organism/Type | Reference |
| This compound | Data not available | Aralia elata | |
| Acarbose (Standard) | 4.45 µg/mL | Synthetic | [1] |
| Etlingera elatior stem extract | 5.15 µg/mL | Plant Extract | [1] |
| Ethyl acetate fraction of Polygoni Avicularis Herba | 1.58 ± 0.24 μg/mL | Plant Extract | [3] |
Anticancer Activity (Inferred)
Direct studies on the anticancer activity of this compound are limited. However, extensive research on its aglycone, oleanolic acid, and other oleanolic acid glycosides provides strong evidence to infer its potential anticancer effects. Oleanolic acid and its derivatives have been shown to exhibit cytotoxicity against a variety of cancer cell lines by inducing apoptosis and modulating key signaling pathways.[6][7][8]
The anticancer mechanism of oleanolic acid derivatives often involves the induction of apoptosis through the mitochondrial pathway and the modulation of signaling cascades such as the PI3K/Akt pathway.[7][9]
Table 2: Cytotoxic Activity of Oleanolic Acid and Its Glycosides Against Various Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Reference |
| Oleanolic Acid | HepG2 (Liver Cancer) | 30 µM | [9] |
| Oleanolic Acid | B16 2F2 (Melanoma) | 4.8 µM | [6] |
| Achyranthoside H methyl ester (Oleanolic acid derivative) | MCF-7 (Breast Cancer) | 4.0 µM | [6] |
| Achyranthoside H methyl ester (Oleanolic acid derivative) | MDA-MB-453 (Breast Cancer) | 6.5 µM | [6] |
| Monodesmosidic oleanolic acid glycoside (Compound 3) | MC-38 (Colon Cancer) | 4.37 µM | [7] |
| 5-Fluorouracil (Standard Drug) | MC-38 (Colon Cancer) | 11.7 µM | [7] |
The structure-activity relationship studies of oleanolic acid glycosides suggest that the presence and nature of the sugar moieties significantly influence their cytotoxic activity.[7]
Signaling Pathways
Inferred Modulation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers[10][11]. Numerous studies have demonstrated that oleanolic acid and its derivatives can exert their anticancer effects by inhibiting this pathway, leading to cell cycle arrest and apoptosis[12][13][14]. It is plausible that this compound, as an oleanolic acid glycoside, may also modulate this pathway.
Figure 1. Inferred inhibitory effect of this compound on the PI3K/Akt signaling pathway.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. The induction of apoptosis is a key mechanism of many anticancer drugs. Oleanolic acid derivatives have been shown to induce apoptosis through the mitochondrial (intrinsic) pathway, which involves the release of cytochrome c and the activation of caspases.[9]
Figure 2. Inferred intrinsic apoptosis pathway induced by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the structure-function analysis of this compound and its analogs.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of a compound on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Figure 3. Workflow of the MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for PI3K/Akt Pathway Proteins
This technique is used to detect changes in the expression and phosphorylation of key proteins in a signaling pathway.
-
Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound, an oleanolic acid glycoside, demonstrates clear hypoglycemic activity and holds significant, albeit inferred, potential as an anticancer agent. The extensive body of research on structurally similar compounds strongly suggests that this compound may induce apoptosis in cancer cells, possibly through the modulation of the PI3K/Akt signaling pathway. Further direct experimental validation is crucial to confirm these anticancer properties and to elucidate the precise mechanisms of action. The comparative data and detailed protocols provided in this guide aim to facilitate future investigations into the therapeutic potential of this compound and its analogs.
References
- 1. In Vitro Alpha-Glucosidase Inhibitory Effect of Etlingera Elatior Ethanol Extract Growing in Gayo Highland, Aceh Province, Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Oral Hypoglycemic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer activity of oleanolic acid and its derivatives: Recent advances in evidence, target profiling and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of cancer cell growth by oleanolic acid in multidrug resistant liver carcinoma is mediated via suppression of cancer cell migration and invasion, mitochondrial apoptosis, G2/M cell cycle arrest and deactivation of JNK/p38 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ellagic acid exerts antitumor effects via the PI3K signaling pathway in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ellagic acid inhibits proliferation and induced apoptosis via the Akt signaling pathway in HCT-15 colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lanatoside C Induces G2/M Cell Cycle Arrest and Suppresses Cancer Cell Growth by Attenuating MAPK, Wnt, JAK-STAT, and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Action of Elatoside E: A Comparative Guide to Potential Anticancer Mechanisms
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel anticancer agents, natural compounds present a promising frontier. Elatoside E, a triterpenoid saponin, has garnered interest for its potential therapeutic properties. However, a comprehensive understanding of its mechanism of action in cancer remains to be fully elucidated. This guide provides an independent verification of the potential mechanisms by which this compound may exert its effects, drawing comparisons with established anticancer agents and pathway-specific inhibitors. Due to the current lack of direct experimental data on this compound in cancer cell lines, this guide utilizes data from the closely related compound Calenduloside E, alongside the well-characterized chemotherapeutic agent Etoposide and inhibitors of the PI3K/Akt/mTOR pathway, to provide a framework for future investigation.
Comparative Analysis of Cytotoxicity
To contextualize the potential anticancer activity of this compound, it is essential to compare the cytotoxic profiles of related and established compounds across various cancer cell lines. Table 1 summarizes the half-maximal inhibitory concentration (IC50) values for Calenduloside E, Etoposide, and a representative PI3K inhibitor, Wortmannin. This data offers a quantitative comparison of their potency in inhibiting cancer cell proliferation.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Calenduloside E | CT-26 | Colon Carcinoma | Not specified, but showed dose-dependent inhibition | [1] |
| Etoposide | D-17 | Canine Osteosarcoma | 19.3 (24h), 13 (48h), 11.36 (72h) | [2] |
| A549 | Lung Cancer | 48.67 (24h) | [3] | |
| U937 | Human Tumor Monocytes | High dose: 50, Low dose: 0.5 | [4] | |
| Wortmannin | C4-2 | Prostate Cancer | ~0.01 (comparable to 10nM) | [5] |
| SW1990 | Pancreatic Cancer | >0.01 | [6] |
Table 1: Comparative IC50 Values of Selected Compounds. This table highlights the cytotoxic potential of Calenduloside E, Etoposide, and Wortmannin in different cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
Potential Mechanisms of Action: A Comparative Overview
The anticancer effects of therapeutic agents are often mediated through specific molecular pathways that control cell survival and proliferation. Here, we explore three key mechanisms—apoptosis, autophagy, and inhibition of the PI3K/Akt/mTOR signaling pathway—that could potentially be involved in the action of this compound.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many chemotherapeutic agents exert their effects by inducing apoptosis.
This compound (Hypothesized) : While direct evidence is lacking, the structural similarity to Calenduloside E suggests that this compound might also induce apoptosis.
Calenduloside E : Studies have shown that Calenduloside E induces apoptosis in CT-26 mouse colon carcinoma cells. This process is mediated by the activation of caspases, key executioner proteins in the apoptotic cascade.[1]
Etoposide : Etoposide is a well-established inducer of apoptosis. It functions by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to DNA strand breaks, which trigger the intrinsic apoptotic pathway.[4][7][8]
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
-
Cell Culture and Treatment : Cancer cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with the compound of interest (e.g., this compound, Etoposide) at various concentrations for a specified duration (e.g., 24, 48, 72 hours). A vehicle-treated group serves as a negative control.
-
Cell Harvesting and Staining : After treatment, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry Analysis : The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Modulation of Autophagy
Autophagy is a cellular recycling process that can either promote cell survival or induce cell death, depending on the cellular context. Its role in cancer is complex and can be targeted for therapeutic intervention.
This compound (Hypothesized) : The effect of this compound on autophagy in cancer cells is currently unknown and represents a key area for future research.
PI3K/Akt/mTOR Inhibitors : The PI3K/Akt/mTOR pathway is a central regulator of autophagy.[9] Inhibitors of this pathway, such as Wortmannin and Rapamycin, can induce autophagy.[10][11] This induction can, in some contexts, lead to autophagic cell death.
Experimental Protocol: Western Blot Analysis of LC3-II Conversion
-
Protein Extraction : Cancer cells are treated with the test compound. After the treatment period, cells are lysed to extract total protein.
-
SDS-PAGE and Western Blotting : Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation and Detection : The membrane is blocked and then incubated with a primary antibody against LC3. The conversion of LC3-I to LC3-II, a hallmark of autophagosome formation, is detected using a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate. An increase in the LC3-II/LC3-I ratio indicates the induction of autophagy.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it a prime target for drug development.[9][12]
This compound (Hypothesized) : Given that many natural compounds exert their anticancer effects by targeting this pathway, it is plausible that this compound could act as a PI3K/Akt/mTOR inhibitor.
Wortmannin and other PI3K/Akt/mTOR Inhibitors : Wortmannin is a potent and well-characterized inhibitor of PI3K.[5][6] Numerous other inhibitors targeting different components of this pathway (e.g., Akt inhibitors, mTOR inhibitors) have been developed and are in various stages of clinical investigation.[13] These inhibitors block the downstream signaling events that promote cancer cell survival and proliferation.
Experimental Protocol: Western Blot for Phosphorylated Akt and S6 Ribosomal Protein
-
Cell Treatment and Lysis : Cancer cells are treated with the potential inhibitor. Following treatment, cells are lysed in a buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Western Blot Analysis : Protein extracts are subjected to SDS-PAGE and Western blotting as described previously.
-
Antibody Probing : Membranes are probed with primary antibodies specific for the phosphorylated forms of Akt (p-Akt) and S6 ribosomal protein (p-S6), a downstream target of mTOR. A decrease in the levels of p-Akt and p-S6 indicates inhibition of the PI3K/Akt/mTOR pathway.
Visualizing the Pathways and Workflows
To further clarify the discussed mechanisms and experimental approaches, the following diagrams have been generated using Graphviz.
Caption: Hypothesized signaling pathways targeted by this compound.
Caption: Workflow for verifying this compound's mechanism.
Caption: Logical relationship of this compound's potential effects.
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of this compound in cancer is currently lacking, this comparative guide provides a foundational framework for its investigation. Based on the activity of the related compound Calenduloside E and the known mechanisms of established anticancer agents, it is plausible that this compound may induce apoptosis and/or modulate the PI3K/Akt/mTOR signaling pathway.
Future research should focus on obtaining direct experimental data on the effects of this compound on a panel of cancer cell lines. Determining its IC50 values and investigating its impact on apoptosis, autophagy, and the PI3K/Akt/mTOR pathway will be crucial steps in verifying its potential as a novel anticancer agent. The experimental protocols and comparative data presented in this guide offer a clear roadmap for these essential next steps.
References
- 1. Cytotoxic and apoptotic effects of etoposide and ellagic acid alone or with possible synergistic/additive combinations on a canine D-17 osteosarcoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective cytotoxicity of the herbal substance acteoside against tumor cells and its mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Apoptotic and Antioxidant Effects of Capsaicin on Colorectal Cancer Cell Lines [openbiochemistryjournal.com]
- 7. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low cytotoxicity, and antiproliferative activity on cancer cells, of the plant Senna alata (Fabaceae) [scielo.sa.cr]
- 9. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Autophagy and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Autophagy in Cancer: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Disposal of Elatoside E: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the proper disposal of chemical compounds is a critical aspect of ensuring a safe and compliant operational environment. This guide provides a detailed, step-by-step procedure for the proper disposal of Elatoside E, a triterpenoid glycoside. In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, the following protocols are based on established best practices for the disposal of analogous glycoside compounds and general laboratory chemical waste.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to consult your institution's specific chemical hygiene plan and local regulations. All personnel handling chemical waste must be adequately trained in proper waste handling and disposal protocols.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear suitable chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat or other protective clothing is mandatory.[1]
General Handling:
-
Avoid the formation of dust.
-
Do not eat or drink in areas where chemicals are handled.
-
Ensure thorough skin-cleansing after handling the product.[1]
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | This compound | PubChem |
| CAS Number | 156980-30-2 | BioCrick[2] |
| Molecular Formula | C46H74O | BioCrick[2] |
| Molecular Weight | 883.1 g/mol | PubChem[3] |
| Appearance | Solid (assumed) | General knowledge |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | BioCrick[2] |
Step-by-Step Disposal Protocol
All waste containing this compound, including the pure compound, solutions, and contaminated materials, should be treated as hazardous chemical waste.[1]
-
Segregation: At the point of generation, segregate this compound waste from all other waste streams.[4] Do not mix with incompatible materials. For instance, keep this organic compound away from strong oxidizing agents.[1]
-
Waste Collection:
-
Solid Waste: Collect unused or expired powder and contaminated materials (e.g., gloves, weighing paper, pipette tips) in a designated, compatible, and clearly labeled hazardous waste container.[1][4]
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof hazardous waste container.[1][4] Use a funnel to pour liquid waste to avoid spills.
-
-
Container Management:
-
Container Selection: Use appropriate, leak-proof containers made of a material compatible with the chemical waste. The container must be in good condition with a secure, tight-fitting cap.[1]
-
Labeling: Affix a completed hazardous waste label to the container. The label should include the chemical name ("this compound"), concentration, and any known hazards.
-
Closure: Keep the waste container closed at all times, except when adding waste.[5]
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be under the control of laboratory personnel and located away from drains and sources of ignition.[4]
-
-
Disposal:
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the general principle of treating it as hazardous chemical waste applies. The disposal procedure itself is an operational protocol. For any laboratory experiment generating this compound waste, the protocol should incorporate the waste segregation and collection steps described above at each point where waste is generated.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS:156980-30-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. (3beta)-3-((O-beta-D-Glucopyranosyl-(1->3)-O-(beta-D-xylopyranosyl-(1->2))-alpha-L-arabinopyranosyl)oxy)olean-12-en-28-oic acid | C46H74O16 | CID 6918755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Personal protective equipment for handling Elatoside E
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Elatoside E. The following procedures are based on the general understanding of triterpenoid saponins and standard laboratory safety protocols for handling compounds with potential biological activity.
Personal Protective Equipment (PPE)
| PPE Category | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles & Face Shield | Goggles should provide a complete seal around the eyes to protect against splashes. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised, especially during prolonged handling or when working with concentrated solutions. Inspect gloves for any signs of degradation or punctures before use. |
| Body Protection | Laboratory Coat & Chemical-Resistant Apron | A fully buttoned laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | Fume Hood or Respirator | All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of airborne particles. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used. |
| Foot Protection | Closed-Toe Shoes | Shoes should fully cover the feet to protect against spills. |
Operational Plan: Safe Handling of this compound
Adherence to a strict operational workflow is essential to minimize exposure and ensure a safe laboratory environment.
1. Preparation and Weighing:
-
Location: Perform all manipulations of solid this compound within a chemical fume hood.
-
Procedure:
-
Don all required PPE before entering the designated handling area.
-
Carefully weigh the required amount of this compound on a tared weigh boat.
-
Use appropriate tools (e.g., spatula) to handle the solid. Avoid creating dust.
-
Clean the weighing area and tools with a damp cloth immediately after use to remove any residual powder.
-
2. Solution Preparation:
-
Solvent: this compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1]
-
Procedure:
-
In the fume hood, slowly add the weighed this compound to the desired solvent in an appropriate container.
-
Cap the container and mix gently until the solid is fully dissolved.
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.
-
3. Experimental Use:
-
General Precautions:
-
Always handle solutions of this compound within a fume hood.
-
Avoid direct contact with skin and eyes.
-
Use calibrated pipettes and other appropriate equipment for transferring solutions.
-
Keep containers with this compound solutions sealed when not in use.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and potential harm to others.
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for chemical waste disposal. |
| Contaminated Labware (e.g., weigh boats, pipette tips) | Place in a designated hazardous waste container immediately after use. |
| Liquid Waste (Solutions of this compound) | Collect all liquid waste containing this compound in a sealed, labeled hazardous waste container. Do not pour down the drain. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Remove and dispose of in a designated hazardous waste container before leaving the laboratory. |
Chemical Inactivation (Optional, for bulk quantities):
For larger quantities of this compound waste, chemical inactivation through hydrolysis can be considered. Saponins can be hydrolyzed under acidic or alkaline conditions.
-
Acid Hydrolysis: Treatment with a dilute acid (e.g., 1M HCl) and gentle heating can break the glycosidic bonds, reducing the biological activity.
-
Base Hydrolysis: Treatment with a dilute base (e.g., 1M NaOH) can also achieve hydrolysis.
Note: The effectiveness and byproducts of this inactivation should be verified before implementing it as a standard disposal procedure. The resulting solution should still be disposed of as hazardous chemical waste.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
